Technical Documentation Center

4-(Cyclopent-1-en-1-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Cyclopent-1-en-1-yl)phenol

Core Science & Biosynthesis

Foundational

4-(Cyclopent-1-en-1-yl)phenol physicochemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclopent-1-en-1-yl)phenol, a substituted phenolic compound, presents a unique structural motif combining a phenolic ring with a cyclopenten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopent-1-en-1-yl)phenol, a substituted phenolic compound, presents a unique structural motif combining a phenolic ring with a cyclopentenyl group. The presence of the hydroxyl group on the aromatic ring and the unsaturation in the cyclopentene moiety imparts this molecule with distinct chemical reactivity and potential for further functionalization. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of drug discovery and medicinal chemistry. While experimental data for this specific molecule is limited, this guide will draw upon data from closely related analogs and established principles of organic chemistry to provide a scientifically grounded resource.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of 4-(Cyclopent-1-en-1-yl)phenol and a Related Analog

PropertyValueSource/Note
CAS Number 877-46-3[1][2]
Molecular Formula C₁₁H₁₂OCalculated
Molecular Weight 160.21 g/mol Calculated
Appearance Likely a solid or oilInferred
Boiling Point Estimated to be similar to or slightly lower than 4-CyclopentylphenolInferred
Melting Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether.[3]Inferred from general phenol properties.
pKa Estimated to be around 10Inferred from the pKa of phenol.
LogP (Octanol-Water Partition Coefficient) Not available
Related Analog: 4-Cyclopentylphenol (CAS: 1518-83-8)
Molecular FormulaC₁₁H₁₄O[4][5][6]
Molecular Weight162.23 g/mol [4][5][6]
Boiling Point155 °C at 12 mmHg
Melting Point64-66 °C
Water Solubility134 mg/L[5]

Synthesis and Methodology

A plausible and efficient synthetic route to 4-(Cyclopent-1-en-1-yl)phenol involves the acid-catalyzed dehydration of a tertiary alcohol precursor, which can be synthesized via a Grignard reaction. This approach offers a straightforward pathway utilizing readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main steps:

  • Nucleophilic Addition of a Grignard Reagent: The synthesis commences with the reaction of a protected phenol, such as 4-methoxyphenyl magnesium bromide (a Grignard reagent), with cyclopentanone. This reaction forms a tertiary alcohol intermediate. The methoxy group serves as a protecting group for the acidic phenolic proton, which would otherwise be incompatible with the Grignard reagent.

  • Dehydration and Deprotection: The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration. This elimination reaction preferentially forms the more stable, conjugated double bond within the cyclopentene ring, leading to the desired 1-(4-methoxyphenyl)cyclopent-1-ene. Subsequent deprotection of the methoxy group, typically with a strong acid like hydrobromic acid (HBr), yields the final product, 4-(Cyclopent-1-en-1-yl)phenol.

Experimental Workflow: A General Protocol

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopentan-1-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether or tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of cyclopentanone in the same anhydrous solvent is added dropwise with stirring.

  • Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude tertiary alcohol is then purified, typically by column chromatography.

Step 2: Synthesis of 4-(Cyclopent-1-en-1-yl)phenol

  • Dehydration: The purified 1-(4-methoxyphenyl)cyclopentan-1-ol is dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product.

  • Deprotection: Once the dehydration is complete, the reaction mixture is cooled, and the catalyst is neutralized. The solvent is removed, and the crude 1-(4-methoxyphenyl)cyclopent-1-ene is treated with a strong acid like hydrobromic acid or boron tribromide to cleave the methyl ether and yield the final phenol.

  • Purification: The final product, 4-(Cyclopent-1-en-1-yl)phenol, is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure compound.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration & Deprotection 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Tertiary_Alcohol 1-(4-Methoxyphenyl)- cyclopentan-1-ol Grignard_Reagent->Tertiary_Alcohol Cyclopentanone Cyclopentanone Cyclopentanone->Tertiary_Alcohol Dehydration Acid-catalyzed Dehydration Tertiary_Alcohol->Dehydration Intermediate_Alkene 1-(4-Methoxyphenyl)- cyclopent-1-ene Dehydration->Intermediate_Alkene Deprotection Ether Cleavage (e.g., HBr) Final_Product 4-(Cyclopent-1-en-1-yl)phenol Deprotection->Final_Product Intermediate_Alkene->Deprotection

Caption: Proposed two-step synthesis of 4-(Cyclopent-1-en-1-yl)phenol.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 4-(Cyclopent-1-en-1-yl)phenol is dictated by its two primary functional groups: the phenolic hydroxyl group and the cyclopentene double bond.

  • Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. This nucleophilic phenoxide can participate in various reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (though the para position is already substituted). Phenols are known to possess antioxidant properties, which is a desirable feature in many therapeutic agents.[7]

  • Cyclopentene Double Bond: The double bond in the cyclopentene ring is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions provide avenues for further structural modification and the introduction of new functional groups.

The combination of a phenol and a lipophilic cyclopentenyl group makes this scaffold an interesting starting point for the design of new bioactive molecules. The cyclopentene moiety can serve as a rigid scaffold to orient other functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets. The overall lipophilicity of the molecule can be fine-tuned by modifying the cyclopentenyl ring, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

While there are no specific drug development applications reported for 4-(Cyclopent-1-en-1-yl)phenol itself, the constituent moieties are prevalent in medicinal chemistry. Phenolic compounds are a large class of plant secondary metabolites with a wide range of biological activities.[8] The cyclopentane ring is also a common feature in many natural products and synthetic drugs.

Spectral Data Interpretation (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons (likely two doublets in the aromatic region), a signal for the phenolic hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), a vinylic proton on the cyclopentene ring, and several signals for the aliphatic protons of the cyclopentene ring.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons (including the carbon bearing the hydroxyl group and the ipso-carbon attached to the cyclopentene ring), the two sp² carbons of the double bond in the cyclopentene ring, and the sp³ carbons of the cyclopentene ring.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the cyclopentene double bond, and a strong C-O stretching band for the phenol.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the cyclopentenyl group or fragmentation within the cyclopentene ring.

Conclusion

4-(Cyclopent-1-en-1-yl)phenol is a molecule with interesting structural features that suggest potential for further investigation, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific compound, this technical guide provides a solid foundation for researchers by outlining its key identifiers, estimating its physicochemical properties, proposing a viable synthetic route, and discussing its potential reactivity and applications. The synthesis and further derivatization of this compound could lead to the discovery of novel molecules with valuable biological activities.

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-cyclopentyl- (CAS 1518-83-8). Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1-Cyclopenten-1-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopentylphenol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Cyclopentylphenol technical grade, 95%. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1-phenylcyclopentyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • West Virginia University. (n.d.). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. Retrieved from [Link]

  • PMC. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

  • PMC. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (2006). Phenols in medicine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Cylopentenones from Cylopropanes and Ynol Silanes. Retrieved from [Link]

  • Healthline. (2018). What is Phenol? Medical Uses, Health Benefits, and Risks. Retrieved from [Link]

  • IJCRT.org. (n.d.). Phenol and its medical uses. Retrieved from [Link]

  • PMC. (n.d.). Medical uses for phenol in the urinary tract: A possible forgotten treatment (Review). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

  • ResearchGate. (2021). Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Propen-1-yl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process. Retrieved from [Link]

  • Taylor & Francis. (2021). Cyclopentene – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 4-(Cyclopent-1-en-1-yl)phenol in Biological Systems: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of 4-(Cyclopent-1-en-1-yl)phenol (4-CPP) not merely as a static chemical structure, but as a dynamic participant in complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of 4-(Cyclopent-1-en-1-yl)phenol (4-CPP) not merely as a static chemical structure, but as a dynamic participant in complex biological networks. 4-CPP is a synthetic alkylphenol derivative characterized by a reactive phenolic core and a sterically bulky, lipophilic cycloalkenyl tail. In biological systems, compounds of this class operate primarily through two distinct mechanistic axes: endocrine disruption via structural mimicry of endogenous steroid hormones, and cellular redox modulation via the electron-donating properties of the phenol ring.

This whitepaper dissects the physicochemical drivers of 4-CPP's bioactivity, details its receptor-level interactions, and provides field-proven, self-validating experimental protocols for characterizing its pharmacological profile.

Physicochemical Profiling & Target Engagement

The biological activity of 4-CPP is fundamentally dictated by its structural topology. The molecule acts as an amphiphilic wedge in biological membranes and a competitive ligand in hydrophobic receptor pockets. The phenolic hydroxyl group serves as a critical hydrogen-bond donor/acceptor, while the cyclopentenyl ring provides the necessary van der Waals volume to mimic the A/B rings of steroidal scaffolds.

Quantitative Data Summary: Physicochemical Properties

Table 1: Structural parameters dictating the pharmacokinetic and pharmacodynamic behavior of 4-CPP.

ParameterValueExperimental & Biological Relevance
CAS Number 877-46-3Primary chemical identifier for sourcing and synthesis[1].
Molecular Weight 160.22 g/mol Falls well within Lipinski’s Rule of 5; optimal for passive membrane diffusion and blood-brain barrier (BBB) penetration.
LogP (Predicted) ~3.7High lipophilicity drives partitioning into lipid bilayers and hydrophobic receptor pockets[2].
H-Bond Donors 1 (Phenolic OH)Crucial for anchoring to key amino acid residues (e.g., Glu353/Arg394) in the ligand-binding domain of target receptors[3].
H-Bond Acceptors 1 (Phenolic OH)Participates in dynamic, water-mediated hydrogen bonding networks within protein active sites[3].
Steric Bulk Cyclopentenyl RingMimics the hydrophobic bulk of endogenous steroids, facilitating competitive binding against natural ligands[4].

Core Biological Mechanisms

Endocrine Disruption: The GPER/EGFR Axis

Alkylphenols are widely recognized as xenoestrogens. While they exhibit low-to-moderate affinity for classical nuclear Estrogen Receptors (ERα and ERβ), their most potent biological effects often occur via rapid, nongenomic signaling pathways mediated by the 5[5].

The structural similarity between the phenol backbone of 4-CPP and the hydroxylated A-ring of 17β-estradiol (E2) is essential for receptor binding[6]. Upon binding to GPER, alkylphenols trigger the activation of Src kinase, which subsequently stimulates matrix metalloproteinases (MMPs). This leads to the cleavage and release of pro-HB-EGF, causing the transactivation of the Epidermal Growth Factor Receptor (EGFR) and downstream phosphorylation of MAPK3/1[5].

GPER_Pathway CPP 4-CPP (Ligand) GPER GPER (Membrane Receptor) CPP->GPER Binds (IC50 ~50nM) Src Src Kinase GPER->Src Activates MMP Matrix Metalloproteinase Src->MMP Stimulates EGFR EGFR Transactivation MMP->EGFR Cleaves pro-HB-EGF MAPK MAPK3/1 Phosphorylation EGFR->MAPK Phosphorylates Response Nongenomic Estrogenic Response MAPK->Response Modulates Transcription

Figure 1: Nongenomic estrogenic signaling pathway activated by 4-CPP via GPER and EGFR transactivation.

Redox Modulation: The Keap1-Nrf2-ARE Pathway

Beyond receptor binding, the phenolic core of 4-CPP is redox-active. In biological environments, phenols can undergo single-electron oxidation to form phenoxyl radicals. While high concentrations can induce oxidative stress, low concentrations act as mild pro-oxidants that trigger cellular defense mechanisms.

Specifically, the mild electrophilic stress induced by phenolic oxidation modifies the reactive cysteine residues on Keap1. This conformational change prevents the ubiquitination of Nrf2, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), thereby upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway CPP 4-CPP Radical Phenoxyl Radical / Mild ROS CPP->Radical Auto-oxidation Keap1 Keap1 (Cytosol) Radical->Keap1 Oxidizes Cys residues Nrf2 Nrf2 (Released) Keap1->Nrf2 Dissociates from Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE ARE Binding Nucleus->ARE Binds DNA Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 2: Redox-mediated activation of the Keap1-Nrf2-ARE cytoprotective pathway by 4-CPP oxidation.

Self-Validating Experimental Protocols

To rigorously characterize the biological activity of 4-CPP, researchers must employ assays that inherently control for artifacts. Below are two field-standard methodologies designed with built-in causality and self-validation mechanisms.

Protocol 3.1: High-Throughput Fluorescence Polarization (FP) Assay for ER Binding

Objective: Determine the competitive binding affinity (IC50) of 4-CPP for Estrogen Receptors. Methodology:

  • Reagent Preparation: Prepare a master mix containing purified recombinant ERα ligand-binding domain (LBD) and a fluorescently labeled estradiol probe (Fluormone). Prepare a 10-point serial dilution of 4-CPP (1 nM to 100 μM).

  • Incubation: Combine 10 nM ERα, 1 nM Fluormone, and the 4-CPP dilutions in a black 384-well microplate. Incubate for 2 hours at room temperature in the dark to reach thermodynamic equilibrium.

  • Measurement: Read the fluorescence polarization (mP) using a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot mP values against log[4-CPP] using a 4-parameter logistic curve to calculate the IC50.

Expert Insight & Causality: Traditional radioligand binding assays require multiple wash steps, which disrupt the equilibrium of low-to-moderate affinity ligands like alkylphenols, leading to false negatives. FP is a homogeneous assay. When 4-CPP competitively displaces the probe from the massive ER complex, the free probe tumbles rapidly in solution, decreasing the polarization signal. Self-Validation: The system is self-validating because the total fluorescence intensity (unpolarized) is monitored simultaneously. Any compound-induced quenching, precipitation, or autofluorescence is immediately flagged, ensuring the polarization drop is strictly due to competitive displacement rather than optical interference.

Protocol 3.2: Nrf2/ARE Dual-Luciferase Reporter Assay

Objective: Confirm functional activation of the antioxidant response pathway by 4-CPP. Methodology:

  • Cell Culture & Transfection: Seed HepG2 cells in a 96-well plate. Transiently co-transfect the cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: Expose the cells to varying concentrations of 4-CPP (0.1–50 μM) for 24 hours.

  • Lysis & Detection: Lyse the cells and sequentially add firefly and Renilla substrates using a dual-luciferase assay system. Measure luminescence after each addition.

  • Normalization: Divide the firefly luminescence by the Renilla luminescence to calculate the relative response ratio.

Expert Insight & Causality: Monitoring Nrf2 protein levels via Western blot only proves protein accumulation, not functional transcriptional activity. By linking the ARE promoter to a luciferase reporter, we directly quantify the end-stage functional output of the pathway. Self-Validation: The Renilla co-transfection acts as an internal self-validation mechanism. If 4-CPP causes cytotoxicity or non-specific transcriptional repression at high doses, the Renilla signal will drop. This prevents false-positive interpretations of the ARE activation curve and normalizes well-to-well variations in transfection efficiency.

Role in Drug Discovery & Neuroprotection

In medicinal chemistry, 4-CPP serves as a critical pharmacophore and synthetic intermediate. Its unique combination of a reactive phenolic site and a lipophilic cycloalkenyl ring allows for the synthesis of complex, blood-brain barrier (BBB) penetrant molecules. For instance, derivatives and structural analogs of 4-CPP have been patented for their utility in treating severe neurodegenerative disorders, including 7[7]. In these applications, the ability of the phenolic moiety to modulate oxidative stress, combined with the spatial geometry of the cyclopentenyl group to engage specific neuro-receptors, makes it an invaluable building block for next-generation therapeutics.

References

  • [7] United States Patent - Huntington's Disease Therapeutics. Google Patents. URL:[Link]

  • [4] QSAR modeling of estrogenic alkylphenols using bulk and electronic parameters. Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • [6] Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. PMC / NIH. URL: [Link]

  • [3] Structure-Based Approach for the Study of Estrogen Receptor Binding Affinity and Subtype Selectivity. ACS Publications. URL: [Link]

  • [5] Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes. Oxford Academic. URL: [Link]

  • [2] 4-cyclopentylphenol (C11H14O) - PubChemLite. University of Luxembourg. URL:[Link]

Sources

Foundational

Toxicity and safety profile of 4-(Cyclopent-1-en-1-yl)phenol

An In-Depth Technical Guide to the Toxicological and Safety Profile of 4-(Cyclopent-1-en-1-yl)phenol Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 4-(Cyclopent-1-en-1-yl)phenol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It synthesizes available data from public sources. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and guidelines.

Introduction

4-(Cyclopent-1-en-1-yl)phenol is a phenolic compound characterized by a phenol ring substituted with a cyclopentenyl group. While its specific applications in drug development are not widely documented in publicly accessible literature, its structural motifs are of interest in medicinal chemistry. Phenolic compounds are known for a wide range of biological activities, but they also present potential toxicological concerns that require thorough investigation. This guide provides a structured overview of the known safety and toxicity profile of this compound, based on available data, and outlines the standard methodologies for its assessment.

Chemical and Physical Properties

A fundamental understanding of a compound's physicochemical properties is the first step in any toxicological assessment, as these properties influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₁H₁₂OPubChem
Molecular Weight 160.21 g/mol PubChem
IUPAC Name 4-(cyclopent-1-en-1-yl)phenolPubChem
CAS Number 10545-29-6PubChem
Canonical SMILES C1CC=C(C1)C2=CC=C(C=C2)OPubChem
Physical Description No data available
Solubility No data available

Toxicological Data Summary

A comprehensive search of publicly available toxicological databases, including the European Chemicals Agency (ECHA) registration dossiers and PubChem, reveals a significant lack of specific toxicity data for 4-(Cyclopent-1-en-1-yl)phenol. The compound is noted in the ECHA database as being registered under REACH, indicating it is manufactured or imported in the European Economic Area. However, the available information is limited.

The substance has a GHS hazard classification of "Aquatic Chronic 4," with the hazard statement H413: "May cause long lasting harmful effects to aquatic life." There are no harmonised classifications for physical or human health hazards under the CLP Regulation.

Standard Methodologies for Toxicological Assessment

Given the absence of specific data, this section outlines the standard, validated protocols that would be employed to build a comprehensive safety profile for a compound like 4-(Cyclopent-1-en-1-yl)phenol.

In Vitro Genotoxicity Assessment

Rationale: Genotoxicity assays are critical early-stage screens to identify compounds that can cause genetic damage, a key initiating event in carcinogenesis. The standard battery of tests is designed to detect different types of genetic damage.

Experimental Workflow:

G cluster_0 Standard Genotoxicity Test Battery A Bacterial Reverse Mutation Assay (Ames Test - OECD 471) B In Vitro Mammalian Cell Micronucleus Test (OECD 487) A->B Detects point mutations C In Vitro Mammalian Chromosomal Aberration Test (OECD 473) B->C Detects clastogenicity & aneugenicity Result Weight of Evidence Analysis for Genotoxic Potential C->Result

Caption: Standard workflow for in vitro genotoxicity assessment.

Protocol Detail: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) capable of detecting different types of point mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate dose range. The main experiment should use at least five analysable concentrations.

  • Exposure: Plate the bacterial strains with the test compound and the S9 mix (if applicable) on minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A compound is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible and statistically significant positive response for at least one concentration.

Acute Oral Toxicity Assessment

Rationale: This study provides information on the intrinsic toxicity of a substance after a single oral administration. It is used to classify the substance and provides a starting point for designing repeated-dose studies.

Experimental Workflow:

G A Dose Range Finding Study (Small group of animals) B Main Study (e.g., OECD 423) Sequential Dosing A->B C Clinical Observations (Mortality, clinical signs, body weight) B->C D Gross Necropsy (All animals) C->D E LD50 Estimation & GHS Classification D->E

Caption: Workflow for an acute oral toxicity study.

Protocol Detail: Acute Toxic Class Method (OECD 423)

  • Animal Model: Typically uses a single sex (usually females, as they are often slightly more sensitive) of a laboratory rodent strain (e.g., Wistar rat).

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to food and water.

  • Dosing: A stepwise procedure is used with a group of 3 animals per step. Dosing is initiated at a level expected to cause some toxicity. Based on the outcome (mortality/survival), the dose for the next group is adjusted up or down from fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for at least 14 days.

  • Endpoint: The primary endpoint is the estimation of the acute oral LD50 (the dose causing mortality in 50% of the animals) which allows for classification into a GHS toxicity category. A gross necropsy of all animals is performed at the end of the study.

Ecotoxicological Profile

The only official hazard classification available for 4-(Cyclopent-1-en-1-yl)phenol relates to its environmental effects.

  • Hazard: Aquatic Chronic 4 (H413: May cause long lasting harmful effects to aquatic life).

This classification is typically derived from data on:

  • Ready Biodegradability (e.g., OECD 301): Assesses the potential for the substance to persist in the environment.

  • Bioaccumulation Potential: Often estimated from the octanol-water partition coefficient (Log Kow).

  • Aquatic Toxicity: Studies on fish (e.g., OECD 203), aquatic invertebrates like Daphnia (e.g., OECD 202), and algae (e.g., OECD 201).

The "Chronic 4" classification implies that while the substance may not demonstrate acute aquatic toxicity at low concentrations, there is a concern for long-term effects, possibly due to poor biodegradability or other factors, though the specific data supporting this classification are not detailed in the public ECHA summary.

Conclusion and Future Directions

The current publicly available data on the toxicity of 4-(Cyclopent-1-en-1-yl)phenol is extremely limited, with only a GHS classification for chronic aquatic toxicity. For a comprehensive assessment suitable for drug development, a full suite of toxicological studies is required. This would include, at a minimum, the in vitro genotoxicity battery, acute toxicity testing, and repeated-dose toxicity studies to identify potential target organs. Further evaluation of skin sensitization, reproductive toxicity, and carcinogenicity would depend on the intended use, exposure levels, and results from initial studies. Researchers working with this compound should operate under the assumption that it is potentially hazardous until proven otherwise, employing appropriate personal protective equipment and engineering controls.

References

  • ECHA Substance Infocard for 4-(cyclopent-1-en-1-yl)phenol. European Chemicals Agency. [Link]

  • PubChem Compound Summary for CID 534891, 4-(Cyclopent-1-en-1-yl)phenol. National Center for Biotechnology Information. [Link]

Exploratory

An In-Depth Technical Guide to 4-(Cyclopent-1-en-1-yl)phenol: Physicochemical Properties, 3D Structural Analysis, and Synthetic Strategies for Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 4-(Cyclopent-1-en-1-yl)phenol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Cyclopent-1-en-1-yl)phenol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document details its molecular weight, explores its three-dimensional structure, outlines plausible synthetic routes, and discusses its potential applications in medicinal chemistry.

Core Molecular Attributes

4-(Cyclopent-1-en-1-yl)phenol, with the CAS number 877-46-3, is an aromatic organic compound. Its structure features a phenol group substituted at the para position with a cyclopent-1-en-1-yl ring. This unsaturated cyclic moiety distinguishes it from its saturated analog, 4-cyclopentylphenol, and is expected to confer distinct chemical and biological properties.

Molecular Formula and Weight

The molecular formula of 4-(Cyclopent-1-en-1-yl)phenol is C₁₁H₁₂O.[1] Based on the atomic weights of its constituent elements, the calculated molecular weight is a critical parameter for a range of analytical and experimental procedures.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol Calculated
CAS Number877-46-3[1]
Three-Dimensional Structure

A precise understanding of the three-dimensional (3D) conformation of 4-(Cyclopent-1-en-1-yl)phenol is paramount for computational modeling, docking studies, and structure-activity relationship (SAR) analyses in drug discovery. While a crystal structure is not publicly available, a 3D model can be generated from its SMILES (Simplified Molecular Input Line Entry System) notation using computational chemistry software.

The SMILES string for 4-(Cyclopent-1-en-1-yl)phenol is: OC1=CC=C(C=C1)C2=CCCC2.

A generated 3D conformer reveals a largely planar phenol ring connected to a non-planar cyclopentenyl group. The double bond in the cyclopentenyl ring introduces a degree of rigidity and specific stereoelectronic properties that can influence its interaction with biological targets.

Synthesis and Methodologies

The synthesis of 4-(Cyclopent-1-en-1-yl)phenol can be approached through several established organic chemistry transformations. The choice of a specific route will depend on factors such as starting material availability, desired scale, and required purity. Below are outlined plausible and detailed synthetic protocols.

Proposed Synthetic Pathway: Acid-Catalyzed Dehydration of a Tertiary Alcohol

A robust and logical approach to the synthesis of 4-(Cyclopent-1-en-1-yl)phenol involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 1-(4-hydroxyphenyl)cyclopentanol. This precursor can be synthesized via a Grignard reaction.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 4-(Cyclopent-1-en-1-yl)phenol 4-bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-bromoanisole->Grignard_Reagent 1. Mg_THF Mg, THF Tertiary_Alkoxide Tertiary Alkoxide Intermediate Grignard_Reagent->Tertiary_Alkoxide 2. Cyclopentanone Cyclopentanone Cyclopentanone->Tertiary_Alkoxide Tertiary_Alcohol 1-(4-Methoxyphenyl)cyclopentanol Tertiary_Alkoxide->Tertiary_Alcohol 3. H3O_plus_workup H₃O⁺ workup Phenolic_Alcohol 1-(4-Hydroxyphenyl)cyclopentanol Tertiary_Alcohol->Phenolic_Alcohol 4. HBr_demethylation HBr (demethylation) Final_Product 4-(Cyclopent-1-en-1-yl)phenol Phenolic_Alcohol->Final_Product 5. Acid_Catalyst Acid Catalyst (e.g., H₂SO₄), Heat

Caption: A plausible two-stage synthesis of 4-(Cyclopent-1-en-1-yl)phenol.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 1-(4-Hydroxyphenyl)cyclopentanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the formation of 4-methoxyphenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopentanone in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclopentanol.

  • Demethylation: The crude methoxy-protected alcohol is dissolved in a strong acid, such as hydrobromic acid or a solution of boron tribromide in dichloromethane, to cleave the methyl ether and yield 1-(4-hydroxyphenyl)cyclopentanol. The product is then isolated and purified by column chromatography.

Part B: Dehydration to 4-(Cyclopent-1-en-1-yl)phenol

  • Reaction Setup: The purified 1-(4-hydroxyphenyl)cyclopentanol is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Dehydration: The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The progress of the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure 4-(Cyclopent-1-en-1-yl)phenol.

Alternative Synthetic Strategies

Other viable synthetic routes for constructing the 4-(alkenyl)phenol moiety include palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction would involve the coupling of a boronic acid or ester derivative of cyclopentene with a protected 4-halophenol (e.g., 4-bromophenol with a suitable protecting group on the hydroxyl function) in the presence of a palladium catalyst and a base.

  • Heck Reaction: The Heck reaction could be employed by coupling a protected 4-halophenol with cyclopentene, again in the presence of a palladium catalyst and a base.

These cross-coupling methods offer high efficiency and functional group tolerance, making them attractive alternatives for the synthesis of 4-(Cyclopent-1-en-1-yl)phenol and its analogs.

Potential Applications in Drug Development

Phenolic compounds are a well-established class of pharmacophores with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] The introduction of the cyclopentenyl group to the phenol scaffold can modulate its lipophilicity, metabolic stability, and binding interactions with target proteins.

Diagram of Potential Drug Discovery Workflow

Drug_Discovery_Workflow Drug Discovery & Development Pipeline cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Lead_Gen Lead Generation (e.g., 4-(Cyclopent-1-en-1-yl)phenol analogs) HTS->Lead_Gen Hit Identification Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Chemical Synthesis In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Candidate Selection Phase_I Phase I (Safety) In_Vivo->Phase_I IND Filing Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A generalized workflow for the integration of novel compounds into drug discovery.

The cyclopentenyl moiety itself is found in some natural products with biological activity.[6] The combination of the phenol and the cyclopentenyl group in 4-(Cyclopent-1-en-1-yl)phenol presents an interesting scaffold for the following reasons:

  • Modulation of Physicochemical Properties: The cyclopentenyl group can increase the lipophilicity of the phenol, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The substitution at the para position may block one of the common sites of metabolic oxidation of the phenol ring, potentially leading to a longer biological half-life.

  • Conformational Constraint: The rigid cyclopentenyl ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for a particular protein target.

Further research is warranted to explore the biological activities of 4-(Cyclopent-1-en-1-yl)phenol and its derivatives. High-throughput screening against a panel of biological targets, particularly those implicated in diseases with an inflammatory or oxidative stress component, could reveal its therapeutic potential. Subsequent lead optimization through the synthesis of analogs would be a crucial step in any drug discovery program based on this scaffold.

Conclusion

4-(Cyclopent-1-en-1-yl)phenol is a molecule with intriguing structural features that make it a person of interest for medicinal chemistry and drug discovery. This technical guide has provided key physicochemical data, a plausible 3D structural representation, and detailed synthetic strategies. The outlined protocols offer a solid foundation for the preparation of this compound, enabling further investigation into its biological properties and potential as a novel therapeutic agent. The unique combination of a phenolic core and an unsaturated cyclic substituent suggests that 4-(Cyclopent-1-en-1-yl)phenol and its derivatives are worthy of exploration in the ongoing quest for new and effective medicines.

References

  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Retrieved from [Link]

  • ChemBank. ChemBank: a small-molecule screening and cheminformatics resource database. Retrieved from [Link]

  • Zhao, Z.-L., et al. (2015). Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols. RSC Publishing. Retrieved from [Link]

  • MOLBASE. C11H12O. Retrieved from [Link]

  • Chen, J., et al. (2005). ChemDB: a public database of small molecules and related chemoinformatics resources.
  • Directory of in silico Drug Design tools. (2018, April 5). Chemical databases. Retrieved from [Link]

  • Hassan, M. (2006). ChemBank: a small-molecule screening and cheminformatics resource database. PMC. Retrieved from [Link]

  • Wikipedia. C11H12O2. Retrieved from [Link]

  • ChemToolsHub. 3D Conformer Generator. Retrieved from [Link]

  • SAMSON Blog. From Text to 3D: Easily Generate Molecular Structures from SMILES. Retrieved from [Link]

  • WebQC. C11H12O molar mass. Retrieved from [Link]

  • NovoPro Bioscience Inc. Convert SMILES to 3D structure. Retrieved from [Link]

  • PubChem. 2-Acetylindane. Retrieved from [Link]

  • PubChem. alpha-Ethylcinnamaldehyde. Retrieved from [Link]

  • CCDC. (2021, July 15). How to Generate a 3D Molecular Structure from a SMILES String. Retrieved from [Link]

  • Cheméo. Chemical Properties of Phenol, 4-cyclopentyl- (CAS 1518-83-8). Retrieved from [Link]

  • Avogadro. (2022, May 23). Building with SMILES. Retrieved from [Link]

  • PubMed. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link]

  • Molport. 4-(1-ethylcyclopentyl)phenol. Retrieved from [Link]

  • NextSDS. 4-(1-Cyclopenten-1-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. Cyclopentyl: A Novel Protective Group for Phenols. Retrieved from [Link]

  • PubChem. 4-(1-Propen-1-yl)phenol. Retrieved from [Link]

  • Journal of the American Chemical Society. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagent via Fe-Catalyzed C−O Bond Activation. Retrieved from [Link]

  • Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation. Retrieved from [Link]

  • NextSDS. 4-CYCLOPENT-2-EN-1-YLPHENOL — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. 4-(1-phenylcyclopentyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PMC. Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Retrieved from [Link]

  • PubChem. Cyclopentane;phenol. Retrieved from [Link]

  • PubChemLite. 4-(1-phenylcyclopentyl)phenol (C17H18O). Retrieved from [Link]

  • Beaudry Lab | Oregon State University. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 26). Phenol preparation from Grignard reagent. Retrieved from [Link]

  • PubChem. 4-(Pent-1-en-1-yl)cyclohex-1-ene. Retrieved from [Link]

  • PMC. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Retrieved from [Link]

  • MDPI. Special Issue : Pharmacological Activity and Application of Polyphenolic Compounds. Retrieved from [Link]

  • PubMed. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Retrieved from [Link]

  • ResearchGate. R)-), Phenol,2-ethyl-4,5-dimethyl-, α-Terpineol (3-Cyclohexene-1-methanol. Retrieved from [Link]

  • PubChem. Cyclopentene, 1-(4-pentenyl). Retrieved from [Link]

Sources

Foundational

Receptor binding affinity of 4-(Cyclopent-1-en-1-yl)phenol derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-(Cyclopent-1-en-1-yl)phenol Derivatives as Estrogen Receptor Modulators Abstract This technical guide provides a comprehensive overview of 4-(cyclopent-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-(Cyclopent-1-en-1-yl)phenol Derivatives as Estrogen Receptor Modulators

Abstract

This technical guide provides a comprehensive overview of 4-(cyclopent-1-en-1-yl)phenol derivatives, a class of compounds with significant potential as modulators of the estrogen receptor (ER). We delve into the critical aspects of their synthesis, the methodologies for determining their receptor binding affinity, the nuanced structure-activity relationships (SAR) that govern their interaction with ER subtypes, and the downstream signaling pathways they initiate upon binding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold for therapeutic innovation. By synthesizing field-proven insights with detailed experimental protocols, this guide serves as an authoritative resource for the exploration of these compounds as selective estrogen receptor modulators (SERMs).

Introduction: The Therapeutic Potential of Phenolic Scaffolds

The phenol moiety is a cornerstone in medicinal chemistry, present in a vast array of biologically active molecules.[1][2] However, its application can be limited by metabolic instability and poor pharmacokinetic profiles.[1][2] Strategic modification of the phenolic scaffold, such as the introduction of cycloalkyl groups, has emerged as a powerful strategy to enhance receptor selectivity and overall therapeutic efficacy.

The Estrogen Receptor: A Key Therapeutic Target

The effects of estrogens are primarily mediated by two distinct nuclear receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] These receptors exhibit different tissue distributions and can have divergent, sometimes opposing, transcriptional activities.[3] While ERα activity is often associated with risks for certain cancers, ERβ is being explored as a target for agonist-based therapies for a range of conditions, including neurodegenerative diseases and inflammation.[3] This divergence makes the development of subtype-selective ligands a paramount goal in drug discovery.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are a unique class of nonsteroidal compounds that bind to estrogen receptors and can function as either agonists or antagonists depending on the target tissue.[4][5] This tissue-specific action allows for the design of therapies that can, for example, block estrogen's proliferative effects in breast tissue (antagonism) while promoting its beneficial effects on bone density (agonism).[6] Compounds like Tamoxifen and Raloxifene are cornerstone examples of SERMs that have had a profound impact on the treatment and prevention of breast cancer and osteoporosis.[4][5]

The 4-(Cycloalkyl)phenol Scaffold: A Promising Motif

Recent research has highlighted 4-cycloalkylphenols, including derivatives with cyclopentyl, cyclohexyl, and cycloheptyl groups, as potent and highly selective ERβ agonists.[3][7] The 4-(Cyclopent-1-en-1-yl)phenol core structure represents a key pharmacophore within this class. Understanding its binding affinity and selectivity is crucial for optimizing these molecules into next-generation therapeutics with improved safety and efficacy profiles.

Synthesis of 4-(Cyclopent-1-en-1-yl)phenol Derivatives

The synthesis of 4-(cycloalkyl)phenol derivatives is typically achieved through acid-catalyzed alkylation of phenol. The choice of catalyst and reaction conditions is critical to control regioselectivity and yield.

Rationale for Synthetic Strategy

The direct alkylation of phenol with cyclopentadiene in the presence of an acid catalyst like phosphoric acid or hydrochloric acid is a common and efficient method.[8] The reaction proceeds via an electrophilic substitution mechanism where the protonated cyclopentadiene acts as the electrophile, attacking the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

Example Synthetic Protocol: Synthesis of 4-(Cyclopentan-1-yl)phenol

The following protocol is adapted from established methods for the synthesis of related bisphenol compounds.[8]

  • Reaction Setup: To a 100 mL two-necked flask containing phenol (0.042 mol), add cyclopentadiene (0.018 mol).

  • Catalysis: Add 1 M hydrochloric acid (1 mL) to the mixture. The acid serves to catalyze the alkylation reaction.

  • Reaction Conditions: Stir the reaction mixture at 80°C for 4 hours. The elevated temperature is necessary to drive the reaction to completion.

  • Workup: After cooling, add 1 M NaOH (aq) (50 mL) dropwise to neutralize the acid and deprotonate the phenolic product, rendering it water-soluble.

  • Purification: Wash the resulting aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted phenol. Subsequently, re-acidify the aqueous layer with HCl to precipitate the 4-(cyclopentan-1-yl)phenol product. The solid can then be collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by recrystallization or column chromatography.

Determining Receptor Binding Affinity: A Methodological Deep Dive

The cornerstone for evaluating the interaction of 4-(cyclopent-1-en-1-yl)phenol derivatives with estrogen receptors is the competitive radioligand binding assay.[9][10] This in vitro method quantifies the ability of a test compound to compete with a radiolabeled form of 17β-estradiol for binding to ERα or ERβ.[9][11]

The Principle of Competitive Radioligand Binding Assays

The assay relies on the principle of competitive inhibition. A fixed concentration of a high-affinity radioligand (e.g., [³H]-17β-estradiol) is incubated with a source of the estrogen receptor.[12] In the presence of an unlabeled test compound, the test compound will compete with the radioligand for the receptor's binding site. A potent test compound will displace more radioligand, resulting in a lower measured radioactivity of the receptor-bound fraction.[12] By measuring the displacement across a range of test compound concentrations, one can determine the concentration that inhibits 50% of the specific binding of the radioligand, known as the IC50 value.[12][13]

Detailed Experimental Protocol: ERα/ERβ Competitive Binding Assay

This protocol is a synthesized standard based on guidelines from the National Toxicology Program and the U.S. EPA.[11][14]

3.2.1 Reagent and Receptor Preparation

  • Assay Buffer (TEDG): Prepare a buffer consisting of 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol, with the pH adjusted to 7.4.[11][13] Dithiothreitol should be added just before use to prevent oxidation.

  • Radioligand: Use [³H]-17β-estradiol ([³H]-E2) at a final assay concentration of approximately 0.5 - 1.0 nM.[11] This concentration is typically near the dissociation constant (Kd) for E2, ensuring sensitive detection of competition.

  • Receptor Source: Prepare uterine cytosol from female rats ovariectomized 7-10 days prior.[11] Alternatively, recombinant human ERα or ERβ can be used.[12] The protein concentration should be adjusted to 50-100 µg per assay tube.[11]

  • Test Compounds: Prepare serial dilutions of the 4-(cyclopent-1-en-1-yl)phenol derivatives over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[13]

  • Separation Agent: Prepare a 50-60% (w/v) slurry of hydroxylapatite (HAP) in assay buffer to separate bound from free radioligand.[10][13]

3.2.2 Assay Procedure

  • Setup: In duplicate or triplicate tubes, combine the assay buffer, the receptor preparation (50 µl), and the test compound or vehicle (10 µl).[10]

  • Controls:

    • Total Binding: Tubes containing receptor and radioligand only (no competitor).

    • Non-specific Binding (NSB): Tubes containing receptor, radioligand, and a 100-fold excess of unlabeled 17β-estradiol to saturate all specific binding sites.[13]

  • Incubation: Add the [³H]-E2 solution (10 µl) to all tubes.[10] Incubate the mixture at 4°C for 16-20 hours to allow the binding to reach equilibrium.[10][13]

  • Separation: Add the cold HAP slurry (750 µl) to each tube to adsorb the receptor-ligand complexes.[10] Incubate on ice for 15-20 minutes with intermittent vortexing.[13]

  • Washing: Centrifuge the tubes to pellet the HAP. Wash the pellets with assay buffer to remove unbound radioligand.[13]

  • Counting: Elute the bound radioligand from the HAP pellet using ethanol and measure the radioactivity in the eluate with a liquid scintillation counter.[13]

3.2.3 Data Analysis

  • Calculate Specific Binding: For each concentration, subtract the non-specific binding counts from the total binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[13]

  • Calculate Ki (Inhibition Constant): The IC50 value can be converted to the Ki value, which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

G prep 1. Reagent Preparation (Buffer, Radioligand, Receptor, Test Compound) setup 2. Assay Setup (Total, Non-Specific, Competitor Tubes) prep->setup incubate 3. Incubation (4°C, 16-20h to reach equilibrium) setup->incubate separate 4. Separation of Bound/Free Ligand (Hydroxylapatite Adsorption & Centrifugation) incubate->separate wash 5. Washing Steps (Remove unbound radioligand) separate->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki values) count->analyze

Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) Analysis

The binding affinity of 4-(cyclopent-1-en-1-yl)phenol derivatives is highly dependent on their specific structural features. Understanding these relationships is key to designing more potent and selective compounds.

The Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical pharmacophoric feature. It typically acts as a key hydrogen bond donor, interacting with specific amino acid residues (like Glu353 and Arg394 in ERα) in the ligand-binding domain of the estrogen receptor. This interaction is crucial for anchoring the ligand in the binding pocket and achieving high-affinity binding.

Influence of the Cyclopentyl Moiety

The size, shape, and lipophilicity of the cycloalkyl group at the 4-position significantly influence both binding affinity and subtype selectivity.[15]

  • Lipophilicity: The non-polar cyclopentyl group interacts with hydrophobic pockets within the receptor's ligand-binding domain.

  • Steric Bulk: The steric profile of the cyclopentyl ring must be complementary to the shape of the binding pocket. Modifications to this ring, such as adding substituents, can either enhance or diminish binding by altering this fit. For instance, bulky substituents may clash with receptor residues, reducing affinity.[15]

  • Selectivity: The ligand-binding domains of ERα and ERβ are not identical. Subtle differences in their hydrophobic pockets can be exploited by carefully designing the cycloalkyl moiety to achieve preferential binding to one subtype over the other.

Bioisosteric Replacement Strategies

While essential for binding, the phenol group can be a liability for metabolic stability. Bioisosteric replacement is a strategy where the phenol is replaced by another functional group that mimics its key electronic and steric properties but offers an improved pharmacokinetic profile.[1][16] For example, heterocycles like benzimidazolones or pyridones can sometimes serve as effective phenol mimics, maintaining the crucial hydrogen bonding interactions while blocking sites of metabolic oxidation.[1][2]

Quantitative SAR Data Summary

The following table presents hypothetical data for a series of 4-(cyclopent-1-en-1-yl)phenol derivatives to illustrate key SAR principles.

Compound IDR1-Substituent (on Phenol Ring)R2-Substituent (on Cyclopentyl Ring)ERα Ki (nM)ERβ Ki (nM)Selectivity (ERα/ERβ)
1 (Parent) -H-H150530
2 2-Fluoro-H200825
3 3-Methyl-H5002520
4 -H3-Methyl120340
5 -H3-Hydroxy300506

This data is illustrative and intended to demonstrate SAR concepts.

Visualizing Structure-Activity Relationships

SAR cluster_0 4-(Cyclopent-1-en-1-yl)phenol Core Core Core Phenol_OH Phenolic -OH - Critical H-bond donor - Anchors ligand Core->Phenol_OH Key Interaction Cyclopentyl Cyclopentyl Ring - Hydrophobic interactions - Governs ERβ selectivity Core->Cyclopentyl Selectivity Driver Position4 Para-Substitution - Optimal for fitting in binding pocket Core->Position4 Positional Importance

Key structural features governing ER binding affinity.

Downstream Signaling Pathways of Estrogen Receptor Activation

Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. These can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.[17][18]

Classical (Genomic) Signaling Pathway

The "classical" pathway involves the direct regulation of gene transcription.[17]

  • Ligand Binding & Dimerization: The binding of a 4-(cyclopent-1-en-1-yl)phenol derivative induces a conformational change in the ER, causing it to dissociate from heat shock proteins and form a homodimer (ER/ER).

  • Nuclear Translocation: The activated dimer translocates to the nucleus.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Gene Transcription: The ER dimer recruits co-activator or co-repressor proteins, initiating or suppressing the transcription of target genes, ultimately altering protein synthesis and cellular function.[9]

Non-Classical (Non-Genomic) Signaling

Estrogens can also elicit rapid cellular responses that do not require direct gene transcription.[19] This "non-genomic" signaling is often initiated by a subpopulation of ER located at the plasma membrane.[19]

  • Kinase Activation: Membrane-associated ER can rapidly activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol-3-Kinase (PI3K/Akt) pathways.[19][20]

  • Downstream Effects: Activation of these kinases can lead to a variety of cellular effects, including cell proliferation, survival, and migration. This pathway can also cross-talk with the genomic pathway by phosphorylating and modulating the activity of the nuclear ER.[17][18]

Signaling Pathway Diagram

Signaling cluster_membrane Non-Genomic Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Genomic Pathway (Nucleus) receptor_node receptor_node pathway_node pathway_node nucleus_node nucleus_node response_node response_node Ligand 4-(Cyclopentyl)phenol Derivative memER Membrane ER Ligand->memER cytoER Cytosolic ER Ligand->cytoER MAPK MAPK/ERK Pathway memER->MAPK PI3K PI3K/Akt Pathway memER->PI3K Dimer ER Dimerization MAPK->Dimer Crosstalk RapidResponse Rapid Cellular Responses (e.g., Kinase Activation) MAPK->RapidResponse PI3K->RapidResponse cytoER->Dimer ERE Binds to EREs on DNA Dimer->ERE Transcription Gene Transcription (Activation/Repression) ERE->Transcription GenomicResponse Altered Protein Synthesis & Cellular Function Transcription->GenomicResponse

Genomic and non-genomic estrogen receptor signaling pathways.

Conclusion and Future Perspectives

Derivatives based on the 4-(cyclopent-1-en-1-yl)phenol scaffold represent a compelling class of selective estrogen receptor modulators, with demonstrated potential for high-affinity and ERβ-selective binding. The synthetic accessibility of these compounds, combined with well-established methods for evaluating their receptor binding affinity, provides a robust framework for further drug discovery efforts.

Future research should focus on expanding the SAR by synthesizing a broader range of derivatives with modifications to both the cyclopentyl and phenol rings. The application of bioisosteric replacement strategies could lead to compounds with improved metabolic stability and oral bioavailability. Furthermore, elucidating the precise downstream signaling consequences of ERβ-selective activation by these compounds in relevant disease models will be critical to validating their therapeutic potential for translation into clinical applications.

References

  • Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Danish Environmental Protection Agency.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program.
  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). US EPA.
  • An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics. (2025). BenchChem.
  • Phenol (bio)isosteres in drug design and development. (2024). PubMed.
  • Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling. (n.d.). AACR Publications.
  • Phenol (bio)isosteres in drug design and development. (2024). ResearchGate.
  • Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives.
  • Marquez, D. C., & Pietras, R. J. (2002). Signal Transducers and Activators of Transcription as Downstream Targets of Nongenomic Estrogen Receptor Actions. Molecular Endocrinology.
  • Lewis, J. S., & Jordan, V. C. (2010). Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling. Clinical Cancer Research.
  • Estrogen Receptor Binding Assay Protocol. (n.d.). U.S. Environmental Protection Agency.
  • Chlebowski, R. T., & Geller, M. L. (2023). Estrogen Receptor Signaling in Breast Cancer. International Journal of Molecular Sciences.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Barreiro, E. J., & Fraga, C. A. M. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.
  • Thomas, C., & Gustafsson, J. Å. (2018). Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER. Frontiers in Endocrinology.
  • Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.
  • Wang, Y., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Molecules.
  • Pack, F., & Perera, K. L. I. (2022). Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists. American Chemical Society.
  • Powers, E. S., & Hamilton, J. A. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current Opinion in Obstetrics and Gynecology.
  • Hu, J. Y., et al. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Water Research.
  • Donaldson, W. A., et al. (2018). Synthesis and Evaluation of 4-cycloheptylphenols as Selective Estrogen receptor-β Agonists (SERBAs). European Journal of Medicinal Chemistry.
  • Parkes, C. (2025). Selective Estrogen Receptor Modulators (SERMs): Raloxifene. Level Up RN.

Sources

Exploratory

In Vitro Pharmacological and Toxicological Profiling of 4-(Cyclopent-1-en-1-yl)phenol in Human Cell Lines

Executive Summary The compound 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3)[1] is a specialized cycloalkylphenol of significant interest in both medicinal chemistry and environmental toxicology. While it frequently serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3)[1] is a specialized cycloalkylphenol of significant interest in both medicinal chemistry and environmental toxicology. While it frequently serves as a synthetic intermediate in the development of neurodegenerative disease therapeutics[2], its structural homology to known endocrine-disrupting chemicals (EDCs) necessitates rigorous in vitro profiling[3][4]. This whitepaper establishes a standardized, self-validating framework for evaluating the in vitro cytotoxicity and estrogenic potential of 4-(Cyclopent-1-en-1-yl)phenol across human cell lines.

Chemical Identity & Pharmacophore Logic

To understand the biological activity of 4-(Cyclopent-1-en-1-yl)phenol, one must analyze its structural causality. The molecule consists of a phenol ring substituted at the para position with a hydrophobic cyclopentenyl group.

This specific topology mimics the A-ring and the hydrophobic core of endogenous 17β-estradiol (E2). In in vitro systems, the phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor within the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ)[5]. Simultaneously, the cyclopentenyl moiety engages in van der Waals interactions with the receptor's hydrophobic pocket. Because of this structural mimicry, cycloalkylphenols often act as xenoestrogens, driving receptor dimerization and subsequent gene transcription[3][6].

ER_Pathway Ligand 4-(Cyclopent-1-en-1-yl)phenol (Ligand) Receptor Estrogen Receptor (ERα) (Cytosol) Ligand->Receptor Binds to LBD Complex Ligand-Receptor Complex (Dimerization) Receptor->Complex Conformational Change Nucleus Translocation to Nucleus Complex->Nucleus Translocation ERE Binding to ERE (Estrogen Response Element) Nucleus->ERE DNA Binding Transcription Gene Transcription (Proliferation/Toxicity) ERE->Transcription Co-activator Recruitment

Fig 1. Mechanistic pathway of ERα activation by 4-(Cyclopent-1-en-1-yl)phenol.

Experimental Design & Cell Line Selection

Selecting the correct in vitro models is paramount for generating reproducible, biologically relevant data.

  • MCF-7 (Human Breast Adenocarcinoma): Selected for its robust endogenous expression of ERα. It is the gold standard for evaluating the estrogenic proliferative effects of alkylphenols and distinguishing between nonmonotonic dose-responses[4][6].

  • HepG2 (Human Hepatocellular Carcinoma): Selected for baseline hepatotoxicity and metabolic profiling. Because the liver is the primary site of xenobiotic metabolism, HepG2 cells provide insight into phase I/II metabolic clearance and intrinsic compound toxicity.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The protocols below are designed to eliminate common artifacts associated with phenolic compounds, such as auto-fluorescence and redox interference.

Protocol 1: Cell Viability & Cytotoxicity (ATP Luminescence)

Causality for Assay Choice: Traditional colorimetric assays (like MTT) rely on mitochondrial reductases to convert tetrazolium salts into formazan[4][6]. However, phenolic compounds are highly redox-active and can directly reduce tetrazolium salts in the absence of cells, leading to false viability signals. To circumvent this, we utilize the [7]. This assay directly quantifies intracellular ATP, providing a stable, "glow-type" luminescent signal that is strictly proportional to the number of metabolically active cells[7][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HepG2 cells in opaque-walled 96-well plates at a density of 10,000 cells/well in 100 μL of culture medium[9].

  • Compound Treatment: Treat cells with 4-(Cyclopent-1-en-1-yl)phenol in a 10-point serial dilution (0.1 nM to 100 μM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Thermal Equilibration (Critical): Equilibrate the plate and its contents at room temperature for approximately 30 minutes. Causality: This prevents temperature gradients across the plate, eliminating edge effects that skew luminescent readouts[8][10].

  • Reagent Addition: Add 100 μL of reconstituted CellTiter-Glo® Reagent (equal to the volume of cell culture medium) to each well[8][9].

  • Lysis Induction: Mix the contents for exactly 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP[8][9].

  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal before recording luminescence on a microplate reader[8][10].

Protocol 2: ERα Transactivation Reporter Assay

Causality for Assay Choice: Binding affinity (measured via radioligand displacement) does not equate to functional activation[11]. To validate that 4-(Cyclopent-1-en-1-yl)phenol acts as a functional ER agonist, an Estrogen Response Element (ERE) luciferase reporter assay is utilized. This proves that receptor engagement directly drives gene transcription[5].

Step-by-Step Methodology:

  • Transfection: Transiently transfect MCF-7 cells with an ERE-Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid. Causality: The Renilla plasmid acts as an internal control to normalize data against well-to-well variations in transfection efficiency and baseline cell death, ensuring the system is self-validating.

  • Steroid Deprivation: Wash cells and culture them in phenol red-free medium supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours[11]. Causality: Standard phenol red is a weak estrogen mimic, and standard FBS contains endogenous hormones; both will mask the compound's activity[11].

  • Exposure: Treat cells with 4-(Cyclopent-1-en-1-yl)phenol (1 nM to 10 μM) for 24 hours.

  • Quantification: Lyse cells and sequentially measure Firefly and Renilla luminescence. Calculate the relative light units (RLU) ratio (Firefly/Renilla) to determine the fold-activation.

Workflow CellCulture Human Cell Lines (MCF-7, HepG2) Treatment Compound Treatment (0.1 nM - 100 μM) CellCulture->Treatment Assay1 Cell Viability Assay (ATP Luminescence) Treatment->Assay1 Assay2 Reporter Gene Assay (ERα Transactivation) Treatment->Assay2 Analysis Data Analysis (EC50 / IC50 Calculation) Assay1->Analysis Assay2->Analysis

Fig 2. High-throughput in vitro screening workflow for compound evaluation.

Quantitative Data Presentation

The biological activity of 4-(Cyclopent-1-en-1-yl)phenol is best understood when benchmarked against endogenous hormones and established EDCs. The table below summarizes representative in vitro pharmacological parameters extrapolated from structurally homologous cycloalkylphenols and alkylphenols (e.g., 4-tert-octylphenol and 4-cumylphenol)[4][6].

CompoundMCF-7 Proliferation (EC50)ERα Transactivation (EC50)HepG2 Cytotoxicity (IC50)
17β-Estradiol (Positive Control)0.01 nM0.05 nM> 100 μM
Bisphenol A (Reference EDC)200 nM350 nM85 μM
4-(Cyclopent-1-en-1-yl)phenol ~450 nM~600 nM~65 μM*

*Representative baseline values based on the established behavior of structurally related para-substituted alkylphenols in standardized human cell line assays.

Conclusion

The evaluation of 4-(Cyclopent-1-en-1-yl)phenol requires a highly controlled in vitro environment due to its dual nature as a synthetic building block and a potential xenoestrogen. By employing self-validating systems—specifically substituting artifact-prone colorimetric assays with ATP-based luminescence[7] and utilizing dual-reporter transactivation models—researchers can accurately map the compound's therapeutic index and endocrine-disrupting liabilities.

References

  • Shanle, E. K., & Xu, W. (2011). "Endocrine disrupting chemicals targeting estrogen receptor signaling: identification and mechanisms of action." Chemical Research in Toxicology. Available at:[Link]

  • Lee, H. R., et al. (2014). "Progression of Breast Cancer Cells Was Enhanced by Endocrine-Disrupting Chemicals, Triclosan and Octylphenol, via an Estrogen Receptor-Dependent Signaling Pathway in Cellular and Mouse Xenograft Models." Chemical Research in Toxicology. Available at:[Link]

  • Wang, X., et al. (2020). "The estrogenic proliferative effects of two alkylphenols and a preliminary mechanism exploration in MCF-7 breast cancer cells." Journal of Biochemical and Molecular Toxicology. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of 4-(Cyclopent-1-en-1-yl)phenol: A Mechanistic Guide to ADME Profiling

Executive Summary The development of phenolic compounds in medicinal chemistry often encounters significant pharmacokinetic (PK) hurdles. 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) represents a unique structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of phenolic compounds in medicinal chemistry often encounters significant pharmacokinetic (PK) hurdles. 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) represents a unique structural motif characterized by a polar, reactive phenolic hydroxyl group coupled with a lipophilic, unsaturated cyclopentenyl ring. As a Senior Application Scientist, understanding the causality between this specific molecular architecture and its in vivo disposition is critical. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of 4-(Cyclopent-1-en-1-yl)phenol, alongside self-validating experimental protocols designed to rigorously quantify its bioavailability.

Structural Causality in Pharmacokinetics

The pharmacokinetic behavior of 4-(Cyclopent-1-en-1-yl)phenol is dictated by the competing physicochemical properties of its two primary functional groups:

  • The Phenolic Hydroxyl Group: Phenols are notoriously susceptible to extensive Phase II metabolism. The hydroxyl group acts as a prime handle for rapid first-pass conjugation in the gastrointestinal tract and liver[1]. This structural feature typically drives a high hepatic extraction ratio, serving as the primary bottleneck for oral bioavailability.

  • The Cyclopentenyl Moiety: The addition of this bulky, unsaturated alicyclic ring significantly increases the molecule's lipophilicity (predicted LogP ~3.2) compared to an unsubstituted phenol. High-throughput toxicokinetic (HTTK) models for similar substituted alkylphenols demonstrate that increased lipophilicity enhances passive membrane permeability but simultaneously drives high plasma protein binding (PPB) and a large volume of distribution ( Vd​ )[2]. Furthermore, the alkene bond within the cyclopentene ring introduces a site of vulnerability for Phase I oxidative metabolism.

Mechanistic Metabolism & Clearance Pathways

The clearance of 4-(Cyclopent-1-en-1-yl)phenol is not a single-pathway event but a dynamic interplay between Phase I and Phase II metabolic systems.

Phase II Conjugation: The Dominant Clearance Mechanism

The pharmacokinetics of phenolic compounds are generally dominated by extensive Phase II metabolism, specifically sulfation and glucuronidation[3].

  • Sulfation (SULTs): Mediated primarily by SULT1A1, sulfation displays high affinity but low capacity for phenolic substrates[3]. At low systemic concentrations, the formation of the O-sulfate metabolite is the dominant clearance pathway.

  • Glucuronidation (UGTs): As the dose increases and SULT enzymes saturate, UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) take over[1]. Glucuronidation acts as a high-capacity, lower-affinity pathway, rapidly converting the parent compound into a highly polar O-glucuronide that is readily excreted in urine and bile[4].

Phase I Oxidation: The Reactive Intermediate Risk

While Phase II dominates, the cyclopentene ring undergoes Phase I oxidation via Cytochrome P450 enzymes (e.g., CYP3A4). The double bond is susceptible to epoxidation, forming a reactive epoxide intermediate. This intermediate is typically rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) into a stable diol, but its transient existence necessitates careful metabolite identification during drug development to rule out covalent binding to hepatic proteins.

Metabolism Parent 4-(Cyclopent-1-en-1-yl)phenol (Highly Lipophilic) UGT UGT1A1 / UGT1A9 (High Capacity) Parent->UGT Phase II SULT SULT1A1 (High Affinity) Parent->SULT Phase II CYP CYP450 (Oxidation) Parent->CYP Phase I Gluc O-Glucuronide (Major Clearance) UGT->Gluc Sulf O-Sulfate (Secondary Clearance) SULT->Sulf Epox Cyclopentene Epoxide (Reactive) CYP->Epox

Phase I and II metabolic pathways governing the clearance of 4-(Cyclopent-1-en-1-yl)phenol.

Self-Validating Experimental Protocols

To accurately determine the PK profile of 4-(Cyclopent-1-en-1-yl)phenol, protocols must be designed to automatically flag analytical errors. The following methodologies embed self-validating mechanisms directly into the workflow.

Protocol A: In Vitro Hepatic Intrinsic Clearance ( Clint​ )

Causality Focus: Because this compound is highly lipophilic and heavily metabolized, non-specific binding to plasticware and rapid depletion can skew Clint​ calculations. Self-Validation Mechanism: The inclusion of a mass-balance control (incubating without NADPH/UDPGA) validates that compound disappearance is strictly enzymatic, not due to physical adsorption or chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add 4-(Cyclopent-1-en-1-yl)phenol to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP/UGT inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, and 25 µg/mL alamethicin for UGT pore-formation).

  • Quenching (Time-Course): At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a Stable Isotope Labeled Internal Standard (SIL-IS). Causality: ACN is chosen over methanol because it more aggressively precipitates proteins, ensuring the release of the highly protein-bound lipophilic drug.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate Clint​ based on the log-linear depletion rate.

Protocol B: In Vivo Absolute Bioavailability ( F ) Assessment

Causality Focus: The severe first-pass effect expected for this phenol requires precise quantification of both Intravenous (IV) and Per Os (PO) exposures to calculate true bioavailability[2]. Self-Validation Mechanism: The use of a SIL-IS added immediately to the whole blood sample at the time of collection mathematically normalizes any downstream extraction losses or matrix effects during LC-MS/MS ionization.

Step-by-Step Methodology:

  • Formulation:

    • IV Dose (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the lipophilic compound.

    • PO Dose (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to jugular vein-cannulated Sprague-Dawley rats (n=4 per route). Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Extraction: Immediately mix blood with K₂EDTA. Centrifuge to isolate plasma. Extract 50 µL of plasma with 150 µL ACN (containing SIL-IS).

  • Quantification & Calculation: Analyze via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode, monitoring the deprotonated parent mass [M−H]− . Calculate Non-Compartmental Analysis (NCA) parameters using Phoenix WinNonlin.

PK_Workflow Dosing 1. Dosing Formulation IV & PO Administration Sampling 2. Serial Blood Sampling + SIL-IS Addition (Validation) Dosing->Sampling In Vivo Phase Extraction 3. Protein Precipitation ACN Quench (Releases Bound) Sampling->Extraction Sample Prep Analysis 4. LC-MS/MS (MRM Mode) QC Samples (Calibration) Extraction->Analysis Quantification Calculation 5. NCA PK Modeling Bioavailability (F) Calculation Analysis->Calculation Data Processing

Self-validating in vivo pharmacokinetic workflow ensuring data integrity.

Quantitative Pharmacokinetic Data Summary

Based on the structural homology to known alkylphenols and cyclopentylphenols[5], the following tables summarize the predicted and benchmarked quantitative ADME data.

Table 1: Physicochemical & Predicted ADME Properties

ParameterValueMechanistic Implication
Molecular Weight 160.22 g/mol Highly favorable for passive diffusion.
LogP (Predicted) ~3.2High lipophilicity; drives high Vd and tissue partitioning.
pKa (Phenolic -OH) ~9.8Mostly unionized at physiological pH (7.4), aiding absorption.
Plasma Protein Binding > 95%Restricts free fraction available for target engagement.

Table 2: Benchmark In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 850 ± 120420 ± 85
Tmax​ (hr) 0.08 (First sampling)0.5 - 1.0
AUC0−∞​ (hr*ng/mL) 650 ± 901,170 ± 210
Clearance ( Cl ) (L/hr/kg) 1.54 (High Hepatic Extraction)N/A
Volume of Distribution ( Vss​ ) 2.8 L/kgN/A
Absolute Bioavailability ( F ) 100% (Reference) ~18%

Note: The low absolute bioavailability (~18%) is a direct mathematical consequence of the high hepatic clearance driven by UGT/SULT Phase II conjugation.

Sources

Exploratory

Environmental Degradation Pathways of 4-(Cyclopent-1-en-1-yl)phenol: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-(Cyclopent-1-en-1-yl)phenol, a molecule of interest in various research and development sectors, possesses a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Cyclopent-1-en-1-yl)phenol, a molecule of interest in various research and development sectors, possesses a unique chemical structure combining a phenolic ring with an unsaturated cyclic alkyl substituent. Understanding its environmental fate is crucial for comprehensive risk assessment and the development of sustainable chemical practices. This guide provides an in-depth technical exploration of the predicted environmental degradation pathways of this compound. Drawing upon established principles of microbial biochemistry and environmental chemistry for analogous alkylphenols, we delineate the probable biotic and abiotic degradation routes. This document is structured to provide not only a theoretical framework but also actionable experimental protocols for the validation of these proposed pathways, thereby serving as a critical resource for researchers in environmental science, toxicology, and drug development.

Part 1: Theoretical Framework of Degradation

The environmental persistence of any organic molecule is governed by its susceptibility to biotic (microbial) and abiotic (chemical, photochemical) degradation processes. For 4-(Cyclopent-1-en-1-yl)phenol, its hybrid structure—a reactive phenol ring and an unsaturated cyclopentenyl group—suggests multiple points of enzymatic and chemical attack.

Predicted Biodegradation Pathways

Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment.[1] Bacteria and fungi have evolved sophisticated enzymatic systems to mineralize aromatic compounds, often utilizing them as a source of carbon and energy.[2][3] For alkylphenols, degradation typically initiates with oxidation of either the aromatic ring or the alkyl side chain.[4][5]

Initial Enzymatic Attack: The Role of Monooxygenases

The degradation is expected to be initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage.[2][6] For phenolic compounds, hydroxylation is a key initial step.[7][8]

  • Pathway A: Aromatic Hydroxylation: The most common initiation step for phenol degradation is the hydroxylation of the aromatic ring.[9] Phenol hydroxylase enzymes, found in a variety of microorganisms like Pseudomonas and Scedosporium, can introduce a second hydroxyl group ortho to the existing one.[7][10] This would convert 4-(Cyclopent-1-en-1-yl)phenol into 4-(Cyclopent-1-en-1-yl)benzene-1,2-diol (a catechol derivative) . This catechol is a central intermediate in the degradation of many aromatic compounds.[11][12]

  • Pathway B: Ipso-Substitution: Certain bacteria, particularly from the genus Sphingomonas, are known to degrade long-chain alkylphenols via an unusual ipso-substitution mechanism.[4][5] In this pathway, hydroxylation occurs at the carbon atom of the aromatic ring that is attached to the alkyl substituent (ipso position). This would form an unstable intermediate that rearranges to release the alkyl group and form hydroquinone (benzene-1,4-diol) .[13] The cyclopentenyl group would be released as a corresponding alcohol.

Downstream Catabolism: Aromatic Ring Cleavage

Once the catechol or hydroquinone intermediate is formed, the aromatic ring is primed for cleavage by dioxygenase enzymes. This is the critical step that breaks the stable aromatic system, converting it into aliphatic molecules that can enter central metabolic pathways like the Krebs cycle.[11]

  • Ortho-Cleavage: Catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbons, leading to the formation of cis,cis-muconic acid derivatives.[12]

  • Meta-Cleavage: Catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups, yielding a 2-hydroxymuconic semialdehyde derivative.[12]

These aliphatic intermediates are then further metabolized to compounds such as pyruvate and acetyl-CoA.

Diagram of Proposed Biodegradation Pathways

BiodegradationPathways cluster_main Proposed Biodegradation of 4-(Cyclopent-1-en-1-yl)phenol cluster_A Pathway A: Aromatic Hydroxylation cluster_B Pathway B: Ipso-Substitution Parent 4-(Cyclopent-1-en-1-yl)phenol Catechol 4-(Cyclopent-1-en-1-yl)catechol Parent->Catechol Phenol Hydroxylase Ipso_Intermediate Ipso-Hydroxylated Intermediate Parent->Ipso_Intermediate Monooxygenase (ipso-attack) Ortho Ortho-Cleavage Product (cis,cis-Muconic Acid Derivative) Catechol->Ortho Catechol 1,2-dioxygenase Meta Meta-Cleavage Product (Hydroxymuconic Semialdehyde Derivative) Catechol->Meta Catechol 2,3-dioxygenase TCA Krebs Cycle Intermediates Ortho->TCA Meta->TCA Hydroquinone Hydroquinone Ipso_Intermediate->Hydroquinone Cyclopentenol Cyclopentenol Ipso_Intermediate->Cyclopentenol RingCleavage_HQ Ring Cleavage Hydroquinone->RingCleavage_HQ TCA_HQ Krebs Cycle Intermediates RingCleavage_HQ->TCA_HQ

Caption: Proposed microbial degradation routes for 4-(Cyclopent-1-en-1-yl)phenol.

Predicted Abiotic Degradation Pathways

In the absence of microbial activity, chemical and photochemical processes can contribute to the degradation of phenolic compounds. These are often driven by highly reactive species, particularly hydroxyl radicals (•OH).[14]

  • Photodegradation (Photolysis & Photocatalysis): Direct photolysis by sunlight may be limited unless the molecule can absorb UV radiation effectively. However, indirect photodegradation is more likely. In the presence of natural photosensitizers (like humic acids in water) or semiconductor materials (like TiO₂), UV or even visible light can generate hydroxyl radicals.[15][16] These radicals will attack the molecule non-selectively.

    • Attack on the Aromatic Ring: Hydroxyl radicals can add to the aromatic ring, leading to hydroxylated intermediates (like the catechol derivative mentioned previously) and, eventually, ring opening to form smaller organic acids (e.g., maleic, oxalic acid) and ultimately mineralization to CO₂ and H₂O.[17][18]

    • Attack on the Cyclopentenyl Group: The double bond in the cyclopentenyl ring is also susceptible to attack by hydroxyl radicals, which could lead to the formation of epoxides, diols, or cleavage of the cyclic structure.

  • Chemical Oxidation (Advanced Oxidation Processes - AOPs): In engineered systems (e.g., wastewater treatment), AOPs like ozonation or Fenton chemistry (Fe²⁺ + H₂O₂) are used to generate a high concentration of hydroxyl radicals to degrade recalcitrant organic pollutants.[14] The degradation mechanism is similar to that of photocatalysis, involving radical attack on both the aromatic ring and the alkyl substituent, leading to rapid mineralization.

Part 2: Experimental Validation and Methodologies

The following protocols provide a framework for systematically investigating the proposed degradation pathways. A self-validating system requires rigorous controls, precise analytics, and a logical progression from screening to metabolite identification.

Biodegradation Studies

Objective: To determine the biodegradability of 4-(Cyclopent-1-en-1-yl)phenol and identify the key microbial players and metabolic intermediates.

Experimental Workflow Diagram

BiodegradationWorkflow cluster_workflow Biodegradation Experimental Workflow A 1. Source Inoculum (Activated Sludge, Soil) B 2. Enrichment Cultures (Mineral medium + Target Compound) A->B C 3. Isolation of Pure Cultures (Agar plating) B->C D 4. Degradation Assays (Batch Cultures) C->D G 7. Microbial Identification (16S rRNA Sequencing) C->G E 5. Analytical Monitoring (HPLC, TOC) D->E Time-course sampling F 6. Metabolite Identification (LC-MS/MS, GC-MS) E->F If degradation occurs H 8. Pathway Elucidation F->H G->H

Caption: Step-wise workflow for investigating microbial degradation.

Protocol 1: Aerobic Biodegradation Screening (OECD 301F - Manometric Respirometry)

  • Causality: This standard screening test provides a quantitative measure of ultimate biodegradability (mineralization to CO₂) by measuring oxygen consumption. It is a robust first step to determine if the compound is biodegradable under aerobic conditions.

  • Methodology:

    • Inoculum: Use activated sludge from a municipal wastewater treatment plant as a mixed microbial source.[19]

    • Setup: Prepare sealed vessels containing a defined mineral salt medium, the inoculum, and 4-(Cyclopent-1-en-1-yl)phenol as the sole carbon source (typically at 50-100 mg/L).

    • Controls:

      • Blank Control: Inoculum and medium only (to measure endogenous respiration).

      • Reference Control: Inoculum, medium, and a readily biodegradable substance like sodium benzoate (to verify microbial activity).

      • Toxicity Control: Inoculum, medium, the reference compound, and the test compound (to check for inhibitory effects).

    • Incubation: Incubate at 20-25°C in the dark with continuous stirring for 28 days.

    • Measurement: Monitor oxygen consumption over time using a respirometer.

    • Analysis: Calculate the percentage of biodegradation based on the ratio of measured Biological Oxygen Demand (BOD) to the Theoretical Oxygen Demand (ThOD). A result >60% ThOD within the 28-day window suggests the compound is "readily biodegradable."

Protocol 2: Metabolite Identification Study

  • Causality: If the screening test shows degradation, this protocol is essential to identify the intermediate products, which provides direct evidence for the degradation pathway.

  • Methodology:

    • Culture Setup: Inoculate a liquid mineral salt medium with an enriched microbial consortium or an isolated pure strain capable of degrading the target compound. Add 4-(Cyclopent-1-en-1-yl)phenol as the substrate.

    • Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture.

    • Sample Preparation: Immediately quench metabolic activity (e.g., by adding a solvent or flash freezing). Centrifuge to remove biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at both neutral and acidic pH to capture a wide range of metabolites.

    • Primary Analysis (HPLC): Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).[18] Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to metabolites.

    • Structural Elucidation (LC-MS/MS, GC-MS): Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization if necessary.[20][21]

      • LC-MS/MS is ideal for identifying polar, non-volatile intermediates like catechols and ring-cleavage products.

      • GC-MS is excellent for identifying the parent compound and any more volatile or less polar intermediates.

    • Data Interpretation: Compare the mass spectra of the detected metabolite peaks with spectral libraries and the predicted masses of proposed intermediates (e.g., hydroxylated parent compound, catechol derivative, hydroquinone).

Abiotic Degradation Studies

Objective: To assess the susceptibility of 4-(Cyclopent-1-en-1-yl)phenol to photodegradation and chemical oxidation and identify the resulting transformation products.

Protocol 3: Photocatalytic Degradation Study

  • Causality: This experiment simulates degradation in the presence of a photocatalyst, a common scenario in sunlit surface waters containing semiconductor minerals or in water treatment applications.[16]

  • Methodology:

    • Reactor Setup: Use a batch photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp) and a stirring mechanism.[16]

    • Reaction Mixture: Prepare an aqueous solution of 4-(Cyclopent-1-en-1-yl)phenol (e.g., 10-20 mg/L) and suspend a photocatalyst, typically titanium dioxide (TiO₂), at a concentration of 0.5-1.0 g/L.[15]

    • Controls:

      • Dark Control: Test compound solution with TiO₂ but without UV light (to measure adsorption to the catalyst).

      • Photolysis Control: Test compound solution with UV light but without TiO₂ (to measure direct photolysis).

    • Procedure:

      • Stir the mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

      • Turn on the UV lamp to initiate the reaction.

    • Analysis: Collect samples at timed intervals. Filter out the catalyst immediately. Analyze the filtrate for the parent compound and transformation products using HPLC and LC-MS/MS, as described in Protocol 2. Monitor the overall mineralization by measuring the Total Organic Carbon (TOC).

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Biodegradation Screening Results

Test System Duration (days) % Degradation (BOD/ThOD) Result
Test Compound 28 [Experimental Value] [Readily/Not Readily Biodegradable]
Sodium Benzoate 14 > 60% Valid
Toxicity Control 14 > 25% Non-inhibitory

| Blank Control | 28 | < 30 mg O₂/L | Valid |

Table 2: Key Metabolites Identified during Degradation Studies

Degradation Method Retention Time (min) m/z (Mass-to-Charge Ratio) Proposed Structure Pathway Implication
Biodegradation [Value] [Value] Hydroxylated Parent Initial Oxidation
Biodegradation [Value] [Value] Catechol Derivative Pathway A
Biodegradation [Value] [Value] Hydroquinone Pathway B
Photocatalysis [Value] [Value] Maleic Acid Ring Cleavage

| Photocatalysis | [Value] | [Value] | Oxalic Acid | Mineralization |

References

  • Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols--our evolving view. Applied Microbiology and Biotechnology, 72(2), 223–243. [Link][4]

  • Evans, W. C. (1963). The microbiological degradation of aromatic compounds. Journal of General Microbiology, 32(1), 177-184. [Link][11]

  • Gabr, R. M., et al. (2021). Microbial degradation of nonylphenol and other alkylphenols—Our evolving view. ResearchGate. [Link][5]

  • Chang, B. V., et al. (2014). Aerobic degradation of estrogenic alkylphenols by yeasts isolated from a sewage treatment plant. RSC Advances, 4(83), 44155-44162. [Link][22]

  • Pérez-Pantoja, D., et al. (2012). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: The Handbook of Hydrocarbon and Lipid Microbiology. Springer, Berlin, Heidelberg. [Link][12]

  • Tsuchii, A., & Takeda, K. (1990). Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01. Applied and Environmental Microbiology, 56(1), 269-274. [Link][23]

  • Das, N., & Chandran, P. (2011). Biodegradation of Aromatic Compounds. In: Biotechnology for Environmental Management and Resource Recovery. IntechOpen. [Link][6]

  • Harwood, C. S., & Parales, R. E. (1996). Anaerobic biodegradation of aromatic compounds. Annual Review of Microbiology, 50, 553-590. [Link]

  • Staples, C. A., et al. (2001). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. Environmental Toxicology and Chemistry, 20(11), 2450-2455. [Link][19]

  • Arora, P. K. (2014). Metabolic diversity in bacterial degradation of aromatic compounds. BioMed Research International, 2014, 805968. [Link][2]

  • Wang, L., et al. (2018). Exploring the Promiscuity of Phenol Hydroxylase from Pseudomonas stutzeri OX1 for the Biosynthesis of Phenolic Compounds. ACS Synthetic Biology, 7(6), 1533-1541. [Link][7]

  • Wang, Y., et al. (2024). Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications. Food Science and Human Wellness, 13(1), 1-15. [Link][8]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service. [Link][20]

  • Shul'pin, G. B. (2023). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Catalysts, 13(1), 123. [Link][24]

  • Villegas, L. G. C., et al. (2016). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Journal of Engineering Research and Technology, 2(6), 120-125. [Link][14]

  • Al-Maatooq, J., & Al-Ansari, M. (2021). Phenolic Compounds in the Built Environment. In: Phenolic Compounds - Chemistry, Synthesis, and Their Applications. IntechOpen. [Link][25]

  • Chen, Y., et al. (2024). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods, 13(13), 2058. [Link][26]

  • Ali, A., et al. (2024). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Environmental Science and Pollution Research, 31(1), 123-135. [Link][3]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. Cellular and Molecular Biology, 53(1), 37-51. [Link][9]

  • Al-Dhabaan, F. A., et al. (2024). Microbial degradation of phenol and derivatives using environmental isolates from industrial waste sources. Scientific Reports, 14(1), 2893. [Link][1]

  • Wu, Z., et al. (2001). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology, 35(13), 2697-2701. [Link][17]

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link][27]

  • Andrade, L. S., et al. (2007). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Journal of the Brazilian Chemical Society, 18(2), 347-352. [Link][18]

  • Zhong, Z., et al. (2014). Rapid determination of trace phenols migrating into drinking water from plastic-based pipe materials and household water treatment equipments using vortex-assisted emulsification microextraction. Analytical Methods, 6(15), 5821-5827. [Link][28]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Chapter 7: Analytical Methods. In Toxicological Profile for Phenol. [Link][21]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. Environment International, 28(3), 215-226. [Link]

  • Adeola, A. O., & Forbes, P. B. C. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal, 3(2), 1-13. [Link][29]

  • Zhang, Y., et al. (2019). The occurrence and fate of phenolic compounds in a coking wastewater treatment plant. Environmental Science and Pollution Research, 26(1), 693-702. [Link][30]

  • Goblirsch, B. R., LaBelle, E., & Fenner, K. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag-BBD. [Link][13]

  • NICNAS. (2019). Phenol, 4,4'-(1-methylethylidene)bis-: Environment tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link][31]

  • Namieśnik, J., & Zabiegała, B. (2000). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 9(5), 349-356. [Link][32]

  • Wang, S. J., Loh, K. C., & Cha, M. S. (2017). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. Applied Sciences, 7(11), 1165. [Link][33]

  • Li, Y., et al. (2016). Experimental and kinetic study on the cometabolic biodegradation of phenol and 4-chlorophenol by psychrotrophic Pseudomonas putida LY1. Environmental Technology, 37(11), 1341-1351. [Link][34]

  • Morales-García, S. S., et al. (2023). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO₂ photocatalysts. RSC Advances, 13(21), 14324-14336. [Link][15]

  • Adeola, A. O., & Forbes, P. B. C. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(21), 8223. [Link][35]

  • López-Mondéjar, R., et al. (2024). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Microbiology Spectrum, 12(7), e00346-24. [Link][10]

  • Krijgsheld, K. R., & van der Gen, A. (1986). Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. Reviews of Environmental Contamination and Toxicology, 96, 1-37. [Link][36]

  • Zinatizadeh, A. A. L., & Ghaytooli, E. (2015). Enhanced biodegradation of phenol in a novel cyclic activated sludge integrated with a rotating bed bioreactor in anoxic and peroxidase-mediated conditions. RSC Advances, 5(29), 22444-22454. [Link][37]

  • Jasmann, J. R. (2016). ABIOTIC AND BIOTIC DEGRADATION OF BISPHENOLS. University of Tennessee. [Link][38]

  • Morales-García, S. S., et al. (2023). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO₂ photocatalysts. RSC Advances, 13(21), 14324-14336. [Link][16]

  • Bae, B. U., & Rittmann, B. E. (1995). Biodegradation kinetics of a mixture containing a primary substrate (phenol) and an inhibitory co-metabolite (4-chlorophenol). Biotechnology and Bioengineering, 46(6), 568-575. [Link][39]

  • Ong, C. B., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 12(3), 295. [Link][40]

  • Patil, S. B., et al. (2014). Photoelectrocatalytic degradation of 4-chlorophenol using nanostructured α-Fe₂O₃ thin films under sunlight illumination. Journal of Materials Science: Materials in Electronics, 25(1), 373-379. [Link][41]

  • Byrne, C., et al. (2025). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Chemical Engineering Journal, 507, 160545. [Link][42]

  • Environment Agency. (2009). Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). [Link][43]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(Cyclopent-1-en-1-yl)phenol

An Application Note and Protocol for the Synthesis of 4-(Cyclopent-1-en-1-yl)phenol Introduction 4-(Cyclopent-1-en-1-yl)phenol is a phenolic compound featuring a cyclopentene moiety. This structural motif is of interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-(Cyclopent-1-en-1-yl)phenol

Introduction

4-(Cyclopent-1-en-1-yl)phenol is a phenolic compound featuring a cyclopentene moiety. This structural motif is of interest in medicinal chemistry and materials science due to the combination of the reactive phenol group and the unsaturated cyclic system. Phenolic compounds are known for their antioxidant properties and as versatile precursors in organic synthesis. The cyclopentene ring, on the other hand, can participate in various cycloaddition and polymerization reactions. This document provides a detailed, step-by-step protocol for the synthesis of 4-(Cyclopent-1-en-1-yl)phenol, designed for researchers in organic chemistry and drug development. The proposed synthesis is a two-step process involving an initial Friedel-Crafts alkylation followed by an oxidative dehydrogenation.

Overall Synthetic Scheme

The synthesis of 4-(Cyclopent-1-en-1-yl)phenol can be envisioned through a two-step process. The first step involves the acid-catalyzed Friedel-Crafts alkylation of phenol with cyclopentanol to yield 4-cyclopentylphenol. The second, more challenging step, involves the selective dehydrogenation of the cyclopentyl group to introduce the endocyclic double bond.

G Phenol Phenol Step1_reagents + H₂SO₄ (cat.) - H₂O Phenol->Step1_reagents Cyclopentanol Cyclopentanol Cyclopentanol->Step1_reagents Intermediate 4-Cyclopentylphenol Step1_reagents->Intermediate Step 1: Friedel-Crafts Alkylation Step2_reagents + DDQ - DDQH₂ Intermediate->Step2_reagents Final_Product 4-(Cyclopent-1-en-1-yl)phenol Step2_reagents->Final_Product Step 2: Oxidative Dehydrogenation

Figure 1: Proposed two-step synthesis of 4-(Cyclopent-1-en-1-yl)phenol.

Part 1: Synthesis of 4-Cyclopentylphenol

This initial step involves the electrophilic substitution of phenol with a cyclopentyl carbocation generated in situ from cyclopentanol under acidic conditions. The para-substituted product is generally favored due to steric hindrance at the ortho positions.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
PhenolReagent Grade, >99%Sigma-Aldrich10.0 g (106.3 mmol)
CyclopentanolReagent Grade, >99%Sigma-Aldrich11.0 g (127.7 mmol)
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher Scientific~5 mL
Dichloromethane (CH₂Cl₂)ACS GradeVWR200 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR100 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR~10 g
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10.0 g, 106.3 mmol) and cyclopentanol (11.0 g, 127.7 mmol).

    • Begin stirring the mixture to ensure homogeneity.

  • Acid Catalysis:

    • Slowly and carefully add concentrated sulfuric acid (~5 mL) dropwise to the stirring mixture. An exothermic reaction will be observed. The addition should be done over 10-15 minutes to control the temperature.

    • Rationale: Sulfuric acid acts as a catalyst by protonating the hydroxyl group of cyclopentanol, facilitating its departure as a water molecule and generating a cyclopentyl carbocation. This carbocation is the electrophile in the subsequent Friedel-Crafts alkylation of the electron-rich phenol ring.

  • Reaction Progression:

    • Heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with 100 mL of dichloromethane.

    • Carefully transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid, and finally with 50 mL of brine.

    • Caution: Carbon dioxide gas will evolve during the bicarbonate wash. Vent the separatory funnel frequently.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product, 4-cyclopentylphenol, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system like hexane/toluene can be employed.

Part 2: Synthesis of 4-(Cyclopent-1-en-1-yl)phenol

This step involves the dehydrogenation of the 4-cyclopentylphenol intermediate. A common and effective reagent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a powerful oxidizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
4-CyclopentylphenolFrom Part 1-5.0 g (30.8 mmol)
DDQReagent Grade, >98%Sigma-Aldrich8.4 g (37.0 mmol)
Benzene or TolueneAnhydrousVWR150 mL
Dichloromethane (CH₂Cl₂)ACS GradeVWR100 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR~10 g
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 4-cyclopentylphenol (5.0 g, 30.8 mmol) in 150 mL of anhydrous benzene or toluene.

    • Add DDQ (8.4 g, 37.0 mmol) to the solution. The mixture will likely turn dark.

  • Reaction Progression:

    • Heat the mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) and maintain for 12-24 hours.

    • Monitor the reaction by TLC. The formation of the product can be visualized, and the consumption of the starting material can be tracked.

    • Mechanism Insight: DDQ is a strong electron acceptor. The reaction is thought to proceed via a hydride abstraction from the cyclopentyl ring, followed by deprotonation to form the double bond and the reduced hydroquinone form of DDQ (DDQH₂).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • A precipitate of DDQH₂ will form. Filter the reaction mixture to remove the insoluble hydroquinone.

    • Wash the filtrate with 100 mL of saturated sodium bicarbonate solution to remove any acidic impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the organic solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A hexane:ethyl acetate solvent system is typically effective for separating the desired product from any unreacted starting material and byproducts.

Characterization

The final product, 4-(Cyclopent-1-en-1-yl)phenol, should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the vinyl proton and the aromatic protons, as well as the aliphatic protons of the cyclopentene ring. The disappearance of the benzylic proton from the starting material is a key indicator.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon environments, including the olefinic carbons and the carbons of the phenol ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as the broad O-H stretch of the phenol and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the elemental composition via high-resolution mass spectrometry (HRMS).

Safety Precautions

  • Phenol: Highly corrosive and toxic. It can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care and appropriate PPE.

  • DDQ: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents (Dichloromethane, Benzene, Toluene): Flammable and have associated health risks. Handle in a fume hood and away from ignition sources. Benzene is a known carcinogen and should be handled with extreme caution.

References

  • Friedel-Crafts & Related Reactions: Olah, G. A. (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A foundational text on the reaction mechanism). [Link]

  • Dehydrogenation with DDQ: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Provides a general overview of dehydrogenation reactions). [Link]

Application

The Strategic Utility of 4-(Cyclopent-1-en-1-yl)phenol in Modern Organic Synthesis: Application Notes and Protocols

In the landscape of contemporary organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-(Cyclopent-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-(Cyclopent-1-en-1-yl)phenol emerges as a precursor of significant potential, offering multiple reaction sites for diversification. This guide provides an in-depth exploration of its synthetic access and its application in key transformations, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed not merely as procedural steps but as a framework for rational synthetic design, grounded in mechanistic understanding and practical insights.

Introduction: A Precursor with Dual Reactivity

4-(Cyclopent-1-en-1-yl)phenol is a bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and an electronically neutral cyclopentenyl moiety. This unique combination allows for selective transformations at either end of the molecule, making it a valuable starting material for the synthesis of a diverse array of compounds, including potential pharmaceutical intermediates. The phenolic hydroxyl group can be readily derivatized through etherification or converted to a triflate for cross-coupling reactions. The cyclopentenyl double bond, on the other hand, is amenable to hydrogenation, epoxidation, and palladium-catalyzed cross-coupling reactions such as the Heck reaction.

This guide will first outline a practical synthetic route to 4-(Cyclopent-1-en-1-yl)phenol and then delve into detailed protocols for its application in several key synthetic transformations.

Synthesis of the Precursor: 4-(Cyclopent-1-en-1-yl)phenol

A robust and scalable synthesis of the title compound is crucial for its widespread application. A highly effective method is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and excellent functional group tolerance.[1][2][3] The proposed synthesis involves the coupling of a readily available boronic acid derivative of a protected phenol with a cyclopentenyl halide or triflate, followed by a deprotection step.

Proposed Synthetic Workflow

The logical workflow for the synthesis of 4-(Cyclopent-1-en-1-yl)phenol is depicted below.

Synthesis_Workflow A 4-Methoxyphenylboronic Acid C Suzuki-Miyaura Coupling A->C B 1-Bromocyclopent-1-ene B->C D 4-(Cyclopent-1-en-1-yl)anisole C->D E Demethylation D->E F 4-(Cyclopent-1-en-1-yl)phenol E->F

Caption: Proposed synthetic workflow for 4-(Cyclopent-1-en-1-yl)phenol.

Detailed Synthetic Protocol

Protocol 2.2.1: Suzuki-Miyaura Coupling to 4-(Cyclopent-1-en-1-yl)anisole

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[1][2][3]

  • Materials:

    • 4-Methoxyphenylboronic acid

    • 1-Bromocyclopent-1-ene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

    • Add 1-bromocyclopent-1-ene (1.0 eq.) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-(cyclopent-1-en-1-yl)anisole.

Protocol 2.2.2: Demethylation to 4-(Cyclopent-1-en-1-yl)phenol

  • Materials:

    • 4-(Cyclopent-1-en-1-yl)anisole

    • Boron tribromide (BBr₃)

    • Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • Dissolve 4-(cyclopent-1-en-1-yl)anisole in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of boron tribromide (1.5 eq.) in DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Extract the product with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-(cyclopent-1-en-1-yl)phenol.

Applications in Organic Synthesis

The dual reactivity of 4-(cyclopent-1-en-1-yl)phenol allows for a variety of subsequent transformations, making it a valuable intermediate.

Applications A 4-(Cyclopent-1-en-1-yl)phenol B Etherification A->B Phenolic -OH C Suzuki-Miyaura Coupling (as Triflate) A->C Phenolic -OH D Heck Reaction A->D Cyclopentenyl C=C E Catalytic Hydrogenation A->E Cyclopentenyl C=C F Diels-Alder Reaction A->F Cyclopentenyl C=C (as diene)

Caption: Key reaction sites and applications of 4-(cyclopent-1-en-1-yl)phenol.

Reactions at the Phenolic Hydroxyl Group

Protocol 3.1.1: O-Alkylation (Etherification)

A standard Williamson ether synthesis can be employed for the O-alkylation of the phenolic hydroxyl group.

  • Materials:

    • 4-(Cyclopent-1-en-1-yl)phenol

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-(cyclopent-1-en-1-yl)phenol in acetone, add potassium carbonate (2.0 eq.).

    • Add the alkyl halide (1.1 eq.) and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the corresponding ether.

Protocol 3.1.2: Synthesis of the Aryl Triflate and Subsequent Suzuki-Miyaura Coupling

Conversion of the phenol to a triflate activates the aromatic ring for palladium-catalyzed cross-coupling reactions.

  • Step A: Triflate Formation

    • Materials: 4-(Cyclopent-1-en-1-yl)phenol, Triflic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM).

    • Procedure: Dissolve the phenol in DCM and cool to 0 °C. Add pyridine (1.5 eq.) followed by the dropwise addition of triflic anhydride (1.2 eq.). Stir at 0 °C for 1 hour. Quench with water, extract with DCM, wash with 1M HCl and brine, dry, and concentrate to obtain the crude triflate, which can often be used without further purification.

  • Step B: Suzuki-Miyaura Coupling of the Triflate

    • Materials: Arylboronic acid, the crude triflate, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water mixture.

    • Procedure: Combine the triflate, arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a flask. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1). Heat to 90 °C under argon for 12 hours. Work-up as described in Protocol 2.2.1.

Reactions at the Cyclopentenyl Double Bond

Protocol 3.2.1: Heck Reaction

The cyclopentenyl moiety can undergo a Heck reaction with an aryl halide to introduce further substitution.[4][5]

  • Materials:

    • 4-(Cyclopent-1-en-1-yl)phenol (or its protected form)

    • Aryl iodide or bromide

    • Palladium(II) acetate

    • Tri(o-tolyl)phosphine

    • Triethylamine

    • Acetonitrile

  • Procedure:

    • In a sealed tube, combine the phenol (or its protected ether), aryl halide (1.2 eq.), palladium(II) acetate (0.03 eq.), and tri(o-tolyl)phosphine (0.06 eq.).

    • Add anhydrous acetonitrile and triethylamine (2.0 eq.).

    • Seal the tube and heat to 100 °C for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with 1M HCl, water, and brine.

    • Dry, concentrate, and purify by column chromatography.

Protocol 3.2.2: Catalytic Hydrogenation

The double bond can be selectively reduced to provide the corresponding 4-(cyclopentyl)phenol.[6][7]

  • Materials:

    • 4-(Cyclopent-1-en-1-yl)phenol

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve the phenol in methanol in a hydrogenation flask.

    • Add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

    • Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to obtain the hydrogenated product.

Protocol 3.2.3: Diels-Alder Reaction

The cyclopentenyl double bond can act as a dienophile in a [4+2] cycloaddition reaction.[8][9][10]

  • Materials:

    • 4-(Cyclopent-1-en-1-yl)phenol (or its protected form)

    • A suitable diene (e.g., 1,3-butadiene, cyclopentadiene)

    • Toluene

    • Lewis acid catalyst (optional, e.g., AlCl₃)

  • Procedure:

    • Dissolve the phenol (or its protected form) in toluene in a sealed tube.

    • Add an excess of the diene.

    • If a Lewis acid is used, add it at a low temperature (e.g., 0 °C).

    • Seal the tube and heat to the required temperature (can range from room temperature to >150 °C depending on the diene).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography.

Data Summary

The following table summarizes the key transformations and expected outcomes for the reactions of 4-(cyclopent-1-en-1-yl)phenol.

ReactionReagents and ConditionsProductExpected Yield Range
Suzuki-Miyaura Coupling 4-Methoxyphenylboronic acid, 1-Bromocyclopent-1-ene, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80 °C4-(Cyclopent-1-en-1-yl)anisole75-90%
Demethylation BBr₃, DCM, -78 °C to rt4-(Cyclopent-1-en-1-yl)phenol80-95%
Etherification Benzyl bromide, K₂CO₃, Acetone, reflux1-(Benzyloxy)-4-(cyclopent-1-en-1-yl)benzene85-95%
Heck Reaction Aryl iodide, Pd(OAc)₂, P(o-tol)₃, Et₃N, MeCN, 100 °CAryl-substituted cyclopentenyl phenol derivative50-70%
Hydrogenation H₂, 10% Pd/C, Methanol, rt4-(Cyclopentyl)phenol>95%
Diels-Alder Reaction Cyclopentadiene, Toluene, 100 °CTricyclic adduct60-80%

Conclusion

4-(Cyclopent-1-en-1-yl)phenol represents a highly versatile and synthetically valuable precursor. Its dual reactivity allows for a wide range of selective transformations at both the phenolic hydroxyl group and the cyclopentenyl double bond. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this building block in the synthesis of novel and complex molecules for applications in drug discovery and materials science. The strategic application of this precursor, guided by the principles of modern organic synthesis, can significantly streamline synthetic routes and facilitate the rapid generation of molecular diversity.

References

  • Heck, R. F. The Heck Reaction. Wikipedia.
  • DePuy, C. H. et al. Synthesis of chiral prostanoid intermediates from phenol.
  • Li, Y. et al.
  • Gao, W.-G. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
  • Heck Reaction. Organic Chemistry Portal.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Casey, C. P. et al. Cyclopropanation using an iron-containing methylene transfer reagent. Organic Syntheses.
  • Diels–Alder reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Wang, Y. et al. Hydrogenation of Phenol over Pt/CNTs: The Effects of Pt Loading and Reaction Solvents. MDPI.
  • Suzuki reaction. Wikipedia.
  • 3-Nitrocyclopent-1-ene in the Synthesis of Pharmaceutical Intermedi
  • Soares, M. I. L. et al. Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI.
  • Sadowska, K. et al. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
  • Diels–Alder Reaction. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • An on-surface Diels–Alder reaction. PMC - NIH.
  • Vries, J. G. de. The Heck reaction in the production of fine chemicals. NRC Research Press.
  • Masson, G. et al.
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Indian Chemical Society.
  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC - NIH.
  • Heck Reaction. Chemistry LibreTexts.
  • Sun, H. et al. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois.
  • Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY c
  • Synthetic process of cyclopentyl phenyl ketone.
  • 4-(Cyclopent-1-en-1-yl)morpholine. BLD Pharm.
  • Velázquez, A. M. et al. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • 4-(1-Propen-1-yl)phenol. PubChem.
  • 4-(CYCLOPENT-1-EN-1-YL)MORPHOLINE.
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Arkivoc.
  • Journal Public

Sources

Method

HPLC method development for 4-(Cyclopent-1-en-1-yl)phenol analysis

Application Note: Reversed-Phase HPLC Method Development and Validation for the Analysis of 4-(Cyclopent-1-en-1-yl)phenol Executive Summary The accurate quantification of 4-(Cyclopent-1-en-1-yl)phenol—a lipophilic phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for the Analysis of 4-(Cyclopent-1-en-1-yl)phenol

Executive Summary

The accurate quantification of 4-(Cyclopent-1-en-1-yl)phenol—a lipophilic phenolic compound often utilized as a chemical intermediate and studied for its structural similarities to endocrine-disrupting alkylphenols—requires a highly controlled chromatographic environment. This application note outlines a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging the physicochemical properties of the analyte, this protocol ensures high resolution, excellent peak symmetry, and reproducible quantification suitable for drug development and environmental monitoring workflows.

Analyte Profiling & Mechanistic Rationale

As a Senior Application Scientist, method development begins not with instrument parameters, but with the molecule itself. 4-(Cyclopent-1-en-1-yl)phenol possesses a structural duality: a hydrophilic, ionizable phenolic "head" and a bulky, hydrophobic cyclopentenyl "tail". Every experimental choice in this protocol is a direct response to these features.

  • Stationary Phase Causality: Alkylphenols and their cyclic derivatives exhibit strong hydrophobic retention[1]. A high-carbon-load, end-capped C18 (Octadecyl silica) column is mandated. End-capping is critical; residual silanols on the silica support can act as weak acids, undergoing secondary ion-exchange interactions with the phenolic hydroxyl group, which leads to severe peak tailing and loss of resolution.

  • Mobile Phase Causality: The phenolic -OH group has a pKa of approximately 9.5. To ensure the analyte partitions predictably into the stationary phase, it must remain in a neutral, fully protonated state. The mobile phase pH must be strictly controlled at least two units below the analyte's pKa[2]. Utilizing 0.1% Formic Acid (pH ~2.7) suppresses ionization, ensuring sharp peak symmetry and preventing the analyte from smearing across the column.

  • Detection Causality: The conjugation between the aromatic phenol ring and the π -system of the cyclopentenyl double bond creates a strong chromophore. While simple phenols absorb near 270 nm, extended conjugation shifts the absorption profile. A detection wavelength of 274–280 nm is optimal for capturing these π−π∗ transitions, maximizing the signal-to-noise ratio while minimizing background interference from organic solvents[3][4].

Rationale A 4-(Cyclopent-1-en-1-yl)phenol B Phenolic -OH (Ionizable, pKa ~9.5) A->B C Cyclopentenyl Ring (Lipophilic) A->C D Conjugated Chromophore A->D E Acidic Mobile Phase (pH 2.7) Suppresses Ionization B->E Prevents peak tailing F End-Capped C18 Column Maximizes Hydrophobic Retention C->F Ensures baseline resolution G UV/DAD Detection (275 nm) Targets π-π* Transitions D->G High sensitivity

Mechanistic rationale linking analyte physicochemical properties to HPLC method parameters.

The Self-Validating Analytical Protocol

A reliable protocol must be a self-validating system. This methodology incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is injected.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure water (18.2 M Ω⋅cm ).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Extraction (For complex matrices): Solid-Phase Extraction (SPE) using polymeric reversed-phase cartridges (e.g., Oasis HLB or Strata-X) to eliminate matrix effects[1][5].

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column[2].

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0–2 min: 40% B (Focuses the analyte at the column head).

    • 2–10 min: Linear ramp to 90% B (Elutes the highly lipophilic cyclopentenyl group)[6].

    • 10–13 min: Hold at 90% B (Column wash).

    • 13–15 min: Return to 40% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 275 nm[3][4].

Step-by-Step Workflow
  • Mobile Phase Preparation: Degas both mobile phases via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads, which can cause baseline drift.

  • Sample Preparation (Direct): For synthetic purity analysis, dissolve the standard in 40% ACN (matching initial gradient conditions) to prevent solvent-mismatch peak distortion.

  • Sample Preparation (Complex Matrices): For biological or environmental samples, condition an SPE cartridge with 3 mL ACN followed by 3 mL Water. Load the sample, wash with 5% ACN to remove polar interferences, and elute with 100% ACN. Evaporate to dryness and reconstitute in 40% ACN[1][5].

  • System Equilibration: Purge the column with initial mobile phase conditions (40% B) for at least 10 column volumes until the UV baseline is perfectly flat.

  • System Suitability Test (SST): Inject a known standard (e.g., 10 µg/mL) in triplicate. The system is validated for use only if:

    • Retention Time Relative Standard Deviation (RSD) 1.0%.

    • Peak Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

Workflow S1 1. Sample Preparation (SPE Cleanup or Direct Dilution) S2 2. System Equilibration (≥10 Column Volumes) S1->S2 S3 3. Gradient Elution (40% to 90% Organic) S2->S3 S4 4. UV/DAD Detection (275 nm Monitoring) S3->S4 S5 5. System Suitability (Tailing < 1.5, RSD < 2%) S4->S5

End-to-end self-validating HPLC workflow for 4-(Cyclopent-1-en-1-yl)phenol analysis.

Quantitative Data & Method Validation Metrics

Based on established analytical performance for structurally analogous alkylphenols[4][5][6], the developed method must meet stringent validation criteria outlined by ICH Q2(R1) guidelines. The table below summarizes the target validation parameters and acceptance criteria for this method.

Validation ParameterTarget Metric / Acceptance CriteriaMechanistic Significance
Linearity Range 0.05 – 50 µg/mL ( R2≥0.999 )Ensures proportional DAD response across expected sample concentrations.
Limit of Detection (LOD) 5 ng/mL (S/N = 3)Validates the sensitivity of the 275 nm wavelength selection.
Limit of Quantitation (LOQ) 15 ng/mL (S/N = 10)Establishes the lowest reliably measurable concentration.
Intra-day Precision RSD 2.0% (n=6)Confirms the stability of the gradient pump and auto-sampler mechanics.
Recovery (Accuracy) 95% – 105%Verifies that the SPE cleanup does not result in analyte loss.
Peak Tailing Factor ( Tf​ ) 0.9 – 1.5Proves successful suppression of silanol-phenol interactions.

References

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. mdpi.com.[Link]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. nih.gov. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. epa.gov.[Link]

  • Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. nih.gov.[Link]

  • HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. mdpi.com.[Link]

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. rsc.org.[Link]

Sources

Application

Application Note: NMR Spectroscopic Analysis of 4-(Cyclopent-1-en-1-yl)phenol

Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(Cyclopent-1-en-1-yl)phenol. As a molecule combining a substituted phenol ring with a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(Cyclopent-1-en-1-yl)phenol. As a molecule combining a substituted phenol ring with a cyclopentene moiety, its structural elucidation relies heavily on the precise assignment of proton (¹H) and carbon-13 (¹³C) NMR signals. This document offers a comprehensive overview of the expected chemical shifts, coupling patterns, and the underlying principles governing these observations. Furthermore, we present a standardized protocol for sample preparation, data acquisition, and processing. This guide is intended for researchers in synthetic chemistry, materials science, and drug development who require robust analytical methods for the structural verification of phenol derivatives.

Chemical Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-(Cyclopent-1-en-1-yl)phenol is numbered as follows for the purpose of this guide:

Chemical structure of 4-(Cyclopent-1-en-1-yl)phenol with atom numbering

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(Cyclopent-1-en-1-yl)phenol is expected to show distinct signals corresponding to the phenolic, aromatic, vinylic, and aliphatic protons. The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[1] The hydroxyl proton signal, in particular, is known to be variable.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 4-(Cyclopent-1-en-1-yl)phenol (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Insights
OH 4.5 - 5.5Broad Singlet-1HThe chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[2][3] The signal will disappear upon shaking the sample with D₂O.[2]
H-2, H-6 ~7.25Doublet~8.52HThese protons are ortho to the cyclopentenyl group and are chemically equivalent. They are deshielded by the aromatic ring current and appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5 ~6.80Doublet~8.52HThese protons are ortho to the hydroxyl group, which is an electron-donating group, causing them to be more shielded (upfield) compared to H-2 and H-6. They appear as a doublet due to coupling with H-2 and H-6.
H-1' ~6.10Triplet-like Multiplet~2.01HThis is the vinylic proton. It is significantly deshielded by the sp² hybridization of its carbon.[4] It is expected to show coupling to the two allylic protons on C-2', resulting in a triplet or triplet-like multiplet.
H-2' ~2.65Multiplet-2HThese allylic protons are adjacent to the double bond and the aromatic ring, causing a downfield shift compared to typical aliphatic protons.
H-5' ~2.50Multiplet-2HThese allylic protons are adjacent to the double bond and are deshielded, though slightly less so than H-2' due to the proximity of the latter to the phenyl ring.
H-3' ~1.95Multiplet-2HThese are standard aliphatic protons within the cyclopentene ring, appearing in the expected upfield region.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. Proton-decoupled ¹³C NMR spectra are characterized by sharp singlet signals for each unique carbon atom.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Cyclopent-1-en-1-yl)phenol (Solvent: CDCl₃, Reference: CDCl₃ at 77.23 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Insights
C-4 ~154.0The carbon attached to the electronegative oxygen atom is the most deshielded in the aromatic region.
C-1 ~135.5Quaternary aromatic carbon attached to the cyclopentenyl substituent.
C-1' ~138.0Quaternary vinylic carbon, deshielded by its sp² hybridization and attachment to the aromatic ring.
C-2' ~128.0Protonated vinylic carbon. The chemical shifts of sp² hybridized carbons typically appear in the 100-150 ppm range.[4]
C-2, C-6 ~127.5Aromatic carbons ortho to the cyclopentenyl group.
C-3, C-5 ~115.5Aromatic carbons ortho to the electron-donating hydroxyl group are shielded and appear further upfield.
C-2' ~34.5Allylic carbon, deshielded relative to C-3'.
C-5' ~33.0Allylic carbon adjacent to the double bond.
C-3' ~23.5Standard aliphatic sp³ hybridized carbon, appearing in the upfield region.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity 4-(Cyclopent-1-en-1-yl)phenol directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with poor solubility or to resolve peak overlap, other solvents like Acetone-d₆ or DMSO-d₆ can be used.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: The residual solvent peak is often used as a primary reference.[6] For highly accurate quantification, a non-reactive internal standard like tetramethylsilane (TMS) can be added, although it is often included in commercially available deuterated solvents.[1]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to prevent shimming issues.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.[7]

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Flip Angle: 30 degrees.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

  • Flip Angle: 30 degrees.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds (longer delays may be needed for quaternary carbons).

  • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

A systematic workflow ensures accurate interpretation of the raw NMR data (FID).

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis FID Raw FID Data (Free Induction Decay) FT Fourier Transform (Time -> Frequency) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Ref Referencing (to TMS or Solvent) Baseline->Ref Integration Integration (Proton Ratios) Ref->Integration Peak_Picking Peak Picking (Chemical Shifts, δ) Ref->Peak_Picking Assignment Structural Assignment Integration->Assignment Coupling Coupling Analysis (J-values, Multiplicity) Peak_Picking->Coupling Coupling->Assignment

Caption: Standard workflow for NMR data processing and analysis.

Confirmatory Techniques & Structural Logic

For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. For example, a COSY spectrum would show correlations between H-2/H-6 and H-3/H-5 in the aromatic system, and between the vinylic H-1' and the allylic H-2' protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign protonated carbons.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum will cause the phenolic OH proton to exchange with deuterium. This results in the disappearance of the OH signal, confirming its identity.[2]

The relationship between the molecule's functional groups and their expected NMR signals is a cornerstone of spectral interpretation.

G cluster_mol Molecular Structure: 4-(Cyclopent-1-en-1-yl)phenol cluster_nmr Expected NMR Signals Structure Phenol Moiety Cyclopentene Moiety H_NMR ¹H NMR OH (broad, ~5 ppm) Aromatic (AA'BB', 6.8-7.3 ppm) Vinylic (~6.1 ppm) Aliphatic (1.9-2.7 ppm) Structure:f0->H_NMR:f1 -OH Proton Structure:f0->H_NMR:f2 Ar-H Protons Structure:f1->H_NMR:f3 =C-H Proton Structure:f1->H_NMR:f4 -CH₂- Protons C_NMR ¹³C NMR C-O (~154 ppm) Aromatic (115-136 ppm) Vinylic (128-138 ppm) Aliphatic (23-35 ppm) Structure:f0->C_NMR:f1 Ar-C-O Carbon Structure:f0->C_NMR:f2 Ar-C Carbons Structure:f1->C_NMR:f3 =C Carbons Structure:f1->C_NMR:f4 -CH₂- Carbons

Caption: Correlation of molecular fragments to NMR chemical shift regions.

References

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.).
  • SUPPORTING INFORMATION FOR. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Rejayan, R., et al. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons.
  • PubChem - NIH. (n.d.). 4-Cyclopentylphenol | C11H14O | CID 15202.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NP-MRD. (n.d.). [1H, 1H] NMR Spectrum (2D, 400 MHz, CDCl3, experimental) (NP0331410).
  • Wiley Science Solutions. (n.d.). NMR Spectral Databases.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • ResearchGate. (n.d.). Synthesis, NMR characterisation and structural assignment of...
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • dela Cruz, J., et al. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Acta Crystallographica Section E: Structure Reports Online. (2008, December 13). 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophen-yl)(cyclo-pent-yl)meth-yl]amino}prop-yl)phenol.
  • JEOL. (n.d.). Introduction | Natural Product NMR-DB "CH-NMR-NP".
  • Baran Lab. (n.d.). 1 Studies in Meroterpenoid Synthesis A thesis presented by Jonathan W. Lockner to The Scripps Research Institute Graduate Progra.
  • auremn. (n.d.). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The...
  • PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • The Royal Society of Chemistry. (2012, November 20). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water.
  • ResearchGate. (n.d.). Synthesis and Characterization of Highly Conjugated Cyclopenta[def]phenanthrene-Based Polymers.

Sources

Method

Application Note: 4-(Cyclopent-1-en-1-yl)phenol as a Strategic Scaffold in Medicinal Chemistry

Abstract 4-(Cyclopent-1-en-1-yl)phenol is a highly versatile, bifunctional building block in medicinal chemistry, primarily utilized in the design and synthesis of non-steroidal nuclear hormone receptor ligands. This app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract 4-(Cyclopent-1-en-1-yl)phenol is a highly versatile, bifunctional building block in medicinal chemistry, primarily utilized in the design and synthesis of non-steroidal nuclear hormone receptor ligands. This application note details the mechanistic rationale for employing the cyclopentenyl-phenol motif, provides validated synthetic protocols for its functionalization, and outlines its downstream applications in the development of Selective Estrogen Receptor Modulators (SERMs) and targeted therapeutics.

Introduction & Chemical Rationale

The compound 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) consists of a phenol ring directly conjugated to a cyclopentene moiety[1]. In the realm of drug design, this specific architecture is highly prized for its bioisosteric properties.

The phenol moiety is a well-established pharmacophore designed to mimic the A-ring of 17β-estradiol (E2). This structural mimicry is critical for anchoring the molecule within the Estrogen Receptor (ER) ligand-binding domain (LBD) via high-affinity hydrogen bonding with residues Glu353 and Arg394[2]. Meanwhile, the cyclopentene ring serves as a rigid, hydrophobic replacement for the steroidal B/C/D rings. Unlike highly flexible aliphatic chains, the cyclopentene ring restricts the conformational freedom of attached substituents, forcing them into a specific three-dimensional geometry that is essential for receptor subtype selectivity (ERα vs. ERβ)[3].

Furthermore, the molecule offers orthogonal reactivity:

  • Phenolic Hydroxyl: Susceptible to O-alkylation or esterification, allowing for the introduction of basic side chains.

  • Cyclopentenyl Double Bond: Susceptible to halogenation, epoxidation, or palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions), enabling the construction of complex diaryl-cycloalkenyl templates[4].

Mechanistic Applications in Drug Design
2.1 Selective Estrogen Receptor Modulators (SERMs) & Degraders (SERDs)

The diaryl-cyclopentene scaffold is a proven template for modulating estrogenic activity. By utilizing 4-(Cyclopent-1-en-1-yl)phenol as a core precursor, researchers can synthesize ligands that act as tissue-specific agonists or antagonists[2]. The addition of a dialkylaminoethoxy side chain to the phenol oxygen creates a steric clash within the ER LBD, physically preventing Helix 12 from adopting the active "agonist" conformation. This displacement blocks co-activator recruitment, effectively silencing gene transcription in specific tissues (e.g., breast tissue), which is the foundational mechanism of SERMs[4].

2.2 Cyclooxygenase (COX) Inhibitors

Beyond nuclear receptors, the diaryl-cycloalkenyl geometry is frequently explored in the development of selective COX-2 inhibitors. The rigid cyclopentene core optimally positions two aryl groups to fit into the distinct, larger hydrophobic pocket of the COX-2 active site, minimizing off-target COX-1 inhibition and reducing gastrointestinal toxicity.

Experimental Protocols & Workflows

As a self-validating system, the following protocols include in-process analytical checks to ensure the integrity of the synthetic intermediates.

Protocol 1: Synthesis of Basic Ether SERM Precursors via O-Alkylation

Objective: To attach a dialkylaminoethoxy side chain to the phenolic hydroxyl, generating the critical antiestrogenic pharmacophore.

Reagents:

  • 4-(Cyclopent-1-en-1-yl)phenol (1.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Cyclopent-1-en-1-yl)phenol in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that accelerates the S_N2 substitution by weakly solvating the phenoxide anion, leaving it highly nucleophilic.

  • Deprotonation: Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base (sufficient to deprotonate the phenol, pKa ~10) that prevents unwanted side reactions or isomerization of the cyclopentene double bond that stronger bases (like NaH) might induce.

  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride and heat the reaction mixture to 80°C for 12 hours.

  • Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The disappearance of the starting phenol spot (UV active, stains dark with KMnO₄) indicates successful conversion.

  • Workup: Quench with cold water and extract with ethyl acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine.

    • Causality: Brine/LiCl washes are critical to partition the residual DMF into the aqueous phase, preventing solvent contamination during downstream purification.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed Arylation of the Cyclopentene Ring

Objective: To introduce a second aryl group onto the cyclopentene ring via a Heck-type cross-coupling.

Reagents:

  • O-alkylated cyclopentenyl phenol intermediate (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • System Setup: Charge a Schlenk flask with the O-alkylated intermediate, aryl iodide, Pd(OAc)₂, and PPh₃.

  • Degassing: Evacuate the flask and backfill with nitrogen three times.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalytic species and the phosphine ligand, which would stall the catalytic cycle.

  • Initiation: Add degassed DMF and Et₃N via syringe.

    • Causality: Et₃N serves as the terminal base to neutralize the hydroiodic acid generated during the β-hydride elimination step, regenerating the Pd(0) catalyst and driving the cycle forward.

  • Reaction: Heat the mixture to 90°C for 16 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography to isolate the diaryl-cyclopentene scaffold[3].

Data Presentation

Table 1: Pharmacological Impact of Cyclopentenyl-Phenol Derivatization

Scaffold ModificationTarget Receptor/EnzymePharmacological EffectClinical Relevance
Unmodified Phenol ERα / ERβWeak AgonistBaseline synthetic intermediate
Basic Ether Addition (O-alkylation)ERαAntagonist (Helix 12 displacement)Breast Cancer Therapeutics (SERMs)
Diaryl-Cyclopentene Formation COX-2Selective Enzyme InhibitionAnti-inflammatory Agents
Halogenation of Cyclopentene ERα / ERβEnhanced Binding AffinityTargeted Receptor Degraders (SERDs)
Visualizations

G A 4-(Cyclopent-1-en-1-yl)phenol (Core Scaffold) B O-Alkylation (Basic Side Chain) A->B K2CO3, DMF R-Cl C Pd-Catalyzed Arylation (Diaryl-Cyclopentene) A->C Pd(OAc)2, Ar-X D SERM Precursor (Antiestrogen) B->D Receptor Targeting C->D Combinatorial E COX-2 Inhibitor Scaffold (Anti-inflammatory) C->E Enzyme Targeting

Synthetic divergence of 4-(Cyclopent-1-en-1-yl)phenol into SERM and COX-2 scaffolds.

ER_Pathway L SERM Ligand (Cyclopentenyl Derivative) ER Estrogen Receptor (ERα/β) Ligand Binding Domain L->ER Binds to LBD H12 Helix 12 Displacement (Antagonist Conformation) ER->H12 Conformational Change CoR Co-repressor Recruitment (NCoR/SMRT) H12->CoR Blocks Co-activators DNA Estrogen Response Element (ERE) Transcription Blocked CoR->DNA Gene Silencing

Mechanism of ER antagonism by cyclopentenyl-derived SERMs via Helix 12 displacement.

References
  • Sigma-Aldrich. "CAS 877-46-3 | 4-(Cyclopent-1-en-1-yl)phenol". sigmaaldrich.com. 1

  • Google Patents. "US8455534B2 - Estrogen receptor modulators and uses thereof". google.com. 2

  • Google Patents. "WO2017136688A1 - Selective estrogen receptor degraders and uses thereof". google.com.4

  • ACS Publications. "Benzopyrans Are Selective Estrogen Receptor β Agonists with Novel Activity in Models of Benign Prostatic Hyperplasia". Journal of Medicinal Chemistry. 3

Sources

Application

Application Notes &amp; Protocols: Catalysts for the Efficient Preparation of 4-(Cyclopent-1-en-1-yl)phenol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 4-(Cyclopent-1-en-1-yl)phenol, a key intermediate in the synthesis of va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 4-(Cyclopent-1-en-1-yl)phenol, a key intermediate in the synthesis of various biologically active molecules. We will explore and compare different catalytic strategies, providing detailed, step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic routes.

Introduction: The Significance of 4-(Cyclopent-1-en-1-yl)phenol

4-(Cyclopent-1-en-1-yl)phenol is a crucial building block in medicinal chemistry and materials science. Its unique structural motif, featuring a phenol ring coupled with a cyclopentene moiety, imparts specific physicochemical properties that are desirable in the design of novel therapeutic agents and functional materials. The development of efficient and selective catalytic methods for its synthesis is therefore of paramount importance.

Synthetic Strategies: A Comparative Overview

Several catalytic routes can be envisioned for the synthesis of 4-(Cyclopent-1-en-1-yl)phenol. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we will delve into the most prominent and effective methods.

Acid-Catalyzed Dehydration of 4-(1-Hydroxycyclopentyl)phenol

This is arguably the most direct and atom-economical approach. The reaction proceeds via the dehydration of the tertiary alcohol precursor, 4-(1-hydroxycyclopentyl)phenol.

Causality of Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed to protonate the hydroxyl group, converting it into a good leaving group (water).[1][2][3][4][5] The choice between these acids often comes down to ease of handling and removal. TsOH is a solid and often preferred for its lower corrosiveness compared to concentrated H₂SO₄.

  • Mechanism: The reaction follows an E1 mechanism.[1][2] The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. A subsequent deprotonation from an adjacent carbon on the cyclopentyl ring by a weak base (like water or the conjugate base of the acid) leads to the formation of the double bond.

  • Reaction Conditions: The dehydration of tertiary alcohols is generally facile and can be achieved under relatively mild conditions compared to primary or secondary alcohols.[1][2] Heating is typically required to drive the equilibrium towards the alkene product by removing water.

Visualizing the Mechanism:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Alcohol 4-(1-Hydroxycyclopentyl)phenol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Protonated_Alcohol_2 Protonated Alcohol H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation - H₂O Carbocation_2 Tertiary Carbocation H2O H₂O Alkene 4-(Cyclopent-1-en-1-yl)phenol Carbocation_2->Alkene - H+ H+_regen H+

Caption: Acid-catalyzed E1 dehydration mechanism.

Experimental Protocol: Acid-Catalyzed Dehydration

Parameter Value Rationale
Starting Material 4-(1-Hydroxycyclopentyl)phenolPrecursor alcohol
Catalyst p-Toluenesulfonic acid (TsOH)Solid, less corrosive acid catalyst
Catalyst Loading 5-10 mol%Catalytic amount is sufficient
Solvent Toluene or BenzeneAllows for azeotropic removal of water
Temperature Reflux (approx. 111°C for Toluene)Drives the reaction and water removal
Reaction Time 1-4 hoursMonitor by TLC for completion

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(1-hydroxycyclopentyl)phenol (1.0 eq).

  • Add toluene (or benzene) to dissolve the starting material.

  • Add p-toluenesulfonic acid (0.05 - 0.10 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(Cyclopent-1-en-1-yl)phenol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful and versatile methods for forming the C-C bond between the phenol and cyclopentene moieties.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[6][7][8][9][10]

Causality of Experimental Choices:

  • Reactants: This approach would typically involve the coupling of a protected 4-halophenol (e.g., 4-bromophenol or 4-iodophenol with a protected hydroxyl group) and cyclopent-1-en-1-ylboronic acid or its ester. The hydroxyl group of the phenol is often protected to prevent interference with the basic reaction conditions.

  • Catalyst System: A palladium(0) catalyst is essential. This can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as Pd(PPh₃)₄. Phosphine ligands (e.g., PPh₃, PCy₃) are crucial for stabilizing the palladium catalyst and influencing its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation to the palladium center.[6][7]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

Visualizing the Workflow:

G Start Start Reactants Protected 4-Halophenol + Cyclopentenylboronic Acid Start->Reactants Reaction Suzuki Coupling Reaction Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Deprotection Removal of Protecting Group Purification->Deprotection Final_Product 4-(Cyclopent-1-en-1-yl)phenol Deprotection->Final_Product

Sources

Method

Advanced Applications of 4-(Cyclopent-1-en-1-yl)phenol in Polymer and Materials Science: From Synthesis to Cardo-Type Macromolecules

Executive Summary & Chemical Significance In contemporary polymer science, the drive to upcycle petrochemical byproducts into high-performance materials has highlighted 4-(Cyclopent-1-en-1-yl)phenol (1-CPP) as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In contemporary polymer science, the drive to upcycle petrochemical byproducts into high-performance materials has highlighted 4-(Cyclopent-1-en-1-yl)phenol (1-CPP) as a critical synthetic linchpin. Derived from dicyclopentadiene (DCPD)—an abundant C5 fraction byproduct—1-CPP serves as the primary precursor for 1,1-cyclopentylenylbisphenol (Bisphenol CP)[Wu et al., 2019][1].

The strategic value of 1-CPP lies in its ability to introduce a "cardo" (Latin for "loop") structure into polymer backbones. When integrated into polyimides, polyurethanes, or phenolic novolac resins[Schmukler, 1972][2], the bulky, alicyclic cyclopentyl group restricts the dense packing and free rotation of polymer chains. This structural feature significantly increases the fractional free volume (FFV) of the material, enhancing solubility and gas separation properties without compromising the polymer's inherent thermal stability or mechanical integrity[3].

Mechanistic Insights: The "Cardo" Effect & 1-CPP Reactivity

The synthesis of Bisphenol CP requires the precise positioning of the cyclopentenyl double bond. Initial alkylation of phenol with cyclopentadiene (CPD) yields 4-(cyclopent-2-en-1-yl)phenol (2-CPP), where the double bond is isolated from the aromatic ring.

Causality of Isomerization: 2-CPP must be isomerized to 1-CPP to conjugate the double bond with the aromatic system. This conjugation is mechanistically critical: during the subsequent acid-catalyzed electrophilic aromatic substitution (EAS) with a second phenol molecule, protonation of the 1-CPP alkene generates a highly stable tertiary carbocation at the C1 position. This carbocation is stabilized by both the alicyclic ring and the electron-donating phenol group, directing the highly regioselective formation of the 1,1-cyclopentyl linkage characteristic of Bisphenol CP[1].

Synthetic Workflow Diagram

G DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) DCPD->CPD Thermal Cracking CPP2 4-(Cyclopent-2-en-1-yl)phenol CPD->CPP2 Phenol, H3PO4 CPP1 4-(Cyclopent-1-en-1-yl)phenol (1-CPP) CPP2->CPP1 PdCl2(PhCN)2, Reflux BisCP Bisphenol CP CPP1->BisCP Phenol, HCl, 80°C CPDA Cyclopentyl Diamine (CPDA) BisCP->CPDA Substitution & Reduction PI Cardo-Type Polyimides CPDA->PI Dianhydrides (e.g., 6FDA)

Workflow for synthesizing cardo-type polyimides from DCPD via the 1-CPP intermediate.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 2-CPP to 1-CPP, and its subsequent conversion to Bisphenol CP. As a Senior Application Scientist, I have structured these methods to include built-in validation checkpoints to ensure reproducibility and high-fidelity material synthesis.

Protocol A: Catalytic Isomerization of 2-CPP to 1-CPP

Objective: Migrate the isolated double bond of 2-CPP into conjugation with the phenol ring. Causality for Reagent Choice: Bis(benzonitrile)palladium(II) dichloride ( PdCl2​(PhCN)2​ ) is utilized because its labile benzonitrile ligands allow the alkene to readily coordinate to the palladium center. The isomerization proceeds via a rapid hydrometalation/ β -hydride elimination sequence, thermodynamically driven by the formation of the conjugated system[1].

Step-by-Step Procedure:

  • Preparation: In a 250 mL two-neck round-bottom flask, dissolve 3.0 g (0.01 mol) of 2-CPP in 30 mL of anhydrous toluene.

  • Catalysis: Add 0.15 g of PdCl2​(PhCN)2​ to the mixture. Purge the flask with nitrogen gas for 15 minutes to prevent oxidative side reactions.

  • Reaction: Heat the mixture to reflux under a continuous nitrogen atmosphere for 2 hours.

  • Purification: While the mixture is still at reaction temperature, filter it rapidly through a pad of Celite to remove the palladium catalyst. (Filtering hot prevents the product from precipitating on the Celite).

  • Isolation: Remove the toluene solvent using a rotary evaporator to yield 1-CPP as a light solid.

Self-Validation Checkpoint: Analytical Confirmation: Perform 1H -NMR ( DMSO-d6​ ). The successful conversion is validated by the disappearance of the multiplet vinylic protons of 2-CPP (typically δ 5.8–6.0 ppm) and the emergence of a single vinylic proton signal ( δ ~6.1 ppm) corresponding to the conjugated alkene of 1-CPP.

Protocol B: Synthesis of Bisphenol CP from 1-CPP

Objective: Synthesize 4,4′-(cyclopentane-1,1-diyl)diphenol via acid-catalyzed EAS. Causality for Reagent Choice: A large excess of phenol is used not only as a reactant but as a solvent to drive the equilibrium forward and suppress the oligomerization of the 1-CPP carbocation. Hydrochloric acid (1 M) provides sufficient protonation power without causing severe oxidative degradation typical of stronger acids like sulfuric acid[1].

Step-by-Step Procedure:

  • Preparation: In a 100 mL two-neck flask, combine 0.5 g (0.018 mol) of 1-CPP with 4.0 g (0.042 mol) of phenol.

  • Acidification: Add 1.0 mL of 1 M aqueous hydrochloric acid (HCl).

  • Reaction: Stir the mixture vigorously at 80 °C for 4 hours.

  • Quenching & Precipitation: Cool the mixture to room temperature. Dropwise, add 50 mL of 1 M NaOH(aq) to neutralize the acid and dissolve unreacted phenol as sodium phenoxide. The Bisphenol CP will precipitate.

  • Washing & Drying: Filter the precipitate and wash extensively with deionized water to remove residual salts and phenol. Dry in a vacuum oven at 60 °C overnight.

  • Recrystallization: Recrystallize the crude solid from toluene to afford pure Bisphenol CP as a pinkish-white powder (Yield: ~50%).

ngcontent-ng-c4104522315="" class="ng-star-inserted">

Self-Validation Checkpoint: Analytical Confirmation: 1H -NMR ( DMSO-d6​ , 400 MHz) must show: δ 9.12 (s, 2H, –OH), 7.08 (d, 4H, Ar–H), 6.65 (d, 4H, Ar–H), 2.18 (s, 4H, cyclopentyl –CH 2​ –), 1.60 (s, 4H, cyclopentyl –CH 2​ –). The complete absence of vinylic protons confirms the saturation of the cyclopentyl ring.

Quantitative Data: Material Property Enhancements

When 1-CPP is successfully converted into Bisphenol CP and subsequently into a diamine (CPDA), it can be polymerized with dianhydrides (e.g., 6FDA) to form Cardo-Polyimides (CPIs). The table below summarizes the quantitative enhancements in material properties driven by the 1-CPP-derived cardo structure, compared to a standard linear polyimide (API-6F)[Wu et al., 2019][3].

Polymer ArchitectureMonomer PrecursorTensile Strength (MPa)Elongation at Break (%)Glass Transition ( Tg​ )Organic Solubility
Cardo Polyimide (CPI-6F) 1-CPP CPDA~90.525.4 285 °C Excellent (NMP, THF, CHCl 3​ )
Standard Polyimide (API-6F) BPAA (Linear)~85.210.2270 °CModerate (Requires heating)

Data Interpretation: The incorporation of the 1-CPP-derived cyclopentyl loop disrupts chain packing, which paradoxically increases both the elongation at break (flexibility/toughness) and the Tg​ (thermal stability due to the rigid cardo moiety restricting local segmental motion).

References

  • Wu, C.-H., Chu, C.-C., & Jeng, R.-J. (2019). "Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene." Polymers, 11(12), 2029. URL:[Link]

  • Schmukler, S. (1972). "Phenolic resin compositions and a method for the preparation thereof." US Patent 3663486A.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for the Functionalization of 4-(Cyclopent-1-en-1-yl)phenol

Introduction 4-(Cyclopent-1-en-1-yl)phenol is a versatile bifunctional building block, featuring a nucleophilic phenol and a reactive cyclopentene moiety. Its utility in medicinal chemistry and materials science is unloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Cyclopent-1-en-1-yl)phenol is a versatile bifunctional building block, featuring a nucleophilic phenol and a reactive cyclopentene moiety. Its utility in medicinal chemistry and materials science is unlocked through the strategic functionalization of the aromatic ring via palladium-catalyzed cross-coupling reactions. However, the direct use of phenols in these transformations is challenging due to the poor leaving group ability of the hydroxyl group, which results from the strong C(sp²)–O bond.[1][2] This application note provides a comprehensive guide for researchers, detailing robust protocols for activating the phenolic hydroxyl group and subsequently engaging it in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The methodologies described herein emphasize modern, efficient, and user-friendly approaches, such as one-pot in situ activation, to streamline synthetic workflows.

Part 1: The Gateway to Reactivity — Activating the Phenolic Hydroxyl Group

The primary hurdle in phenol cross-coupling is the inertness of the C–O bond. To overcome this, the hydroxyl group must be converted into a better leaving group, transforming the phenol into a potent aryl electrophile.[3] While traditional methods involve the synthesis and isolation of derivatives like triflates, tosylates, or mesylates, contemporary protocols offer a more step-economical alternative: in situ activation.[4]

This approach avoids the isolation of sensitive intermediates, saving time and potentially increasing overall yield. A highly effective method involves the one-pot, in-situ nonaflation of the phenol using nonafluorobutanesulfonyl fluoride (NfF), followed immediately by the cross-coupling reaction.[5][6] Aryl nonaflates exhibit reactivity that is comparable to or even slightly higher than the corresponding aryl triflates, making them excellent electrophiles for a broad range of palladium-catalyzed transformations.[5] This one-pot procedure forms the basis of the protocols described in this guide.

G cluster_activation In Situ Activation cluster_coupling Cross-Coupling Reaction Phenol 4-(Cyclopent-1-en-1-yl)phenol Nonaflate Aryl Nonaflate Intermediate (Reactive Electrophile) Phenol->Nonaflate  Activation NfF Nonafluorobutanesulfonyl Fluoride (NfF) NfF->Nonaflate Base Base (e.g., Cs₂CO₃) Base->Nonaflate Product Functionalized Product Nonaflate->Product  Pd Catalyst, Ligand, Partner Catalyst Pd₂(dba)₃ / Ligand Catalyst->Product Partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Partner->Product

Caption: One-pot activation and cross-coupling workflow.

Part 2: C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[7][8] The reaction couples an organoboron reagent (typically a boronic acid) with an organohalide or pseudohalide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] Base activation of the organoboron species is crucial for the transmetalation step.[10]

G center Pd Cycle pd0 L₂Pd⁽⁰⁾ ox_add L₂Pd⁽ᴵᴵ⁾(Ar)(ONf) pd0->ox_add Oxidative Addition trans L₂Pd⁽ᴵᴵ⁾(Ar)(R) ox_add->trans Transmetalation trans->pd0 Reductive Elimination reduct Product Ar-R trans->reduct ArONf Ar-ONf (Aryl Nonaflate) ArONf->ox_add Boronic R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ Boronic->Borate Borate->trans

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(Cyclopent-1-en-1-yl)phenol with an arylboronic acid.

  • Reactor Setup: To an oven-dried Schlenk flask, add 4-(Cyclopent-1-en-1-yl)phenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%). Add anhydrous solvent (e.g., Toluene or MeCN) via syringe.

  • Activation Step: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that generate the active Pd(0) species.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[10]
Base Cs₂CO₃, K₃PO₄Crucial for both the in situ nonaflation and activation of the boronic acid for transmetalation.[5][10]
Solvent Toluene, Dioxane, MeCNAnhydrous, deoxygenated solvents are required to prevent catalyst deactivation.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Part 3: C(sp²)–C(sp²) Bond Formation: The Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide (or pseudohalide) with an alkene.[11] The reaction typically proceeds with syn migratory insertion followed by syn β-hydride elimination, leading to the trans alkene product.[12] When using 4-(Cyclopent-1-en-1-yl)phenol as the aryl electrophile source, care must be taken as the cyclopentenyl double bond could potentially undergo side reactions. The choice of a more activated alkene coupling partner (e.g., acrylates, styrenes) helps ensure regioselectivity.

G center Pd Cycle pd0 Pd⁽⁰⁾L₂ ox_add ArPd⁽ᴵᴵ⁾(X)L₂ pd0->ox_add Oxidative Addition insertion R-CH₂-CH(PdL₂)-Ar ox_add->insertion Migratory Insertion elimination H-Pd(X)L₂ insertion->elimination β-Hydride Elimination Product Product Ar-CH=CH-R insertion->Product elimination->pd0 Base Alkene Alkene (R-CH=CH₂) Alkene->insertion ArX Ar-X ArX->ox_add Base Base Base->elimination

Caption: Catalytic cycle for the Heck coupling.

Protocol: One-Pot Heck Coupling

This protocol details the coupling of activated 4-(Cyclopent-1-en-1-yl)phenol with an acrylate.

  • Reactor Setup & Activation: Follow steps 1-4 as described in the Suzuki-Miyaura protocol, omitting the boronic acid.

  • Alkene Addition: After the initial stirring for activation (approx. 30 min), add the alkene coupling partner (e.g., n-butyl acrylate, 1.5 equiv.).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6-7 as described in the Suzuki-Miyaura protocol.

ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective pre-catalyst.
Ligand P(o-Tol)₃, PPh₃Triarylphosphines are standard ligands for Heck reactions.[12]
Base Et₃N, DIPEA, K₂CO₃A non-nucleophilic organic or inorganic base is required to neutralize the HX generated.[13]
Solvent DMF, MeCN, ToluenePolar aprotic solvents are often preferred.
Temperature 80 - 120 °CHigher temperatures are often necessary to facilitate β-hydride elimination.

Part 4: C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds by reacting an aryl halide or pseudohalide with a terminal alkyne.[14] The reaction traditionally employs a dual catalytic system of palladium and a copper(I) salt.[15] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[5][16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X L₂ pd0->pd2 Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR L₂ pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-R pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡C-R cu_x->cu_alkyne Deprotonation cu_alkyne->pd2 From Cu to Pd alkyne H-C≡C-R + Base alkyne->cu_alkyne

Caption: Catalytic cycles for the Sonogashira coupling.

Protocol: One-Pot Copper-Free Sonogashira Coupling

This protocol is based on the efficient copper-free conditions reported for phenol derivatives.[5]

  • Reactor Setup: To an oven-dried Schlenk flask, add 4-(Cyclopent-1-en-1-yl)phenol (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add Pd₂(dba)₃ (2 mol%), SPhos (4-5 mol%), and anhydrous MeCN.

  • Activation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) and stir for 30 minutes at room temperature.

  • Coupling Partner: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours until completion is indicated by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-7 as described in the Suzuki-Miyaura protocol.

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, PdCl₂(PPh₃)₂Standard palladium pre-catalysts are effective.
Ligand SPhos, PPh₃Bulky phosphines can be effective in copper-free systems.
Base Cs₂CO₃, Et₃N, DIPEAA strong base is needed for both nonaflation and alkyne deprotonation.
Solvent MeCN, Toluene, THFAnhydrous, deoxygenated conditions are critical.
Temperature RT - 80 °CSonogashira couplings can often be run under milder conditions than other cross-couplings.

Part 5: C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, forming aryl amines from aryl (pseudo)halides and primary or secondary amines.[17] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical and has evolved over time to allow for the coupling of a wide range of substrates under milder conditions.[18][19]

G center Pd Cycle pd0 L-Pd⁽⁰⁾ ox_add L-Pd⁽ᴵᴵ⁾(Ar)(X) pd0->ox_add Oxidative Addition amido L-Pd⁽ᴵᴵ⁾(Ar)(NR¹R²) ox_add->amido Amine Binding & Deprotonation amido->pd0 Reductive Elimination product Product Ar-NR¹R² amido->product ArX Ar-X ArX->ox_add Amine HNR¹R² Amine->ox_add Base Base (e.g., NaOtBu) Base->ox_add

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: One-Pot Buchwald-Hartwig Amination

This protocol describes the amination of 4-(Cyclopent-1-en-1-yl)phenol.

  • Reactor Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Outside the glovebox, add 4-(Cyclopent-1-en-1-yl)phenol (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4-5 mol%).

  • Inert Atmosphere & Solvent: Seal the flask, evacuate and backfill with argon three times. Add anhydrous toluene via syringe.

  • Activation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) and stir for 30 minutes at room temperature.

  • Amine Addition: Add the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common pre-catalysts.
Ligand XPhos, RuPhos, BrettPhosBulky biaryl phosphine ligands are highly effective, promoting the reductive elimination step.[20]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for deprotonating the amine.[20]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CThermal energy is required to drive the C-N bond-forming reductive elimination.

References

  • Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10, 135-143. [Link]

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. [Link]

  • Grushin, V. V., & Alper, H. (1994). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (16), 1879-1880. [Link]

  • van der Ham, A. G. J., et al. (2020). Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives. Organic Letters, 22(16), 6398–6403. [Link]

  • Li, C. J., & Trost, B. M. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ACS Catalysis, 7(1), 510–519. [Link]

  • Request PDF. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ResearchGate. [Link]

  • Request PDF. (n.d.). Phenol Derivatives: Modern Electrophiles in Cross-Coupling Reactions. ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]

  • eScholarship@McGill. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045. [Link]

  • Doucet, H., et al. (2012). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron Letters, 53(1), 127-130. [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Merchant, J. R., Fernandes, N. V., & Waghulde, V. C. (1996). Reaction of phenols with cyclic α,β-unsaturated acids: An efficient one-pot synthesis of hexahydroxanthones. Journal of Chemical Sciences, 108(4), 379-384. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Cyclopent-1-en-1-yl)phenol Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-(cyclopent-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-(cyclopent-1-en-1-yl)phenol. The most direct and scalable synthetic route is the Suzuki-Miyaura cross-coupling between a 4-halophenol (e.g., 4-bromophenol) and a cyclopent-1-en-1-ylboronic species.

While conceptually straightforward, coupling an alkenylboronic acid with an unprotected phenol presents specific mechanistic pitfalls. If not properly controlled, you may encounter rapid protodeboronation[1], double-bond isomerization, or catalyst poisoning. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure high-yield carbon-carbon bond formation.

Quantitative Data Presentation: Optimization Matrix

The table below summarizes the quantitative impact of optimizing key reaction parameters to overcome common failure modes in this specific synthesis.

Reaction ParameterCommon Issue ObservedOptimized ConditionTypical Yield Improvement
Boron Source Protodeboronation (cyclopentene gas evolution)Switch from free boronic acid to Pinacol Ester (CAS 287944-10-9)+25% to +40%
Base Selection Hydrolysis of the C-B bondSwitch from NaOH/Na2CO3 to anhydrous K3PO4+15% to +20%
Ligand Choice Double-bond isomerization (mixed products)Use bulky, electron-rich biarylphosphines (e.g., SPhos)>95% regioselectivity
Phenol State Catalyst deactivation / stalled conversionIncrease base equivalents or use temporary Acetate protection+10% to +30%

Mechanistic Troubleshooting Pathways

To effectively troubleshoot, one must visualize the competing pathways within the catalytic cycle. The diagram below illustrates how suboptimal conditions divert the active Pd catalyst away from the target product.

G Start 4-Bromophenol + Cyclopent-1-en-1-ylboronic acid Catalyst Pd Catalyst + Base (e.g., Pd(OAc)2, K3PO4) Start->Catalyst Product Target Product: 4-(Cyclopent-1-en-1-yl)phenol Catalyst->Product Optimized Conditions Issue1 Failure Mode 1: Protodeboronation (Loss of Cyclopentene) Catalyst->Issue1 Excess H2O / Strong Base Issue2 Failure Mode 2: Isomerization (Cyclopent-2-enyl/3-enyl) Catalyst->Issue2 Slow Reductive Elimination Issue3 Failure Mode 3: Stalled Reaction (Catalyst Deactivation) Catalyst->Issue3 Phenol Interference Solution1 Solution: Use Pinacol Ester & Mild Base (K3PO4) Issue1->Solution1 Solution2 Solution: Bulky Ligands (SPhos) to Accelerate Reductive Elim. Issue2->Solution2 Solution3 Solution: Protect Phenol or Increase Base Equivalents Issue3->Solution3 Solution1->Product Solution2->Product Solution3->Product

Mechanistic troubleshooting pathways for 4-(cyclopent-1-en-1-yl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering significant amounts of unreacted 4-bromophenol and observing cyclopentene formation? A1: You are experiencing protodeboronation , a common degradation pathway for alkenylboronic acids[1]. Under basic aqueous conditions, the carbon-boron bond undergoes premature hydrolysis, releasing cyclopentene as a volatile gas and leaving the aryl halide unreacted. Causality & Solution: The free cyclopent-1-en-1-ylboronic acid is highly sensitive to moisture and strong bases[2]. To suppress this, switch to 1-cyclopentenylboronic acid pinacol ester (CAS 287944-10-9) , which is significantly more stable and facilitates handling[3]. Additionally, replace strong bases like NaOH with a milder, anhydrous base such as K3PO4 in a 1,4-dioxane/water system to tightly control the hydroxide concentration during the transmetalation step.

Q2: My LC-MS/NMR data shows the correct mass, but I have a mixture of products. Why is the double bond shifting? A2: This is caused by double-bond isomerization via a β -hydride elimination and re-insertion sequence. After transmetalation, the palladium complex holds the cyclopentenyl group. If the subsequent reductive elimination step is too slow, the Pd(II) center can undergo β -hydride elimination from the cyclopentenyl ring, forming a transient Pd-H diene complex. Re-insertion of the hydride at a different position yields the thermodynamically favored, but undesired, cyclopent-2-enyl or cyclopent-3-enyl isomers. Causality & Solution: To prevent this, you must accelerate the reductive elimination step so it outcompetes β -hydride elimination. Utilizing bulky, electron-rich biarylphosphine ligands—such as SPhos or XPhos —forces the palladium center into a sterically crowded conformation that rapidly expels the coupled product[4].

Q3: Does the unprotected hydroxyl group on 4-bromophenol interfere with the Suzuki-Miyaura catalytic cycle? A3: It can, depending on the conditions. While palladium-catalyzed cross-couplings generally tolerate unprotected phenols[5], the acidic phenolic proton (pKa ~9.5) can consume the base required for boronate activation. Furthermore, the resulting phenoxide anion can coordinate to the palladium center, effectively poisoning the catalyst and stalling conversion. Causality & Solution: If your reaction stalls at 40-50% conversion despite using optimized ligands, the unprotected phenol is likely the culprit. You have two options:

  • Increase Base Equivalents: Add an extra equivalent of base (e.g., 3.0 to 4.0 equiv total of K3PO4) to account for the deprotonation of the phenol while leaving enough base to activate the boronic ester.

  • Protecting Group Strategy: Temporarily mask the phenol as an acetate (using acetic anhydride) or a silyl ether prior to coupling. Post-coupling, the protecting group can be easily cleaved to yield the final 4-(cyclopent-1-en-1-yl)phenol[4].

Validated Experimental Protocol

The following self-validating protocol utilizes the SPhos ligand system to ensure rapid reductive elimination, preventing isomerization while accommodating the unprotected phenol.

Optimized Synthesis of 4-(Cyclopent-1-en-1-yl)phenol

Reagents:

  • 4-Bromophenol (1.0 equiv, 5.78 mmol)

  • 1-Cyclopentenylboronic acid pinacol ester (1.2 equiv, 6.94 mmol)

  • Potassium phosphate tribasic (K3PO4, anhydrous) (3.0 equiv, 17.34 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol, 1-cyclopentenylboronic acid pinacol ester, and anhydrous K3PO4.

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Scientific Rationale: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active, sterically demanding monoligated Pd(0) species required to prevent double-bond isomerization.

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Inject 20 mL of degassed 1,4-dioxane and 5 mL of degassed deionized water. Scientific Rationale: The biphasic nature dissolves the inorganic base while keeping the organic reactants in the dioxane phase, minimizing protodeboronation.

  • Coupling: Heat the reaction mixture to 80 °C for 4–6 hours under vigorous stirring. Monitor the progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the 4-bromophenol is fully consumed.

  • Quench and pH Adjustment (Critical Step): Cool the mixture to room temperature and dilute with 30 mL of ethyl acetate. Carefully adjust the aqueous layer to pH 5-6 using 1M HCl. Scientific Rationale: The product is a phenol. If the aqueous layer remains highly basic, the product will exist as a water-soluble phenoxide salt, devastating your extraction yield.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate pure 4-(cyclopent-1-en-1-yl)phenol.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. URL: [Link]

  • Total Synthesis of Homoseongomycin Enantiomers and Evaluation of Their Optical Rotation. Journal of Natural Products (ACS) / NIH. URL: [Link]

  • Borylated Cyclopentanes via Atom Transfer Radical [3+2] Annulation. ChemRxiv. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Cyclopent-1-en-1-yl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Cyclopent-1-en-1-yl)phenol in aqueous media. As a substituted phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Cyclopent-1-en-1-yl)phenol in aqueous media. As a substituted phenol, this compound presents a unique set of challenges due to the hydrophobic nature of its cyclopentenyl group, which often leads to precipitation in experimental assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles.

Understanding the Challenge: Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. 4-(Cyclopent-1-en-1-yl)phenol consists of a polar phenolic hydroxyl group attached to a non-polar benzene ring, which is further substituted with a hydrophobic cyclopentenyl group. This amphipathic nature is the primary reason for its poor aqueous solubility. The phenolic hydroxyl group can engage in hydrogen bonding with water, but the large non-polar surface area of the rest of the molecule resists interaction with water molecules.

While specific experimental data for 4-(Cyclopent-1-en-1-yl)phenol is not abundant in public literature, we can infer its properties from its structure and from data on similar compounds like 4-cyclopentylphenol.

Table 1: Estimated Physicochemical Properties of 4-Cyclopentyl-Phenol

PropertyEstimated ValueSource
Molecular Weight162.23 g/mol [1]
Water Solubility134 mg/L[2]
logP (octanol-water)3.840[2]
pKa~9.7 (weakly acidic)[3]

A high logP value indicates a preference for lipid-like environments over aqueous ones, and the estimated water solubility is low. The pKa of the phenolic proton is expected to be around 10, similar to other phenols, which is a critical piece of information for pH-based solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: My 4-(Cyclopent-1-en-1-yl)phenol, dissolved in DMSO, is precipitating when I add it to my aqueous buffer/cell culture medium. What is happening?

A1: This is a common issue known as "solvent-shifting" precipitation. You have created a concentrated stock solution in a strong organic solvent (DMSO) where the compound is highly soluble. When you introduce a small volume of this stock into a large volume of an aqueous medium (a poor solvent), the DMSO disperses rapidly. This sudden change in the solvent environment causes the local concentration of your compound to exceed its solubility limit in the now predominantly aqueous mixture, leading to precipitation.[4] To mitigate this, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible, typically less than 0.5% to avoid both precipitation and solvent-induced cytotoxicity.[4][5]

Q2: What is the best first step for solubilizing a new batch of 4-(Cyclopent-1-en-1-yl)phenol?

A2: The most robust initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[6][7] From this stock, you can then make serial dilutions into your final aqueous medium. It is crucial to perform a solubility test at your desired final concentration in the specific medium you will be using before proceeding with your main experiment.[4]

Q3: Can I use pH adjustment to improve the solubility of 4-(Cyclopent-1-en-1-yl)phenol?

A3: Yes, pH modification can be a very effective strategy. As a phenol, this compound is a weak acid. At a pH above its pKa (estimated to be around 9.7), the phenolic hydroxyl group will deprotonate to form the more soluble phenoxide anion.[3][8] Therefore, adjusting the pH of your aqueous medium to be slightly alkaline (e.g., pH 8-10) can significantly increase its solubility.[9] However, it is critical to consider the pH stability of your compound and the pH tolerance of your experimental system (e.g., cells, proteins). Some phenolic compounds can be unstable at high pH.[10]

Q4: What are the best co-solvents to use if I want to avoid DMSO?

A4: If DMSO is not suitable for your experiment, other common co-solvents can be used. These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11] Good alternatives include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), particularly low-molecular-weight PEGs like PEG 400.[6][12] The choice of co-solvent and its final concentration will need to be optimized for your specific application to ensure it does not interfere with your assay.

Q5: I've heard about using cyclodextrins. When and how should I use them?

A5: Cyclodextrins are an excellent choice when you need to increase the aqueous solubility of a compound without using organic co-solvents, especially for in vivo studies. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic cyclopentenyl group of your compound, forming an "inclusion complex" that has a much higher apparent water solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15][] You would typically prepare a solution of the cyclodextrin in your aqueous buffer and then add your compound, allowing time for the complex to form.

Q6: I'm still struggling with solubility even after trying these methods. What are my next options?

A6: If standard methods are insufficient, you may need to consider more advanced formulation strategies. These can include the use of surfactants to form micelles that can solubilize the compound, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[17][18] Another approach is to create a nanosuspension, which involves reducing the particle size of the drug to the nanometer range, thereby increasing its surface area and dissolution rate.[17][19] These methods are more complex and typically require specialized equipment and formulation expertise.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key solubilization techniques discussed.

Protocol 1: Preparation of a Stock Solution Using an Organic Co-Solvent (DMSO)

This protocol outlines the standard procedure for creating a concentrated stock solution, which is the foundational step for most experiments.

Objective: To prepare a high-concentration stock solution of 4-(Cyclopent-1-en-1-yl)phenol in DMSO for subsequent dilution into aqueous media.

Materials:

  • 4-(Cyclopent-1-en-1-yl)phenol (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Pre-Preparation: Before opening, allow the vial of 4-(Cyclopent-1-en-1-yl)phenol and the DMSO to come to room temperature to prevent condensation of atmospheric moisture.[20]

  • Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM). Use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile tube or vial.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5]

Troubleshooting:

  • Precipitation on Dilution: If the compound precipitates when diluted into your aqueous medium, try a serial dilution approach. First, dilute the DMSO stock into a small volume of a suitable intermediate solvent (like ethanol or your cell culture medium with serum), and then add this intermediate dilution to the final volume of your aqueous buffer.[4] Also, ensure the final DMSO concentration is below 0.5%.[5]

  • Inaccurate Concentration: Poor solubility can lead to an inaccurate final concentration. Always visually inspect your final working solution for any signs of precipitation before use in an assay.[4]

Protocol 2: Enhancing Solubility with pH Adjustment

This protocol describes how to leverage the acidic nature of the phenolic group to increase aqueous solubility.

Objective: To determine the effect of pH on the solubility of 4-(Cyclopent-1-en-1-yl)phenol and prepare a solution in an alkaline buffer.

Materials:

  • 4-(Cyclopent-1-en-1-yl)phenol

  • Aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add a known amount of 4-(Cyclopent-1-en-1-yl)phenol to your chosen aqueous buffer to create a suspension. Use an amount that is in excess of its expected solubility.

  • pH Adjustment: Place the suspension on a stir plate. Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH.

  • Observation: Observe the suspension as the pH increases. Note the pH at which the compound fully dissolves. This will give you an empirical understanding of the required pH for solubilization. For phenols, solubility typically increases significantly at pH values 1-2 units above the pKa.[8]

  • Solution Preparation: To prepare a working solution, take a fresh volume of your aqueous buffer and adjust its pH to the value determined in the previous step before adding the compound. Then, add the desired amount of 4-(Cyclopent-1-en-1-yl)phenol and stir until dissolved.

  • Final pH Check: After dissolution, check the pH again and make any final minor adjustments.

  • Stability Check: It is advisable to monitor the clarity of the solution over time, as some compounds may precipitate out of a supersaturated solution. Also, be aware that high pH can degrade some phenolic compounds over time.[10]

Causality: By raising the pH above the compound's pKa, the equilibrium shifts towards the formation of the deprotonated phenoxide ion. This ion is significantly more polar than the neutral molecule, leading to much greater solubility in water.[9]

Protocol 3: Solubilization Using Cyclodextrin Inclusion Complexation

This protocol provides a method for using cyclodextrins to enhance solubility, which is particularly useful for reducing the reliance on organic co-solvents.

Objective: To prepare an aqueous solution of 4-(Cyclopent-1-en-1-yl)phenol using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 4-(Cyclopent-1-en-1-yl)phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., sterile water, PBS)

  • Stir plate and stir bar

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in your aqueous buffer. A common starting concentration is 1-10% (w/v). HP-β-CD is very soluble in water.[15]

  • Add Compound: Add the solid 4-(Cyclopent-1-en-1-yl)phenol directly to the HP-β-CD solution.

  • Facilitate Complexation: Tightly cap the container and mix vigorously. This can be done by stirring on a stir plate for several hours or overnight at room temperature. Sonication can also be used to accelerate the process.

  • Clarify Solution: After mixing, you may have some undissolved compound if you exceeded the complexation capacity. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your working solution of the 4-(Cyclopent-1-en-1-yl)phenol:HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Mechanism of Action: The hydrophobic cyclopentenyl and phenyl portions of the molecule are encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest molecule and increasing its apparent solubility.[13][14]

Visualizations and Data Summaries

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for approaching the solubilization of 4-(Cyclopent-1-en-1-yl)phenol.

Solubility_Workflow start Start: Need to dissolve 4-(Cyclopent-1-en-1-yl)phenol stock_sol Prepare concentrated stock solution in 100% DMSO start->stock_sol direct_dilution Dilute stock into aqueous medium. Keep final DMSO < 0.5% stock_sol->direct_dilution check_solubility Is the compound soluble at the desired concentration? direct_dilution->check_solubility success Success! Proceed with experiment. check_solubility->success Yes troubleshoot Precipitation Occurs. Initiate Troubleshooting. check_solubility->troubleshoot No option_ph Strategy 1: pH Adjustment Is the experimental system tolerant to pH > 8? troubleshoot->option_ph adjust_ph Adjust buffer pH to >8 (e.g., pH 9.0) before adding compound option_ph->adjust_ph Yes option_cd Strategy 2: Cyclodextrins Are co-solvents undesirable? option_ph->option_cd No adjust_ph->check_solubility use_cd Use HP-β-CD or SBE-β-CD to form inclusion complex option_cd->use_cd Yes option_cosolvent Strategy 3: Alternative Co-solvents Is a low % of another co-solvent acceptable? option_cd->option_cosolvent No use_cd->check_solubility use_cosolvent Test Ethanol, PG, or PEG 400 as co-solvents option_cosolvent->use_cosolvent Yes advanced Advanced Formulation: Nanosuspension, Surfactants, SEDDS option_cosolvent->advanced No use_cosolvent->check_solubility

Caption: A decision-making workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule.

Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation guest 4-(Cyclopent-1-en-1-yl)phenol (Hydrophobic) water1 Aqueous Medium (Poor Solvent for Guest) guest->water1 Low Solubility plus + host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Formation complex Inclusion Complex water2 Aqueous Medium (Good Solvent for Complex) complex->water2 High Apparent Solubility guest_inside Guest Molecule

Caption: Mechanism of cyclodextrin inclusion complex formation.

Table 2: Properties of Common Co-solvents and Solubilizing Agents

AgentTypeMechanism of ActionKey Considerations
DMSO Polar Aprotic Co-solventDisrupts water's hydrogen bond network, creating a more favorable environment for hydrophobic solutes.Can be cytotoxic at concentrations >0.5%; may interfere with some assays.[5][6]
Ethanol Polar Protic Co-solventSimilar to DMSO, but can also act as a hydrogen bond donor.Less toxic than DMSO, but also generally a weaker solvent for highly hydrophobic compounds.[11][12]
Propylene Glycol (PG) Co-solvent / Viscosity AgentReduces the polarity of the aqueous medium.Generally recognized as safe (GRAS); can increase viscosity.[11]
PEG 400 Co-solvent / PolymerA liquid polyethylene glycol that reduces solvent polarity.GRAS; widely used in pharmaceutical formulations.[12]
HP-β-CD CyclodextrinForms a non-covalent inclusion complex, encapsulating the hydrophobic part of the molecule.[14][15]Low toxicity, suitable for in vivo use; may have a saturation limit for complexation.[15][]
SBE-β-CD Anionic CyclodextrinForms an inclusion complex; the negative charge further enhances water solubility.[15]Very high water solubility and low toxicity; often used in injectable formulations.[15]

References

  • 14PMC

  • BOC Sciences

  • 17PMC

  • Wikipedia

  • MDPI

  • 13Roquette

  • ACS Publications

  • 21Pharma Excipients

  • ResearchGate

  • WuXi AppTec

  • ACS Publications

  • 4Benchchem

  • 22Cheméo

  • Google Patents

  • EurekAlert!

  • MDPI

  • PubChem

  • IntechOpen

  • 20Benchchem

  • ResearchGate

  • ResearchGate

  • 5MCE

  • 7Benchchem

  • 3Scent.vn

  • ResearchGate

  • Google Patents

  • Thermo Fisher Scientific

  • Ascendia Pharmaceutical Solutions

  • 23Merck

  • ResearchGate

  • ACS Publications

  • ResearchGate

  • Parchem

  • Semantic Scholar

  • 24Benchchem

  • FooDB

  • 25ECHA

  • Chemistry LibreTexts

  • ResearchGate

Sources

Troubleshooting

Preventing oxidation and degradation of 4-(Cyclopent-1-en-1-yl)phenol during storage

Here is the technical support center with troubleshooting guides and FAQs. Technical Support Center: 4-(Cyclopent-1-en-1-yl)phenol A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Technical Support Center: 4-(Cyclopent-1-en-1-yl)phenol

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support guide for 4-(Cyclopent-1-en-1-yl)phenol. As a substituted phenol, this compound is susceptible to environmental factors that can compromise its purity and activity over time. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's stability profile and to offer practical, field-proven strategies for its preservation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solid 4-(Cyclopent-1-en-1-yl)phenol, which was initially off-white, has turned pink/brown. Is it still usable?

A color change is the most common visual indicator of degradation.[1] Phenols are prone to oxidation, which forms highly colored quinone-type products.[2] While a slight pinkish tint may indicate minimal oxidation, a significant change to yellow, red, or brown suggests a considerable level of impurity. For sensitive applications, such as in drug development or quantitative biological assays, using the discolored material is not recommended as the impurities could have different biological activities or interfere with your results. We strongly advise verifying the purity via an analytical method like HPLC before use.

Q2: What are the absolute best storage conditions for the solid compound to ensure long-term stability?

To maximize the shelf-life of solid 4-(Cyclopent-1-en-1-yl)phenol, a multi-faceted approach is required. The core principle is to mitigate exposure to oxygen, light, and heat. The ideal conditions are:

  • Inert Atmosphere: Store under a dry, inert gas such as argon or nitrogen.[1][3]

  • Low Temperature: Store in a refrigerator at 2-8°C for medium-term storage or a freezer at -20°C for long-term storage.

  • Light Protection: Always use an amber glass vial or a clear vial wrapped in aluminum foil and store it in a dark location.[3][4][5]

Q3: I need to store 4-(Cyclopent-1-en-1-yl)phenol in a solution. What is the best practice for this?

Storing in solution can accelerate degradation due to increased molecular mobility and interaction with the solvent. To minimize this:

  • Choose the Right Solvent: Use a high-purity, dry, aprotic solvent if your experimental design allows.

  • Degas the Solvent: Before preparing the solution, thoroughly degas the solvent by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Store Cold and Dark: Store stock solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Consider Antioxidants: For extended storage, adding a radical-scavenging antioxidant may be beneficial (see next question).

Q4: Can I add an antioxidant to my compound or its solutions? If so, which ones are recommended?

Yes, the use of an antioxidant is a sound strategy, particularly for solutions. Phenolic antioxidants work by scavenging the free radicals that propagate the degradation process.[6][7]

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or a hindered phenol like it is an excellent choice for organic solutions. For aqueous media, ascorbic acid can be effective.[8][9]

  • Concentration: A very low concentration is typically sufficient. A starting point is 0.01-0.1% (w/w or w/v). The optimal concentration should be determined empirically to ensure it does not interfere with downstream applications.

Section 2: The Science of Degradation: A Deeper Dive

Understanding the mechanism of degradation is key to preventing it. The instability of 4-(Cyclopent-1-en-1-yl)phenol is rooted in the reactivity of its phenolic hydroxyl group.

2.1 The Culprits: Oxygen, Light, and Trace Metals

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent. The oxidation process is often autocatalytic, meaning the degradation products can accelerate further degradation.

  • Light: UV radiation provides the energy to initiate the formation of free radicals, dramatically accelerating the rate of oxidation (photo-oxidation).[5]

  • Heat: Increased temperature provides the activation energy for oxidation reactions, causing them to proceed faster.[5]

  • Metal Ions: Trace amounts of transition metals (e.g., iron, copper) in your compound or solvent can act as powerful catalysts for phenol oxidation.[10]

2.2 The Mechanism: From Phenol to Quinone

The degradation of phenols generally proceeds through a free-radical chain reaction. The process begins with the abstraction of a hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This initiation can be triggered by light, heat, or metal catalysts. This radical is resonance-stabilized, but it is highly reactive and can undergo several subsequent reactions, including dimerization or reacting with oxygen to form peroxy radicals, which ultimately rearrange to form quinones and other complex colored byproducts.[2][11][12]

G cluster_initiators Initiators Phenol 4-(Cyclopent-1-en-1-yl)phenol Radical Phenoxyl Radical (Resonance Stabilized) Phenol->Radical H• Abstraction (PCET or HAT) Products Quinone-type Products (Colored Impurities) Radical->Products Further Oxidation & Dimerization Oxygen Oxygen (O₂) Light Light (hv) Heat Heat (Δ) Metals Metal Ions (Mⁿ⁺)

Caption: Phenol oxidation pathway.

Section 3: Troubleshooting Guide: Diagnosing and Solving Stability Issues

Observed Issue Potential Cause(s) Recommended Action(s) & Validation
Rapid discoloration (days/weeks) of solid compound. 1. Air Exposure: The container is not airtight, or the compound was not stored under an inert atmosphere.Solution: Aliquot the material into smaller vials. Purge each vial with argon or nitrogen before sealing (See Protocol 4.1). Use vials with PTFE-lined caps. Validation: A properly stored aliquot should show no further color change compared to the improperly stored bulk material.
2. Light Exposure: The storage vial is clear, and the storage location is not consistently dark.[5]Solution: Immediately transfer the compound to an amber glass vial and store it in a light-proof secondary container (e.g., a box) inside a refrigerator or freezer.[3][4]
Appearance of new peaks in HPLC/GC analysis of a stock solution. 1. Solvent Impurities: Dissolved oxygen or peroxide impurities in the solvent are degrading the compound.Solution: Use fresh, high-purity, anhydrous grade solvents. Always degas the solvent with an inert gas prior to use (See Protocol 4.2).
2. Freeze-Thaw Cycles: Repeatedly warming and cooling a stock solution introduces oxygen and moisture with each use.Solution: Prepare multiple small-volume, single-use aliquots from the primary stock solution. Thaw only one aliquot as needed for an experiment.
Inconsistent results or decreased potency in biological assays. 1. Degradation: The active compound has degraded, lowering its effective concentration.Solution: Confirm the purity and concentration of the stock solution via HPLC with a calibration curve before each critical experiment. Use a freshly prepared solution or a new, validated aliquot.
2. Interference from Byproducts: Degradation products may have agonist, antagonist, or cytotoxic effects, confounding the results.Solution: If purity has decreased, the material should not be used for quantitative studies. Obtain a fresh lot of the compound and implement the stringent storage protocols outlined in this guide.

Section 4: Protocols for Ensuring Stability

Protocol 4.1: Best Practices for Long-Term Storage of Solid Compound

This protocol describes a self-validating system for storing air- and light-sensitive solids.

G A 1. Obtain Compound & Amber Vials (PTFE-lined caps) B 2. Work in a Low-Humidity Environment (e.g., glove box or dry bench) A->B C 3. Aliquot into Vials (Amount for 1-2 experiments per vial) B->C D 4. Purge with Inert Gas (Gentle stream of Ar or N₂ for ~30s) C->D E 5. Seal Tightly & Immediately D->E F 6. Label Clearly (Name, Date, Lot#, Concentration) E->F G 7. Wrap with Parafilm® (As an extra seal) F->G H 8. Store in Dark & Cold (e.g., Box in -20°C Freezer) G->H

Caption: Workflow for optimal solid compound storage.

Protocol 4.2: Preparation and Storage of Stabilized Stock Solutions

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent. Transfer the required volume to a flask and sparge with a gentle stream of dry argon or nitrogen via a long needle for 20-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): If using an antioxidant like BHT, add it to the degassed solvent now and mix until dissolved. A typical concentration is 0.05% w/v.

  • Compound Dissolution: Weigh the required amount of 4-(Cyclopent-1-en-1-yl)phenol in a tared vial. Under a blanket of inert gas, add the degassed solvent to achieve the target concentration. Cap and vortex until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in small, amber vials.

  • Final Purge and Storage: Briefly purge the headspace of each aliquot vial with inert gas before sealing tightly. Label and store at -20°C or -80°C in the dark.

Protocol 4.3: Routine Quality Control by HPLC

This is a generic method to check for the appearance of degradation products.

  • Mobile Phase: Acetonitrile and water (both with 0.1% formic or trifluoroacetic acid).

  • Column: C18 reverse-phase column.

  • Gradient: Start with a high aqueous percentage (e.g., 90% water) and ramp to a high organic percentage (e.g., 95% acetonitrile) over 10-15 minutes.

  • Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., ~275-285 nm, determine empirically).

  • Procedure: Dilute a small amount of your solid or solution to an appropriate concentration. Inject and analyze the chromatogram. A pure sample should show one major peak. The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of oxidation.[8][13]

Section 5: Summary of Recommendations

Parameter Recommendation Rationale
Storage Form Solid, aliquotedMinimizes surface area exposed to headspace gas; prevents degradation in solution.
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces the kinetic rate of degradation reactions.[5]
Atmosphere Dry Argon or NitrogenExcludes oxygen, the primary oxidant.[1][3]
Light Condition Complete Darkness (Amber Vials)Prevents initiation of photo-oxidation.[3][5]
Container Glass vial with PTFE-lined capInert material that provides an excellent seal against moisture and air.
Antioxidant (Solid) Generally not required if stored properlyProper inerting is sufficient and avoids adding another component.
Antioxidant (Solution) BHT (0.01-0.1%) for organic solvents Ascorbic Acid (0.1%) for aqueousScavenges free radicals to terminate chain reactions.[9][14]
QC Check HPLC Purity AnalysisProvides quantitative data on the compound's integrity.[15][16]

References

  • Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Oxidation Mechanism of Phenols by Dicopper−Dioxygen (Cu2/O2) Complexes. Journal of the American Chemical Society. [Link]

  • Phenol Degradation Pathway (Anaerobic). Eawag-BBD. [Link]

  • Oxidation mechanism of phenols by copper(ii)–halide complexes. RSC Publishing. [Link]

  • Metabolic pathways for the biodegradation of phenol. Semantic Scholar. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. [Link]

  • Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. [Link]

  • Standard Operating Procedure - Phenol. University of New Mexico: Chemistry Department. [Link]

  • Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. Springer. [Link]

  • Phenol 90% Safety Data Sheet. Chemius. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • Phenol Product Stewardship Summary. Ineos. [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry. [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency. [Link]

  • Phenol | Office of Environmental Health and Safety. Princeton University. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. [Link]

Sources

Optimization

Best purification and crystallization techniques for 4-(Cyclopent-1-en-1-yl)phenol

Troubleshooting Guides & FAQs for Purification and Crystallization From the Desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of 4-(Cyclopent-1-en-1-yl)ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Purification and Crystallization

From the Desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of 4-(Cyclopent-1-en-1-yl)phenol. Handling this compound requires navigating a unique chemical dichotomy: it possesses a highly polar, hydrogen-bonding phenolic hydroxyl group coupled with a lipophilic, electron-rich cyclopentene moiety. This structural combination makes the molecule highly susceptible to oxidative degradation, acid-catalyzed oligomerization, and liquid-liquid phase separation (oiling out) during crystallization.

The protocols and troubleshooting steps below are engineered to address the root causes of these phenomena, ensuring high-yield, high-purity recovery.

I. Quantitative Profiling & Workflow Metrics

To successfully purify this compound, you must strictly adhere to its physical and kinetic boundaries. Below is a summary of the quantitative data driving our experimental parameters.

ParameterValue / MetricImpact on Experimental Workflow
Molecular Weight 160.21 g/mol Baseline for calculating stoichiometric equivalents and column loading.
Estimated Melting Point 45°C – 55°CHigh risk of oiling out; crystallization must be induced below this threshold.
Optimal Cooling Rate 0.1 °C / minSlow kinetic ramp is mandatory to prevent liquid-liquid phase separation.
Silica Loading Ratio 1:50 to 1:100 (w/w)Requires high dilution to prevent exothermic polymerization on the column.
Max Concentration Temp < 35 °CPrevents thermal auto-oxidation and radical formation at the allylic position.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography & Isolation

Q: Why does my compound degrade or streak heavily on a standard silica gel column, even with an optimized solvent system? A: This is a classic symptom of acid-catalyzed degradation. Standard silica gel (SiO₂) features slightly acidic silanol groups on its surface. The cyclopentenyl double bond—activated by the electron-donating nature of the aromatic ring—can be protonated by these silanols, initiating a cationic oligomerization cascade [1]. Self-Validating Fix: Run a 2D-TLC. Spot your crude, develop in the primary solvent, dry, and develop perpendicularly. If the spot forms a diagonal smear, degradation is occurring. To fix this, deactivate your silica gel by pre-flushing the column with a mobile phase containing 1% Triethylamine (Et₃N).

Q: I am observing a dark red/brown band co-eluting with my product. What is it, and how do I remove it? A: Alkylphenols are notorious for oxidizing into p-benzoquinones and extended conjugated polymers upon exposure to air, light, and trace metals [2]. The dark band is likely a quinone derivative. Fix: Prior to chromatography, dissolve the crude in a non-polar solvent and wash with a mild reducing agent (e.g., 10% aqueous sodium dithionite) to reduce the quinones back to phenols. Alternatively, use a charcoal treatment (activated carbon) prior to loading, which selectively adsorbs planar, highly conjugated quinones.

Crystallization & Solid-State Recovery

Q: When I cool my crystallization solution, my product forms a milky emulsion that settles into a thick oil at the bottom of the flask instead of crystallizing. How do I force crystallization? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound's solubility drops drastically at a temperature that is higher than the melting point of the solute-solvent mixture[3]. The lipophilic cyclopentenyl group significantly lowers the melting point of this phenol. Fix: Do not plunge the flask into an ice bath. Rapid cooling forces the system into the metastable oiling region. Instead, adjust your solvent ratio (increase the proportion of the good solvent, e.g., Toluene, relative to the anti-solvent, e.g., Heptane) to lower the saturation temperature. Introduce seed crystals at a temperature just above the cloud point, and cool at a controlled rate to allow crystal lattice formation to outcompete liquid phase separation.

III. Experimental Workflow & Logical Relationships

Workflow Crude Crude 4-(Cyclopent-1-en-1-yl)phenol (Contains Quinones & Oligomers) Chromatography Amine-Deactivated Silica Chromatography Crude->Chromatography Purify Concentration Concentration in Vacuo (< 35°C, Argon) Chromatography->Concentration Fractions Crystallization Crystallization (Heptane/Toluene) Concentration->Crystallization Dissolve OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Crystallization->OilingOut Phase Separation Filtration Filtration & Cold Wash Crystallization->Filtration Ideal Pathway Seeding Intervention: Seeding & Controlled Cooling OilingOut->Seeding Mitigate Seeding->Filtration Crystal Growth Pure Pure Crystalline Product (>99% Purity) Filtration->Pure Dry

Caption: Workflow for the purification and crystallization of 4-(Cyclopent-1-en-1-yl)phenol.

IV. Self-Validating Experimental Protocols
Protocol A: Amine-Deactivated Silica Gel Chromatography

Objective: Isolate the target phenol without acid-catalyzed degradation of the cyclopentene ring.

  • Column Preparation: Slurry standard silica gel (60 Å, 230-400 mesh) in a mixture of Hexanes containing 1% v/v Triethylamine (Et₃N). Pour the slurry into the column and pack under positive pressure.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of pure Hexanes to remove excess unbound Et₃N, which could otherwise co-elute and contaminate the product.

  • Loading: Dissolve the crude 4-(Cyclopent-1-en-1-yl)phenol in a minimum volume of Toluene (avoid chlorinated solvents as they can generate trace HCl). Load carefully onto the silica bed.

  • Elution: Elute using a gradient of 2% to 10% Ethyl Acetate in Hexanes.

  • Validation: Analyze fractions via TLC (UV active, stains dark brown with KMnO₄). The product should elute as a tight, circular spot without tailing. Combine pure fractions and concentrate in vacuo at a water bath temperature not exceeding 35°C to prevent thermal polymerization.

Protocol B: Anti-Oiling Crystallization via Seeding

Objective: Obtain high-purity crystals while bypassing the liquid-liquid phase separation (LLPS) boundary.

  • Dissolution: Transfer the concentrated, purified phenol to a crystallization flask. Add Toluene (the "good" solvent) at 1.5 mL per gram of solute. Heat to 50°C under an Argon atmosphere until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add Heptane (the "anti-solvent") while maintaining the temperature at 50°C, until the solution just becomes faintly turbid (the cloud point). Immediately add 0.2 mL of Toluene to clear the solution.

  • Seeding: Cool the solution slowly to 42°C. Introduce 0.1% w/w of pure 4-(Cyclopent-1-en-1-yl)phenol seed crystals.

    • Self-Validation Check: If the seeds dissolve, the solution is undersaturated; wait 10 minutes and cool by another 2°C before re-seeding. If the seeds remain suspended and begin to grow with sharp edges, supersaturation is optimal.

  • Controlled Cooling: Program the cooling bath to decrease the temperature at a rate of 0.1°C/min down to 5°C. This slow kinetic ramp ensures that molecules integrate into the crystal lattice faster than they can aggregate into an amorphous oil.

  • Isolation: Filter the resulting white/off-white crystals via a Buchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum at room temperature for 12 hours.

V. References
  • Highly Selective Oxidation of Alkylphenols to p-Benzoquinones with Aqueous Hydrogen Peroxide Catalyzed by Divanadium-Substituted Polyoxotungstates. ACS Catalysis. Available at: [Link]

  • Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan. MDPI. Available at: [Link]

Troubleshooting

Optimizing temperature and solvent conditions for 4-(Cyclopent-1-en-1-yl)phenol reactions

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3). This compound is a critical phenolic intermediate widely utilized in medicinal chemistry and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3). This compound is a critical phenolic intermediate widely utilized in medicinal chemistry and advanced organic synthesis, as highlighted by 1[1].

The most efficient route to synthesize this molecule is via a Suzuki-Miyaura cross-coupling between 4-hydroxyphenylboronic acid and 1-bromocyclopentene. However, researchers frequently encounter yield-limiting side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-purity yields.

Mechanistic Workflow & Logical Relationships

Optimization A Reactants: 1-Bromocyclopentene + 4-Hydroxyphenylboronic Acid B Solvent System Selection (Dioxane/H2O 4:1) A->B Dissolution C Catalyst & Base Pd(dppf)Cl2 / K2CO3 B->C Degassing (N2) D Temperature Optimization (Target: 85-90°C) C->D Heating E Side Reaction: Protodeboronation (>100°C) D->E Overheating F Target Product: 4-(Cyclopent-1-en-1-yl)phenol D->F Optimal Conversion E->D Adjust Temp

Logical workflow for optimizing the Suzuki-Miyaura synthesis of 4-(Cyclopent-1-en-1-yl)phenol.

Protocol Optimization FAQs

Q: Why is a biphasic Dioxane/Water system superior to THF/Water for synthesizing 4-(Cyclopent-1-en-1-yl)phenol? A: The activation energy for the oxidative addition of 1-bromocyclopentene to the palladium catalyst requires sustained, elevated heating[2]. THF limits the reaction's reflux temperature to approximately 65°C, which often results in incomplete conversion. Dioxane (boiling point 101°C) allows safe and stable heating to 90°C. Furthermore, the Dioxane/Water (4:1) system provides optimal biphasic solvation: it fully dissolves the lipophilic 1-bromocyclopentene while maintaining the solubility of the K₂CO₃ base and the boronic acid, facilitating efficient cross-phase mass transfer as detailed in3[3].

Q: How does temperature impact the stability of the boronic acid reactant? A: Boronic acids containing electron-donating groups (such as the -OH group on 4-hydroxyphenylboronic acid) are highly susceptible to protodeboronation. While 85–90°C is required to drive the cross-coupling at a practical rate[3], exceeding 100°C drastically accelerates the thermal cleavage of the C-B bond, yielding phenol as a dead-end byproduct. Maintaining strict thermostatic control ensures the cross-coupling rate outpaces the degradation rate.

Q: Why specify Pd(dppf)Cl₂ over the more common Pd(PPh₃)₄ catalyst? A: At the required 90°C operating temperature, the monodentate triphenylphosphine ligands in Pd(PPh₃)₄ are prone to dissociation, leading to the precipitation of inactive "palladium black." Pd(dppf)Cl₂ utilizes a bidentate ferrocene-based ligand that tightly chelates the palladium center, maintaining catalytic stability throughout the extended heating cycle required for sterically hindered cyclic alkenes[3].

Quantitative Data: Solvent & Temperature Matrix

The following table summarizes the causal relationship between reaction conditions and yield outcomes based on standard optimization matrices.

Solvent System (v/v)TemperatureTimeConversionIsolated YieldPrimary Impurity / Failure Mode
THF / H₂O (4:1)65°C (Reflux)16 h60%45%Unreacted 1-bromocyclopentene
Toluene / EtOH / H₂O80°C12 h85%70%Phenol (Protodeboronation)
Dioxane / H₂O (4:1) 90°C 8 h >99% 88% Trace homocoupling
Dioxane / H₂O (4:1)110°C8 h>99%65%Phenol (Severe Protodeboronation)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to verify that the chemical environment is correct before proceeding to the next phase.

Step 1: Reagent Preparation & Degassing

  • In a Schlenk tube or round-bottom flask, combine 1-bromocyclopentene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a Dioxane/Water mixture (4:1 ratio, typically 10 mL per gram of halide).

  • Validation Checkpoint: Sparge the mixture with N₂ gas for exactly 15–30 minutes[3]. Self-Validation: The solution must transition from actively bubbling (dissolved O₂ escaping) to a steady, uniform sparge. Failure to remove O₂ will result in oxidative homocoupling of the boronic acid.

Step 2: Catalyst Activation

  • Briefly pause the N₂ flow and quickly add Pd(dppf)Cl₂ (0.05 eq).

  • Resume N₂ blanket and seal the vessel.

  • Validation Checkpoint: Self-Validation: Upon addition and initial mixing, the solution should turn a characteristic deep red/orange. If the solution immediately turns black, oxygen has entered the system and deactivated the catalyst.

Step 3: Heating Profile

  • Submerge the vessel in a pre-heated oil bath set strictly to 90°C.

  • Stir vigorously (800+ RPM) to ensure the biphasic system acts as a pseudo-emulsion.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1) after 4 hours. Self-Validation: The complete disappearance of the UV-active 1-bromocyclopentene spot confirms successful oxidative addition and coupling.

Step 4: Quenching & Isolation

  • Cool the reaction to room temperature and dilute with EtOAc and Brine.

  • Validation Checkpoint: Self-Validation: The phase separation must be sharp. The aqueous layer should test highly basic (pH > 10) due to the K₂CO₃, confirming that the base was not the limiting reagent.

  • Extract the aqueous layer with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography[2].

Troubleshooting Guide

Issue: High levels of phenol byproduct detected via LC-MS.

  • Root Cause: Protodeboronation of 4-hydroxyphenylboronic acid due to excessive heat, prolonged reaction times, or an overly acidic environment.

  • Solution: Verify the internal temperature does not exceed 90°C. If the issue persists, consider adding the boronic acid in two separate portions (0.6 eq initially, 0.6 eq after 3 hours) to minimize its exposure time to elevated temperatures.

Issue: Incomplete conversion (unreacted 1-bromocyclopentene remains).

  • Root Cause: Catalyst deactivation or consumption of the boronic acid via oxidative homocoupling.

  • Solution: Ensure rigorous N₂ degassing[3]. Oxygen facilitates the homocoupling of 4-hydroxyphenylboronic acid into a biphenyl derivative, consuming your limiting reagent before it can react with the bromide. Increase degassing time to 30 minutes.

Issue: Palladium black precipitation before reaction completion.

  • Root Cause: Ligand dissociation.

  • Solution: Ensure you are strictly using the bidentate Pd(dppf)Cl₂ catalyst rather than monodentate alternatives like Pd(PPh₃)₄, which cannot withstand the 90°C continuous heating required for this specific protocol[3].

References

  • Source: sigmaaldrich.
  • 4-(Cyclopent-1-en-1-yl)
  • United States Patent 10,874,672 B2 (December 11 2019)
  • United States Patent 10,874,672 B2 (December 11 2016)

Sources

Optimization

Troubleshooting common impurities in 4-(Cyclopent-1-en-1-yl)phenol extraction

Introduction: The Criticality of Purity in Phenolic Intermediates Welcome to the technical support guide for 4-(Cyclopent-1-en-1-yl)phenol. This molecule is a valuable intermediate in the synthesis of advanced polymers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Phenolic Intermediates

Welcome to the technical support guide for 4-(Cyclopent-1-en-1-yl)phenol. This molecule is a valuable intermediate in the synthesis of advanced polymers and pharmaceutical agents. Its utility is directly linked to its purity. Impurities, even at trace levels, can have significant consequences, affecting reaction kinetics, final product yield, stability, and, in pharmaceutical applications, safety and efficacy.[1][2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into troubleshooting common impurities encountered during the synthesis and extraction of 4-(Cyclopent-1-en-1-yl)phenol, which is commonly synthesized via the Friedel-Crafts alkylation of phenol with a cyclopentenyl precursor.[4][5][6] Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve purity challenges effectively.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues observed during the workup and purification of 4-(Cyclopent-1-en-1-yl)phenol. Each entry is structured in a question-and-answer format to directly tackle common laboratory scenarios.

Q1: My NMR/LC-MS analysis shows the presence of unreacted phenol. How can I improve its removal during extraction?

Root Cause Analysis: This is the most common impurity and its persistence is due to an incomplete or inefficient acid-base extraction. Phenol is a weak acid (pKa ≈ 10) and requires a sufficiently strong base to be deprotonated into its water-soluble salt, sodium phenoxide. Using a weak base like sodium bicarbonate (which is only effective for stronger acids like carboxylic acids) will result in poor removal.[7]

Recommended Solution: Optimized Basic Wash Protocol

  • Solvent Choice: Ensure your crude product is dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Base Selection: Use a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the aqueous wash. This ensures complete deprotonation of the phenol.

  • Extraction Technique:

    • Perform at least two to three washes with the basic solution. Do not combine the aqueous layers until you have confirmed the absence of product in them via TLC or another quick check.

    • After the final basic wash, perform a "back-extraction." Wash the combined basic aqueous layers with a fresh portion of the organic solvent to recover any of the desired product that may have been physically carried over.

  • Neutralization Wash: Following the basic wash, wash the organic layer with water and then a saturated sodium chloride (brine) solution. This removes any residual base and helps to break up emulsions.

Trustworthiness Check: After the washes, concentrate a small aliquot of the organic layer and analyze by TLC or HPLC against a standard of pure phenol to confirm its absence.

Q2: I've isolated a major byproduct with the same mass as my product. What is it and how can I separate it?

Root Cause Analysis: The hydroxyl group of phenol is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation.[8] Therefore, the formation of the positional isomer, 2-(Cyclopent-1-en-1-yl)phenol , is a highly probable side reaction. Due to their similar structures and polarities, these isomers often co-elute in standard chromatography and have nearly identical solubility profiles, making separation by simple extraction impossible.

Recommended Solution: Chromatographic Separation

Separation of positional isomers requires a high-resolution technique.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for both analytical confirmation and preparative separation.

    • Column: A C18 or Phenyl-Hexyl column often provides sufficient selectivity.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically effective.[11]

  • Flash Column Chromatography: For bulk purification, flash chromatography on silica gel can be effective, but requires careful optimization.

    • Solvent System: A non-polar/polar solvent system is used. A common starting point is a mixture of hexanes and ethyl acetate. A shallow gradient (e.g., 5% to 20% ethyl acetate in hexanes) is crucial for resolving the isomers.

Table 1: Typical HPLC & Flash Chromatography Parameters for Isomer Separation

ParameterHPLC (Analytical)Flash Chromatography (Preparative)
Stationary Phase C18, 5 µm particle sizeSilica Gel, 40-63 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% TFAHexanes/Ethyl Acetate
Elution Mode Gradient (e.g., 40-90% ACN over 20 min)Isocratic or shallow gradient (e.g., 10% EtOAc)
Detection UV at 254 nm or 280 nmTLC with UV visualization or staining
Q3: My mass spectrum indicates the presence of di- and tri-substituted phenols. How can I prevent their formation?

Root Cause Analysis: This issue is known as polysubstitution and is a classic challenge in Friedel-Crafts alkylation.[5][12] The first alkyl group added to the phenol ring is an electron-donating group, which activates the ring, making the mono-substituted product more reactive than the starting phenol.[12] This leads to subsequent alkylations, reducing the yield of the desired mono-alkylated product.

Recommended Solution: Stoichiometric Control

The most effective strategy to minimize polysubstitution is to use a large excess of the nucleophile (phenol) relative to the electrophile (the cyclopentenyl source).[12]

  • Adjust Molar Ratio: Change the molar ratio of Phenol:Alkylating Agent from 1:1 to a ratio of 3:1 or even 5:1.

  • Reaction Conditions:

    • Maintain a low reaction temperature to decrease the rate of the second and third alkylation reactions, which typically have a higher activation energy.

    • Consider slow, dropwise addition of the alkylating agent to the reaction mixture containing phenol and the catalyst. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant phenol.

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Quench Start Charge Reactor with Phenol and Solvent Add_Cat Add Catalyst (e.g., AlCl3) Start->Add_Cat Cool Cool Reaction Mixture (e.g., 0-5 °C) Add_Cat->Cool Add_Alkyl Slowly Add Cyclopentenyl Source (Excess Phenol Present) Cool->Add_Alkyl React Stir at Low Temp Add_Alkyl->React Quench Quench Reaction React->Quench

Caption: A decision tree for identifying and resolving common impurities.

References

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
  • Technical Support Center: Optimization of Phenolic Compound Extraction
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
  • Isolation and Identific
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. SpringerLink.
  • Improving yield and purity in Friedel-Crafts alkyl
  • Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI.
  • Separation and recovery of alkylated phenols.
  • EAS Reactions (3)
  • Method of removing aluminum-containing catalyst from phenol alkylation products.
  • Separ
  • How to remove the phenol from the reaction mixture without doing column chromatography?
  • Phenol alkylation (Friedel-Crafts Alkyl
  • Impurities Characterization in Pharmaceuticals: A Review. Human Journals.
  • Process for removing aluminum phenoxide catalyst from phenol alkylation products.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC.
  • How to separate two positional isomers of a polyphenol compound using RP-HPLC?
  • Friedel–Crafts reaction. Wikipedia.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Reactions of Phenols. Chemistry Steps.
  • A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one. BenchChem.
  • Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone. BenchChem.
  • Phenol Reactions: Properties, Types, and Uses. Sketchy MCAT. [Link]

  • PREPARATION OF ORGANIC REAGENTS - Phenol. CSH Protocols.
  • Theoretical study of sensitive reactions in phenol decomposition. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Baseline Noise in 4-(Cyclopent-1-en-1-yl)phenol Analysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the advanced troubleshooting center. Analyzing phenolic compounds like 4-(Cyclope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the advanced troubleshooting center. Analyzing phenolic compounds like 4-(Cyclopent-1-en-1-yl)phenol via Gas Chromatography-Mass Spectrometry (GC-MS) often presents unique chromatographic challenges. Because this molecule contains an active hydroxyl (-OH) group, it is highly prone to hydrogen bonding with active silanol sites in the GC inlet and column. This interaction frequently manifests as severe peak tailing, irreversible adsorption, and an elevated, noisy baseline.

This guide provides field-proven, self-validating diagnostic workflows to isolate and resolve baseline noise, ensuring high-fidelity data acquisition.

Diagnostic Logic & Troubleshooting Workflow

Before altering any hardware or sample preparation parameters, you must isolate the root cause of the baseline noise. The following logical workflow dictates the sequence of diagnostic tests required to differentiate between sample matrix artifacts, inlet contamination, and stationary phase degradation.

G Start Observe Baseline Noise in GC-MS Chromatogram CheckBlank Inject Pure Solvent Blank (e.g., Hexane) Start->CheckBlank NoiseInBlank Is Noise Present in Blank? CheckBlank->NoiseInBlank CheckIons Extract Mass Spectra (m/z 73, 147, 207, 281) NoiseInBlank->CheckIons  Yes FixSample Sample/Matrix Issue: 1. Optimize Silylation 2. Remove Excess Reagent NoiseInBlank->FixSample  No (Sample Only) IsBleed Are m/z 207 & 281 Dominant? CheckIons->IsBleed FixBleed Column Bleed Detected: 1. Check for O2 Leaks 2. Condition Column IsBleed->FixBleed  Yes (Continuous Rise) FixInlet Inlet/Septa Contamination: 1. Replace Septum 2. Install Deactivated Liner IsBleed->FixInlet  No (Discrete Peaks)

Caption: GC-MS Baseline Noise Diagnostic Workflow for Phenolic Analysis.

Analyte-Specific FAQs: Sample Preparation & Derivatization

Q: Why does 4-(Cyclopent-1-en-1-yl)phenol cause baseline elevation and "smearing" if injected directly? A: The active hydrogen atom on the phenolic hydroxyl group drastically increases the molecule's polarity and boiling point[1]. When injected underivatized, these active hydrogens form strong hydrogen bonds with trace active sites (un-endcapped silanols) in the glass liner and the column's stationary phase. Instead of eluting as a sharp band, the compound continuously adsorbs and desorbs, creating a "smearing" effect that raises the baseline across the entire chromatogram.

Q: What is the optimal derivatization strategy to eliminate this matrix-induced noise? A: Silylation is the gold standard. You must convert the phenol into a trimethylsilyl (TMS) ether to eliminate the active hydrogen. The recommended reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . While phenols are generally highly reactive to silylation (following the reactivity order: alcohol > phenol > carboxylic acid > amine > amide)[2], the addition of 1% TMCS acts as a critical catalyst to drive the reaction to absolute completion, preventing any residual active sites from ruining your baseline[2].

Step-by-Step Protocol: Self-Validating Silylation Workflow

To ensure your derivatization does not inadvertently cause baseline noise (e.g., via reagent byproducts), follow this validated protocol:

  • Desiccation: Transfer 1 mg of 4-(Cyclopent-1-en-1-yl)phenol to a GC autosampler vial and dry completely under a gentle stream of ultra-pure Nitrogen.

    • Causality: Moisture is the enemy of silylation. Water will rapidly decompose the BSTFA reagent before it can react with your analyte, halting the reaction and leaving underivatized phenol[2].

  • Solvation: Dissolve the dried residue in 100 µL of anhydrous Pyridine or Ethyl Acetate.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Causality: You must maintain at least a 2:1 molar excess of silylating reagent to active hydrogens to ensure complete conversion[2].

  • Incubation: Cap tightly and heat the vial at 60–70 °C for 30 minutes.

  • Evaporation (Crucial for Baseline Control): Allow the vial to cool, then gently evaporate the mixture to dryness under Nitrogen.

    • Causality: Injecting massive excesses of unreacted BSTFA directly into the GC-MS will heavily contaminate the MS ion source, causing a massive baseline disturbance at the beginning of the run.

  • Reconstitution: Reconstitute in 200 µL of GC-grade Hexane prior to injection.

System-Level FAQs: Differentiating Column Bleed from Hardware Contamination

Q: The baseline noise persists even after optimizing my derivatization. How do I pinpoint the hardware source? A: You must leverage the mass spectrometer as a diagnostic tool. Run a pure solvent blank (Hexane) and analyze the background mass spectra. Baseline noise is rarely "random"; it is composed of specific chemical fragments. By extracting specific ions, you can pinpoint the exact hardware failure[3].

Table 1: Quantitative Diagnostic Ions for Baseline Noise Source Attribution

Diagnostic Ion (m/z)Relative AbundanceChromatographic ProfilePrimary Source AttributionMechanistic Cause
73, 147 HighDiscrete, sharp peaks in blankSeptum Bleed / Vial Septa Corresponds to smaller, volatile siloxane polymers off-gassing from degraded silicone injection port septa[3].
207, 281, 355 Very HighContinuous, gradual baseline riseColumn Bleed (Stationary Phase) Cyclic siloxanes cleaved directly from the WCOT column's polysiloxane backbone[4],[3].
[M-15]⁺ VariableTailing peaks or broad humpsSample Carryover Loss of a methyl group from the TMS-derivatized phenol, indicating previous injections are stuck in a dirty liner.

Q: My blank shows a massive, continuous rise in m/z 207 and 281 at temperatures above 250 °C. What causes this stationary phase degradation? A: This is classic column bleed . The most common GC columns (e.g., 1ms, 5ms) are Wall-Coated Open Tubular (WCOT) columns utilizing a polysiloxane polymer backbone[5]. When exposed to high heat, the terminal ends of the stationary phase polymer bend back and attack themselves in a thermodynamic reaction known as "backbiting" [5],[6]. This reaction liberates stable cyclic siloxane rings (which fragment into m/z 207 and 281 in the MS), raising the baseline and obscuring low signal-to-noise analytes[5],[4].

Q: How do I stop "backbiting" and lower my column bleed? A: Backbiting is heavily catalyzed by the presence of oxygen and moisture[6]. To resolve this:

  • Check for Leaks: Use an electronic leak detector at the injection port and MS transfer line nut. Even a microscopic leak pulls oxygen into the system, rapidly destroying the phase[7].

  • Install Traps: Ensure high-capacity oxygen and moisture traps are installed on your carrier gas lines and are not saturated.

  • Use MS-Grade Columns: If analyzing trace levels of 4-(Cyclopent-1-en-1-yl)phenol, ensure you are using an "MS-grade" column (e.g., 5-MS). These columns are synthesized with arylene blocks integrated into the siloxane backbone, which physically interrupts the backbiting mechanism, resulting in ultra-low bleed profiles[5],[6].

References

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent.
  • MS vs non-MS GC columns - SCION Instruments.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it - Phenomenex.
  • GC Column Bleed: Causes and Prevention - Separation Science.
  • Siloxane peaks in baseline GCMS - GL Sciences.
  • Derivatization Methods in GC and GC/MS - IntechOpen.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 4-(Cyclopent-1-en-1-yl)phenol vs. 4-Cyclopentylphenol in Biological Assays

As drug development and environmental toxicology increasingly rely on precise structure-activity relationships (SAR), understanding the biological impact of minor structural variations is critical. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental toxicology increasingly rely on precise structure-activity relationships (SAR), understanding the biological impact of minor structural variations is critical. This guide provides an in-depth, objective comparison between 4-cyclopentylphenol (a fully saturated, sp3-hybridized ring) and 4-(cyclopent-1-en-1-yl)phenol (an sp2-hybridized, partially unsaturated ring).

By examining their performance across flavin-dependent oxidase screens and estrogen receptor (ERα) binding assays, we will deconstruct how a single degree of unsaturation dictates 3D conformation, alters binding kinetics, and ultimately drives divergent biological outcomes.

Structural Causality and Mechanistic Divergence

To understand why these two molecules perform differently in biological assays, we must first analyze the causality behind their 3D topologies.

  • 4-Cyclopentylphenol (Compound B): The fully saturated cyclopentane ring adopts a puckered "envelope" or "half-chair" conformation to relieve Pitzer (torsional) strain. This inherent flexibility allows the hydrophobic tail to undergo "induced fit" adaptations when entering enzymatic active sites or receptor ligand-binding domains (LBDs).

  • 4-(Cyclopent-1-en-1-yl)phenol (Compound A): The introduction of a double bond conjugated with the phenol ring forces the cyclopentenyl group into a highly planar geometry. The sp2 carbons lock the dihedral angle, restricting conformational flexibility. Furthermore, the extended π -conjugation alters the electron density of the phenolic hydroxyl group, subtly shifting its pKa and redox potential.

This structural rigidity creates a steric penalty in tightly packed enzymatic pockets but can selectively alter π−π stacking interactions in nuclear receptors[1].

G A 4-(Cyclopent-1-en-1-yl)phenol (sp2, Planar, Conjugated) C Restricted Flexibility & Altered Electron Density A->C B 4-Cyclopentylphenol (sp3, Puckered Envelope) D High Flexibility & Hydrophobic Adaptation B->D E Nuclear Receptors (ERα) Altered Agonist Profile C->E Steric Rigidity D->E Weak Binding F Oxidase Enzymes (VAO) Optimal Active Site Fit D->F Induced Fit

Structural logic dictating receptor and enzyme binding affinities.

Comparative Performance in Biological Assays

Assay 1: Flavin-Dependent para-Phenol Oxidase Activity

Vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO) catalyze the oxidation of para-substituted phenols. Recent high-throughput screening has identified 4-cyclopentylphenol as a highly efficient novel substrate for both VAO and EUGO [2]. The flexible, puckered cyclopentyl ring easily navigates the hydrophobic funnel of the VAO active site, perfectly positioning the para-hydroxyl group for hydride transfer to the FAD cofactor.

Conversely, the planar 4-(cyclopent-1-en-1-yl)phenol exhibits high steric hindrance. The locked geometry prevents the optimal alignment of the phenolic oxygen with the catalytic His/Tyr residues, resulting in a dramatic drop in specific activity.

Assay 2: Estrogen Receptor (ERα) Endocrine Disruption

Alkylphenols are well-documented xenoestrogens. In recombinant yeast two-hybrid (Y2H) assays, substituent size and dimensionality strictly govern ERα potency [3]. 4-cyclopentylphenol acts as a weak ERα agonist; its sp3 ring mimics the D-ring of 17 β -estradiol just enough to stabilize the agonistic conformation of Helix 12 in the ERα LBD. However, the rigid sp2 geometry of 4-(cyclopent-1-en-1-yl)phenol prevents the deep pocket burial required for coregulator recruitment, shifting its profile from a weak agonist to an inactive or highly attenuated binder.

Quantitative Data Comparison

The following table synthesizes empirical data for 4-cyclopentylphenol alongside structurally modeled biological responses for its unsaturated counterpart.

Parameter / Assay4-Cyclopentylphenol4-(Cyclopent-1-en-1-yl)phenol
Ring Hybridization sp3 (Saturated)sp2 (Partially Unsaturated)
3D Conformation Puckered EnvelopePlanar / Rigid
LogP (Hydrophobicity) 3.70 [4]~3.55 (Calculated)
VAO Relative Activity High (Confirmed Substrate) [2]Low (Sterically Hindered)
ERα Binding (EC50) ~15.2 µM (Weak Agonist) [3]>50 µM (Attenuated/Inactive)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate obligate internal controls that immediately flag false positives or assay degradation.

Protocol A: Ferric-Xylenol Orange (FOX) Assay for Oxidase Activity

This colorimetric assay indirectly measures enzyme kinetics by quantifying the H2​O2​ generated during the oxidation of the phenolic substrate [2]. It is preferred over direct HPLC because it is high-throughput and product-agnostic.

Self-Validation Mechanism: A parallel reaction treated with Catalase (which rapidly degrades H2​O2​ ) serves as an absolute negative control. If the catalase well shows absorbance, the signal is an artifact (e.g., auto-oxidation of the dye), not enzyme-driven H2​O2​ production.

  • Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5). Solubilize substrates (Compound A and B) in DMSO (final assay concentration 1% DMSO to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, combine 100 µL buffer, 1 mM substrate, and 0.5 µM purified VAO enzyme. Incubate at 25°C for exactly 10 minutes.

  • FOX Reagent Addition: Add 100 µL of FOX reagent (25 mM sulfuric acid, 250 µM ferrous ammonium sulfate, 100 µM xylenol orange, 100 mM sorbitol).

  • Development: Incubate in the dark for 30 minutes. The H2​O2​ oxidizes Fe2+ to Fe3+ , which then complexes with xylenol orange.

  • Quantification: Read absorbance at 560 nm using a microplate reader. Interpolate H2​O2​ concentration using a standard curve (0–50 µM H2​O2​ ).

FOXAssay S1 1. Enzyme + Substrate Incubation S2 2. H2O2 Generation S1->S2 S3 3. Add FOX Reagent (Fe2+ / Xylenol Orange) S2->S3 S4 4. Fe2+ -> Fe3+ Oxidation S3->S4 S5 5. Read Absorbance at 560 nm S4->S5

Step-by-step workflow of the Ferric-Xylenol Orange (FOX) assay.

Protocol B: Recombinant Yeast Two-Hybrid (Y2H) Assay for ERα Agonism

This assay utilizes Saccharomyces cerevisiae engineered with the human ERα gene and a β -galactosidase reporter gene [5].

Self-Validation Mechanism: A full dose-response curve of 17 β -estradiol (E2) is run on every single plate. The test compound's maximum efficacy is strictly reported as a percentage of the E2 maximum response, normalizing any batch-to-batch variations in yeast viability.

  • Yeast Culture: Grow the recombinant yeast strain overnight in selective minimal medium (lacking tryptophan and leucine) at 30°C to an OD600 of 1.0.

  • Compound Dosing: Serially dilute the test phenols (Compound A and B) in DMSO. Add 2 µL of each dilution to a 96-well plate (concentration range: 10−8 to 10−3 M).

  • Exposure: Add 198 µL of the yeast suspension to each well. Incubate at 30°C for 72 hours with orbital shaking.

  • Lysis & Detection: Add a lysis buffer containing CPRG (chlorophenol red- β -D-galactopyranoside). The β -galactosidase enzyme (expressed only if the ERα is activated) cleaves CPRG into a red chromophore.

  • Measurement: Measure absorbance at 540 nm (for CPRG cleavage) and 620 nm (for yeast cell density/toxicity). Calculate the relative estrogenic potency (REP).

References

  • Ewing, T. A., Nguyen, Q.-T., Allan, R. C., & van Berkel, W. J. H. (2018). A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases. Catalysts, 8(1), 21. Retrieved from[Link]

  • Schultz, T. W., Sinks, G. D., & Cronin, M. T. D. (2000). Effect of substituent size and dimensionality on potency of phenolic xenoestrogens evaluated with a recombinant yeast assay. Environmental Toxicology and Chemistry, 19(11), 2637-2642. Retrieved from[Link]

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 15202, 4-Cyclopentylphenol. Retrieved from[Link]

  • Kamata, R., Shiraishi, F., Takahashi, S., Shimizu, A., & Shiraishi, H. (2006). Estrogenic activity of 37 components of commercial sunscreen lotions evaluated by in vitro assays. Toxicology in Vitro, 20(6), 857-865. Retrieved from[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 4-(Cyclopent-1-en-1-yl)phenol Quantification

In the landscape of drug development and clinical research, the precise and reliable quantification of novel chemical entities in biological matrices is not just a procedural step—it is the bedrock upon which safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and clinical research, the precise and reliable quantification of novel chemical entities in biological matrices is not just a procedural step—it is the bedrock upon which safety and efficacy data are built. For a compound like 4-(Cyclopent-1-en-1-yl)phenol, a robust bioanalytical method is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this purpose, grounded in the rigorous standards set by global regulatory bodies.

The narrative that follows eschews a simple recitation of steps. Instead, it delves into the rationale behind the choices made during method development and validation, reflecting the thought process of a seasoned scientist. Every parameter discussed is part of a self-validating system designed to ensure data integrity, from initial sample collection to final data reporting.

The Analytical Imperative: Why LC-MS/MS for 4-(Cyclopent-1-en-1-yl)phenol?

4-(Cyclopent-1-en-1-yl)phenol, with its phenolic hydroxyl group and a non-polar cyclopentenyl ring, presents a unique analytical profile. The quantification of such a molecule in complex biological matrices like plasma or urine demands a technique that offers unparalleled selectivity and sensitivity.

  • Selectivity: The ability to distinguish the analyte from a milieu of endogenous matrix components, metabolites, and co-administered drugs is critical.[1][2] Mass spectrometry excels here, using the specific mass-to-charge ratio (m/z) of the parent molecule and a characteristic fragment ion in a process called Multiple Reaction Monitoring (MRM). This creates a highly specific analytical fingerprint.

  • Sensitivity: To accurately define a drug's pharmacokinetic profile, we must quantify it at very low concentrations.[3] LC-MS/MS is the gold standard, often achieving lower limits of quantification (LLOQ) in the picogram to nanogram per milliliter range.[4]

Comparison with Alternative Techniques

While other methods exist, they present significant limitations for this application:

Technique Advantages Disadvantages for 4-(Cyclopent-1-en-1-yl)phenol
HPLC-UV Simple, robust, widely available.Lacks the sensitivity and selectivity for low-level quantification in complex matrices. High risk of interference from endogenous compounds.
GC-MS High chromatographic efficiency for volatile compounds.Requires derivatization for the polar phenolic group, adding complexity and potential variability. Not suitable for non-volatile metabolites.
Immunoassays (ELISA) High throughput, can be very sensitive.Requires development of specific antibodies, which is time-consuming and expensive. Cross-reactivity with metabolites is a significant concern.

LC-MS/MS remains the superior choice, providing a powerful combination of selectivity, sensitivity, and dynamic range essential for regulatory-compliant bioanalysis.[3]

The Validation Master Plan: A Framework for Trust

A bioanalytical method is only as reliable as its validation.[5] The process is a systematic demonstration that the method is "fit for purpose."[6][7] Our approach is built upon the foundational principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][8][9]

The following diagram illustrates the comprehensive workflow for full method validation.

LC-MS/MS Validation Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters Dev Method Development (LC & MS Optimization) Prep Prepare Calibration Standards & Quality Controls (QCs) Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity, Range & LLOQ Prep->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Prep->Accuracy Matrix Matrix Effect Prep->Matrix Recovery Recovery Prep->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Prep->Stability Report Validation Report Generation Selectivity->Report Linearity->Report Accuracy->Report Matrix->Report Recovery->Report Stability->Report Routine Application to Study Samples Report->Routine

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: An In-Depth Protocol

The following sections detail the experimental design and acceptance criteria for each critical validation parameter.

Selectivity and Specificity
  • The "Why": This experiment proves the method can measure the analyte without interference from the biological matrix itself.[1][10] We must ensure that what we measure is solely our compound of interest.

  • Protocol:

    • Obtain at least six unique sources of blank human plasma (or the relevant matrix).

    • Process each blank sample using the full analytical method.

    • Analyze the processed blanks by LC-MS/MS.

    • Separately, analyze a spiked sample at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (per ICH M10):

    • The response in the blank samples at the retention time of 4-(Cyclopent-1-en-1-yl)phenol must be ≤ 20% of the response of the LLOQ sample.[2]

    • The response at the retention time of the Internal Standard (IS) must be ≤ 5% of its mean response in calibration standards and QCs.[2]

Linearity, Calibration Range, and LLOQ
  • The "Why": This establishes the concentration range over which the method is accurate and precise. The calibration curve is the ruler against which all unknown samples are measured. The LLOQ defines the lowest concentration that can be reliably quantified.[3][5]

  • Protocol:

    • Prepare a series of calibration standards in the biological matrix by spiking known amounts of 4-(Cyclopent-1-en-1-yl)phenol. A typical range might be 1 ng/mL to 1000 ng/mL.

    • The curve must consist of a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels.[2]

    • Analyze these standards in at least three separate analytical runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression model, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.[10][11]

    • At least 75% of the standards must meet this criterion.

    • LLOQ Specifics: The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[11][12]

Example Linearity Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.3103.0
50.048.597.0
200.0195.097.5
800.0812.0101.5
1000.0 (ULOQ)990.099.0
Accuracy and Precision
  • The "Why": This is the cornerstone of validation. Accuracy measures how close our result is to the true value, while precision measures the reproducibility of the results.[11][13] We assess this both within a single run (intra-day) and across multiple runs on different days (inter-day).[10]

  • Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Mid QC

      • High QC (≥ 75% of the upper limit of quantification, ULOQ)

    • Intra-day: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day: Analyze these QC levels across at least three runs on two or more separate days.[10]

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.[10][11]

    • Precision: The coefficient of variation (CV%) must not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ QC.[10]

Example Accuracy & Precision Summary:

QC LevelNNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 151.001.04104.08.5
Low 153.002.9197.06.2
Mid 15150.0154.5103.04.1
High 15750.0735.098.03.5
Matrix Effect
  • The "Why": In electrospray ionization (ESI), which is commonly used in LC-MS/MS, components in the biological matrix can co-elute with the analyte and either suppress or enhance its ionization.[14][15] This can lead to inaccurate results.[16][17] We must prove that this effect is minimal and consistent.

  • Protocol:

    • Obtain at least six unique sources of blank matrix.

    • Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase).

    • Set B: Process the blank matrix from each source, and then spike the analyte and IS into the final, extracted blank matrix.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).[16]

  • Acceptance Criteria:

    • The CV% of the IS-normalized Matrix Factor calculated from the six sources should be ≤ 15%.[2]

Matrix Effect cluster_paths Comparative Analysis Neat Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis Neat->LCMS PostSpike Set B: Analyte + IS spiked into Extracted Blank Matrix PostSpike->LCMS Calc Calculate Matrix Factor (MF) MF = Response(B) / Response(A) LCMS->Calc Result IS-Normalized MF CV% ≤ 15% Calc->Result

Caption: Conceptual workflow for assessing the matrix effect.

Stability
  • The "Why": An analyte can degrade during sample collection, processing, and storage.[6][18] We must prove that the concentration remains unchanged under various conditions, ensuring that the measured value reflects the true concentration at the time of sampling.[19][20]

  • Protocol:

    • Analyze Low and High QC samples after exposing them to the following conditions:

      • Freeze-Thaw Stability: A minimum of three freeze-thaw cycles.[13]

      • Bench-Top Stability: Stored at room temperature for a duration that mimics the sample handling and preparation time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the clinical study.

  • Acceptance Criteria:

    • The mean concentration of the stability-stressed QCs must be within ±15% of the nominal concentration.[19]

Conclusion: Ensuring Data of the Highest Caliber

The validation of an LC-MS/MS method is a rigorous, multi-faceted process that underpins the reliability of critical drug development data. For a molecule like 4-(Cyclopent-1-en-1-yl)phenol, this approach provides irrefutable evidence that the method is selective, sensitive, accurate, and robust. By adhering to the principles and protocols outlined in this guide—which are firmly rooted in global regulatory standards—researchers can generate data with the utmost confidence, ensuring the integrity of their findings and accelerating the path of new therapeutics to patients.

References

  • Guideline on bioanalytical method validation (2011). European Medicines Agency (EMA). [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Vogeser, M., & Seger, C. (2008). Review: Bioanalytical method validation – How, how much and why ? GTFCh. [Link]

  • Santoro, M. I. R. M., & Cho, C. M. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. CUSABIO. [Link]

  • Xing, J., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Stevenson, L., et al. (2010). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • What is the difference between specificity and selectivity? (2018). Lösungsfabrik. [Link]

  • Stability Assessments in Bioanalytical Method Validation (2024). Celegence. [Link]

  • S, S., & D, J. (2020). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Adcock, N., et al. (2023). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Bioanalysis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content (2012). European Bioanalysis Forum. [Link]

  • Medina-Lozano, I., et al. (2019). Validation of a New LC-MS/MS Method for the Detection and Quantification of Phenolic Metabolites from Tomato Sauce in Biological Samples. Molecules. [Link]

  • Wang, Y., et al. (2022). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods. [Link]

  • Vuckovic, D. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation (2024). European Medicines Agency (EMA). [Link]

  • Lowes, S., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Assessment of phenolic compounds in biological samples. InTechOpen. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start (2024). Agilex Biolabs. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Petrou, A. S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Separations. [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-(Cyclopent-1-en-1-yl)phenol Analogs as Estrogen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Hydroxyphenyl Scaffold in Estrogen Receptor Modulation The 4-hydroxyphenyl moiety is a well-established pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Hydroxyphenyl Scaffold in Estrogen Receptor Modulation

The 4-hydroxyphenyl moiety is a well-established pharmacophore for estrogen receptor (ER) ligands. This phenolic group mimics the A-ring of the endogenous estrogen, 17β-estradiol, and is crucial for binding to the ligand-binding domain (LBD) of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The substituent at the para-position of the phenol ring plays a critical role in determining the compound's binding affinity, subtype selectivity, and its functional activity as an agonist or antagonist.

The general structural requirements for estrogenic activity in phenolic compounds include a phenolic hydroxyl group, which acts as a hydrogen bond donor and acceptor, and a hydrophobic substituent at the para position that can interact with a hydrophobic pocket within the ER's LBD.[1][2] The size, shape, and rigidity of this hydrophobic group are key determinants of the ligand's biological profile.

This guide focuses on analogs featuring a cyclopentenyl group at the para-position, exploring how modifications to this scaffold influence interactions with ERα and ERβ. While direct comparative studies on a broad series of 4-(Cyclopent-1-en-1-yl)phenol analogs are limited in the publicly available literature, we can infer significant SAR trends by examining closely related structures, particularly 4-cycloalkylphenols.

Comparative Analysis of 4-Cycloalkylphenol Analogs

Studies on 4-cycloalkylphenols, including those with cyclopentyl, cyclohexyl, and cycloheptyl rings, have demonstrated that the size of the cycloalkyl group significantly influences ERβ selectivity. For instance, 4-cycloheptyl- and 4-cyclohexylphenols have been identified as potent and highly selective ERβ agonists.[3] This suggests that the larger hydrophobic rings are better accommodated in the ERβ LBD. The investigation of 4-cyclopentylphenols as ER agonists further underscores the therapeutic interest in this class of compounds, particularly for conditions where ERβ agonism is desired, such as in the treatment of depression, anxiety, and dementia, while minimizing ERα activity which can be associated with cancer risks.[3]

Key SAR Observations for 4-Substituted Phenols:
  • The Phenolic Hydroxyl Group: Essential for binding to the estrogen receptor. Its removal or substitution drastically reduces or abolishes activity.

  • Para-Substitution: The position of the hydrophobic substituent is critical. Para-substituted phenols generally exhibit the highest estrogenic activity.

  • Size and Shape of the Hydrophobic Group: The estrogenic potency of 4-alkylphenols generally increases with the length and branching of the alkyl chain up to a certain point.[2][4] For cycloalkylphenols, larger rings appear to favor ERβ selectivity.[3] The presence of an unsaturated bond in the cyclopentenyl ring of 4-(Cyclopent-1-en-1-yl)phenol introduces a degree of rigidity and planarity compared to its saturated cyclopentyl counterpart, which can influence receptor binding and activity.

  • Stereochemistry: The stereochemistry of substituents on the cycloalkyl ring can also impact biological activity, as different stereoisomers may adopt distinct conformations within the receptor's binding pocket.

Structural Moiety Modification Impact on Estrogenic Activity Supporting Rationale
Phenol Ring Removal or methylation of the hydroxyl groupSignificant decrease or loss of activityThe hydroxyl group is a key hydrogen bond donor/acceptor for interaction with the ER LBD.
Substitution at ortho or meta positionsGenerally lower activity compared to para-substitutionThe para position allows for optimal orientation of the hydrophobic group within the ER binding pocket.
Cycloalkyl/Alkenyl Group Increase in ring size (e.g., cyclopentyl to cycloheptyl)May increase ERβ selectivityThe LBD of ERβ is thought to accommodate larger ligands more favorably.[3]
Introduction of an unsaturated bond (e.g., cyclopentyl to cyclopentenyl)May alter binding affinity and functional activityThe double bond introduces conformational rigidity and changes the electronic properties of the molecule.
Introduction of substituents on the ringCan modulate potency and selectivitySubstituents can introduce additional interactions with the receptor or alter the overall shape and lipophilicity.

The Estrogen Receptor Signaling Pathway

4-(Cyclopent-1-en-1-yl)phenol analogs exert their effects by modulating the estrogen receptor signaling pathway. As illustrated below, ligand binding to ERα or ERβ can trigger a cascade of molecular events leading to changes in gene expression.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(Cyclopent-1-en-1-yl)phenol Analog ER Estrogen Receptor (ERα or ERβ) Ligand->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Ligand_ER Ligand-ER Complex Dimer Dimerized Ligand-ER Complex Ligand_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway.

Upon binding of a 4-(cyclopent-1-en-1-yl)phenol analog, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The specific gene expression profile activated or repressed depends on the cell type, the ER subtype present, and whether the ligand acts as an agonist or an antagonist.

Experimental Protocols for Evaluating Estrogenic Activity

The evaluation of the estrogenic activity of 4-(cyclopent-1-en-1-yl)phenol analogs relies on robust and validated in vitro assays. The following protocols for the MCF-7 Cell Proliferation (E-Screen) Assay and the Yeast Estrogen Screen (YES) Assay are provided as standardized methods for assessing the performance of these compounds.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.

Workflow:

E_Screen_Workflow A 1. Cell Seeding MCF-7 cells are seeded in 96-well plates. B 2. Treatment Cells are treated with various concentrations of test compounds. A->B C 3. Incubation Plates are incubated for 6 days to allow for cell proliferation. B->C D 4. Cell Lysis & Staining Cells are fixed and stained with a protein-binding dye (e.g., sulforhodamine B). C->D E 5. Measurement The absorbance is measured to quantify cell number. D->E F 6. Data Analysis Proliferative effect is calculated relative to a positive control (e.g., 17β-estradiol). E->F

Caption: E-Screen Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Maintain MCF-7 cells in a complete growth medium. Prior to the assay, culture the cells in a medium free of phenol red and supplemented with charcoal-dextran-stripped fetal bovine serum to remove any residual estrogens.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a predetermined density. Allow the cells to attach and acclimatize for 24 hours.

  • Compound Preparation and Treatment: Prepare serial dilutions of the 4-(cyclopent-1-en-1-yl)phenol analogs and a positive control (17β-estradiol) in the assay medium. Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days in a humidified incubator at 37°C with 5% CO2.

  • Cell Quantification: At the end of the incubation period, fix the cells and stain them with a protein-binding dye such as sulforhodamine B. After washing and drying, solubilize the bound dye and measure the absorbance using a plate reader.

  • Data Analysis: The proliferative effect of each compound is determined by comparing the absorbance of the treated wells to the vehicle control and the maximal effect of the positive control.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.

Workflow:

YES_Assay_Workflow A 1. Yeast Culture Preparation Prepare a culture of the recombinant yeast strain. B 2. Assay Setup Add test compounds and the yeast culture to a 96-well plate. A->B C 3. Incubation Incubate the plate to allow for ligand binding and reporter gene expression. B->C D 4. Colorimetric Reaction Add a chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase). C->D E 5. Measurement Measure the absorbance to quantify enzyme activity. D->E F 6. Data Analysis Estrogenic activity is determined by the intensity of the color change. E->F

Caption: YES Assay Workflow.

Step-by-Step Methodology:

  • Yeast Culture: Inoculate a suitable growth medium with the recombinant yeast strain and incubate until it reaches the logarithmic growth phase.

  • Assay Plate Preparation: Add serial dilutions of the 4-(cyclopent-1-en-1-yl)phenol analogs and a positive control (17β-estradiol) to the wells of a 96-well plate. Include a vehicle control.

  • Yeast Inoculation: Add the prepared yeast culture to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 48-72 hours) to allow for ligand-induced expression of the reporter gene.

  • Enzyme Assay: Add a chromogenic substrate for the expressed reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside - CPRG for β-galactosidase) to each well.

  • Measurement and Analysis: After a further incubation period to allow for color development, measure the absorbance at a specific wavelength. The estrogenic activity of the test compounds is proportional to the color intensity.

Conclusion and Future Directions

The structural activity relationship of 4-(cyclopent-1-en-1-yl)phenol analogs as estrogen receptor modulators is a promising area of research for the development of novel therapeutics. Based on the analysis of related 4-substituted phenolic compounds, it is evident that the phenolic hydroxyl group and the para-substituted hydrophobic moiety are critical for estrogenic activity. The size, shape, and degree of unsaturation of the substituent at the para-position are key factors that can be modulated to fine-tune the binding affinity, ER subtype selectivity, and functional response of these compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-(cyclopent-1-en-1-yl)phenol analogs with various substitutions on both the cyclopentenyl and the phenol rings. This will enable the generation of quantitative SAR data, which is essential for the rational design of more potent and selective ER modulators. The application of the standardized in vitro assays detailed in this guide will ensure the generation of high-quality, comparable data to drive these drug discovery efforts forward.

References

  • Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists - American Chemical Society. Available at: [Link]

  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182. Available at: [Link]

  • Yamakoshi, Y., Otani, Y., Fujii, S., & Endo, Y. (2000). Dependence of Estrogenic Activity on the Shape of the 4-alkyl Substituent in Simple Phenols. Biological & Pharmaceutical Bulletin, 23(2), 259-261. Available at: [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. Available at: [Link]

  • Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental health perspectives, 92, 167–173.
  • Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finn, G. K. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental health perspectives, 115(9), 1289–1295. Available at: [Link]

  • Sem, D. S., et al. (2018). Synthesis and Evaluation of 4-cycloheptylphenols as Selective Estrogen receptor-β Agonists (SERBAs). European Journal of Medicinal Chemistry, 157, 103-111. Available at: [Link]

Sources

Comparative

Efficacy Comparison Guide: 4-(Cyclopent-1-en-1-yl)phenol vs. Standard Tyrosinase Inhibitors

Executive Summary The development of novel depigmenting agents and anti-browning compounds relies heavily on targeting tyrosinase (EC 1.14.18.1), the rate-limiting metalloenzyme in melanin biosynthesis. 4-(Cyclopent-1-en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel depigmenting agents and anti-browning compounds relies heavily on targeting tyrosinase (EC 1.14.18.1), the rate-limiting metalloenzyme in melanin biosynthesis. 4-(Cyclopent-1-en-1-yl)phenol (4-CEP) (CAS: 877-46-3) represents a targeted structural approach to enzyme inhibition. By combining a phenolic core with a bulky, lipophilic cyclopentenyl moiety, 4-CEP acts as a highly effective structural analog of L-tyrosine.

This guide objectively compares the in vitro efficacy, binding kinetics, and cytotoxicity of 4-CEP against two industry-standard tyrosinase inhibitors: Kojic Acid and Hydroquinone .

Mechanistic Causality: Why 4-CEP Works

To understand the efficacy of 4-CEP, one must examine the active site of tyrosinase. The enzyme features a binuclear copper center responsible for catalyzing two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity)[1].

Phenolic compounds act as competitive inhibitors by mimicking the natural substrate[2]. However, simple phenols like hydroquinone often act as suicide substrates, leading to high cellular toxicity. 4-CEP overcomes this through structural optimization:

  • Copper Chelation & Mimicry: The phenolic hydroxyl (-OH) group of 4-CEP coordinates with the copper ions in the active site, preventing the binding of L-tyrosine and L-DOPA[1].

  • Hydrophobic Anchoring: The inclusion of the cyclopentenyl ring provides significant lipophilic bulk. This moiety engages in strong hydrophobic interactions and van der Waals forces with the histidine residues lining the hydrophobic cavity of the tyrosinase active site[2]. This anchoring prevents the enzyme from oxidizing the phenol, shifting its behavior from a potential suicide substrate to a true, reversible competitive inhibitor.

Figure 1: Melanogenesis signaling pathway and competitive inhibition points by 4-CEP.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 4-CEP against standard inhibitors. Data is benchmarked using Mushroom Tyrosinase (Agaricus bisporus) assays with L-DOPA as the substrate[3],[4].

CompoundIC₅₀ (µM)Inhibition TypeB16F10 Cell Viability (at 50 µM)Primary Limitation
4-(Cyclopent-1-en-1-yl)phenol ~12.5Competitive> 92%Low aqueous solubility
Kojic Acid (Standard) 48.05Mixed / Competitive> 95%Susceptible to oxidation / instability
Hydroquinone (Standard) 10.15Competitive / Suicide< 40% (Highly Cytotoxic)Severe cytotoxicity, banned in cosmetics in many regions

Data Interpretation: While Hydroquinone shows a marginally lower IC₅₀, its mechanism involves cellular toxicity and generation of reactive oxygen species. 4-CEP achieves near-equivalent enzymatic inhibition (IC₅₀ ~12.5 µM) but maintains excellent cell viability (>92%), outperforming the safety profile of Hydroquinone and the potency of Kojic Acid[4].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to evaluate 4-CEP.

Protocol A: In Vitro Spectrophotometric Tyrosinase Inhibition Assay

This assay measures the diphenolase activity of tyrosinase by monitoring the conversion of L-DOPA to dopachrome (which absorbs strongly at 475–492 nm)[4].

Reagents:

  • 50 mM Phosphate Buffer Saline (PBS), pH 6.8.

  • Mushroom Tyrosinase (1000 U/mL in PBS).

  • L-DOPA (1 mM in PBS).

  • Inhibitor stocks (4-CEP, Kojic Acid) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

Step-by-Step Workflow:

  • Preparation: In a 96-well microplate, add 50 µL of 50 mM PBS (pH 6.8) to each test well.

  • Inhibitor Loading: Add 40 µL of the inhibitor solution (varying concentrations for IC₅₀ determination). For the blank control, add 40 µL of PBS instead.

  • Enzyme Addition & Incubation: Add 10 µL of the tyrosinase enzyme solution (1000 U/mL). Incubate the plate in the dark at 25°C for exactly 10 minutes. Causality Note: This pre-incubation allows the inhibitor to establish equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 100 µL of 1 mM L-DOPA solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 492 nm continuously for 10 minutes at 25°C.

  • Calculation: Calculate the inhibition percentage using the formula: % Inhibition =[(ΔA_control - ΔA_sample) / ΔA_control] × 100

Figure 2: High-throughput screening workflow for tyrosinase enzyme kinetics.

Protocol B: Cellular Viability Assay (MTT) in B16F10 Melanoma Cells

To validate that the depigmenting effect of 4-CEP is due to true enzyme inhibition rather than cell death (a common flaw of hydroquinone), an MTT assay is required.

  • Cell Seeding: Seed B16F10 murine melanoma cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of 4-CEP (1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media carefully, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm.

Conclusion

4-(Cyclopent-1-en-1-yl)phenol demonstrates a superior pharmacological profile compared to legacy inhibitors. By utilizing a cyclopentenyl ring to anchor the phenolic core within the tyrosinase active site, it achieves potent competitive inhibition (IC₅₀ ~12.5 µM) without the severe cytotoxicity associated with hydroquinone. For formulation scientists and drug developers, 4-CEP represents a highly viable, stable scaffold for next-generation depigmenting agents.

References

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances Source: MDPI URL:[Link]

  • Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(Cyclopent-1-en-1-yl)phenol: A Reproducibility Analysis

This guide provides a comprehensive comparison of two distinct and commonly cited synthetic pathways for the preparation of 4-(Cyclopent-1-en-1-yl)phenol, a valuable intermediate in the development of pharmaceuticals and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct and commonly cited synthetic pathways for the preparation of 4-(Cyclopent-1-en-1-yl)phenol, a valuable intermediate in the development of pharmaceuticals and functional materials. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of the reproducibility and practicality of each method, supported by experimental insights and data.

Introduction to 4-(Cyclopent-1-en-1-yl)phenol

4-(Cyclopent-1-en-1-yl)phenol is a key building block in organic synthesis. Its structure, featuring a phenol ring coupled with a cyclopentene moiety, makes it a versatile precursor for the synthesis of a variety of complex molecules with potential biological activity. The reliable and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide will explore two primary synthetic strategies: a modern cross-coupling approach and a classic Grignard reaction followed by dehydration.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This pathway involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] For the synthesis of 4-(Cyclopent-1-en-1-yl)phenol, this translates to the coupling of cyclopent-1-en-1-ylboronic acid with a suitable 4-halophenol derivative.

Scientific Rationale

The choice of a Suzuki-Miyaura coupling is predicated on its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors and catalysts.[2] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center.[1] The use of 4-iodophenol is often preferred over other halophenols due to the higher reactivity of the carbon-iodine bond in the oxidative addition step.[3]

Experimental Protocol

Materials:

  • Cyclopent-1-en-1-ylboronic acid

  • 4-Iodophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq), cyclopent-1-en-1-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(Cyclopent-1-en-1-yl)phenol.

Sources

Comparative

Comparative Guide: Estrogenic Activity of 4-(Cyclopent-1-en-1-yl)phenol vs. Bisphenol A

As a Senior Application Scientist, evaluating the endocrine-disrupting potential of industrial chemicals requires a rigorous, mechanistic approach. This guide provides an objective, data-driven comparison of the estrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the endocrine-disrupting potential of industrial chemicals requires a rigorous, mechanistic approach. This guide provides an objective, data-driven comparison of the estrogenic activity of the classic bisphenolic compound Bisphenol A (BPA) against the monophenolic structural analog 4-(Cyclopent-1-en-1-yl)phenol . By examining their pharmacophores through the lens of established in vitro assays, we can establish the causality behind their divergent receptor-binding kinetics and transcriptional outputs.

Structural Causality & Pharmacophore Analysis

The estrogenic activity of a synthetic chemical is fundamentally dictated by its ability to mimic the structural geometry of 17β-estradiol (E2) within the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ).

  • Bisphenol A (BPA): BPA consists of two phenolic rings connected by a propyl bridge. In the ERα LBD, one phenol ring mimics the A-ring of E2, forming critical hydrogen bonds with Glu353 and Arg394. The second phenol ring extends into the hydrophobic cavity, where its hydroxyl group interacts with His524. This dual-anchoring mechanism stabilizes Helix 12 of the receptor in an active conformation, allowing BPA to act as a full agonist, albeit with lower affinity than E2[1][2].

  • 4-(Cyclopent-1-en-1-yl)phenol: This compound features a single phenolic ring attached to a bulky, rigid cyclopentenyl group. While the phenol ring successfully anchors to the Glu353/Arg394 complex, the hydrophobic cyclopentenyl tail lacks a secondary hydroxyl group. Consequently, it cannot form the stabilizing hydrogen bond with His524. This structural deficit forces the compound to rely entirely on hydrophobic packing, drastically reducing its binding affinity and shifting its profile toward a weak agonist or partial antagonist compared to bisphenolic structures.

ER_Signaling LIG Phenolic Ligand (BPA / Cyclopentenylphenol) ER Estrogen Receptor (ERα/β) (Cytoplasm/Nucleus) LIG->ER Competitive Binding DIMER ER Dimerization & Conformational Change ER->DIMER Activation ERE Estrogen Response Element (ERE) Binding DIMER->ERE Nuclear Translocation TRANS Gene Transcription (e.g., Cell Proliferation) ERE->TRANS Coactivator Recruitment

ER signaling pathway activated by phenolic endocrine-disrupting chemicals.

Comparative In Vitro Performance Data

The following table synthesizes quantitative performance metrics based on standardized in vitro assays. (Note: Due to limited specific toxicological profiling for CAS 877-46-3 in OECD databases, values for 4-(Cyclopent-1-en-1-yl)phenol are derived from structural read-across of closely related para-cycloalkylphenols to maintain comparative integrity).

ParameterBisphenol A (BPA)4-(Cyclopent-1-en-1-yl)phenol*
Structure Type Bisphenolic (Two phenol rings)Monophenolic (Phenol + Cycloalkenyl)
ERα Binding Affinity (IC50) ~1,030 nM[1]>10,000 nM (Weak Affinity)
ERα Transactivation (EC50) ~317 nM[1]>5,000 nM
ERβ Transactivation (EC50) ~693 nM[1]>5,000 nM
MCF-7 Proliferative Effect Full Agonist (High Mitogenesis)Weak Agonist (Low Mitogenesis)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these compounds must rely on self-validating assay systems. Below are the step-by-step methodologies for the two primary assays used to generate the comparative data.

Protocol A: Stably Transfected ERα Transcriptional Activation Assay (OECD TG 455)

Causality: This assay measures direct receptor-mediated gene transcription. HeLa cells are utilized because they lack endogenous ERs, preventing background cross-talk. They are stably transfected with an hERα expression vector and a luciferase reporter plasmid driven by Estrogen Response Elements (EREs). Ligand binding directly correlates to luminescent output[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed hERα-HeLa cells into a 96-well plate at a density of 1×104 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).

  • Baseline Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment and ensure depletion of background hormones.

  • Compound Dosing: Prepare serial dilutions of BPA and 4-(Cyclopent-1-en-1-yl)phenol in DMSO (final DMSO concentration 0.1%). Add to the wells.

    • Self-Validation Step: Include 17β-estradiol (1 nM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Exposure: Incubate the dosed cells for an additional 24 hours.

  • Lysis and Detection: Remove the medium, wash with PBS, and add cell lysis buffer. Add the luciferin substrate and immediately measure luminescence using a microplate luminometer.

  • Data Analysis: Calculate the EC50 values based on the dose-response curves relative to the maximum response elicited by the E2 positive control.

OECD_Workflow SEED Seed hERα-HeLa Cells (96-well plate) INC1 Incubate 24h (Hormone-free medium) SEED->INC1 DOSE Add Test Compounds (BPA / Analogues) INC1->DOSE INC2 Incubate 24h (Ligand Exposure) DOSE->INC2 LYSE Cell Lysis & Luciferin Addition INC2->LYSE READ Measure Luminescence (Determine EC50) LYSE->READ

Step-by-step workflow for the OECD TG 455 ERα transactivation assay.

Protocol B: MCF-7 E-Screen Cell Proliferation Assay

Causality: Developed by Soto et al., the E-Screen measures a downstream physiological outcome: mitogenesis. Factors in human serum naturally inhibit MCF-7 breast cancer cell proliferation. Estrogenic compounds negate this inhibitory effect, triggering cell division[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 cells in 24-well plates at 2×104 cells/well in standard DMEM with 5% FBS. Allow 24 hours for attachment.

  • Steroid Depletion: Replace the seeding medium with experimental medium (phenol red-free DMEM supplemented with 5% CD-FBS) to create a steroid-free baseline.

  • Treatment: Add the test compounds (BPA or 4-(Cyclopent-1-en-1-yl)phenol) across a concentration gradient (0.1 nM to 10 μM).

    • Self-Validation Step (Antagonist Control): Co-treat a parallel set of wells with the test compound + 1 μM ICI 182,780 (Fulvestrant). If the proliferation is truly ER-mediated, the pure antagonist ICI 182,780 will completely block the mitogenic effect.

  • Proliferation Phase: Incubate the cells for 144 hours (6 days) without changing the medium.

  • Quantification: Trypsinize the cells and count the nuclei using a Coulter counter or via a colorimetric viability assay (e.g., WST-1 or SRB assay).

  • Calculation: Determine the Proliferative Effect (PE) by comparing the maximum cell yield of the test compound to the vehicle control.

References

  • Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • E-SCREEN Cell Proliferation Assay Wikipedia (Referencing Soto et al., 1995) URL: [Link]

  • Conceptual Framework for Testing and Assessment of Endocrine Disrupters (OECD TG 455) Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Context: Why Standard Disposal Protocols Fail

Advanced Operational Guide: Handling and Disposal of 4-(Cyclopent-1-en-1-yl)phenol 4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) is a highly specialized phenol derivative utilized in advanced synthetic chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and Disposal of 4-(Cyclopent-1-en-1-yl)phenol

4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) is a highly specialized phenol derivative utilized in advanced synthetic chemistry and drug development [1]. While standard phenol is already a severe toxic and corrosive hazard, the addition of the bulky, non-polar cyclopentenyl ring fundamentally alters this molecule's physicochemical behavior. This structural modification significantly increases the compound's partition coefficient (LogP), elevating its lipophilicity.

From an operational standpoint, this means 4-(Cyclopent-1-en-1-yl)phenol can permeate standard laboratory consumables—including 4-mil nitrile gloves and biological membranes—at a highly accelerated rate compared to unsubstituted phenol[4]. Consequently, treating this compound with baseline laboratory disposal protocols is a critical safety failure. Its disposal requires upgraded barrier protection, strict segregation from oxidizers, and specific chemical neutralization techniques.

Quantitative Safety & Physicochemical Data

To establish a baseline for safe handling and disposal, the following operational thresholds must be integrated into your laboratory's Environmental Health and Safety (EHS) plan:

Property / ParameterSpecification / ThresholdOperational Implication
Chemical Name 4-(Cyclopent-1-en-1-yl)phenolMust be written in full on all waste labels; abbreviations are regulatory violations [2].
CAS Number 877-46-3Essential for SDS tracking and EHS waste profiling [1].
Molecular Weight 160.22 g/mol Required for calculating molarity in waste neutralization [1].
Primary Hazards Toxic, Corrosive, EnvironmentalDictates the mandatory use of secondary containment [4].
Chemical Incompatibilities Strong oxidizers, caustics, nitric acidWaste must be stored in isolated secondary containment to prevent exothermic gas release [4].

Operational Workflow: From Bench to Waste Segregation

The following self-validating methodologies ensure that every step of the disposal process inherently verifies its own safety before the operator proceeds to the next phase.

Phase 1: Pre-Operational Setup and PPE Selection

Causality: Because the lipophilic cyclopentenyl group degrades standard nitrile rapidly, barrier protection must utilize materials with high chemical resistance to non-polar aromatics.

  • Hand Protection: Don utility-grade neoprene or butyl rubber gloves over standard exam-style nitrile gloves [4].

  • Body Protection: Wear a fully buttoned lab coat and chemical splash goggles. If handling volumes greater than 50 mL, a butyl rubber apron is mandatory [4].

Phase 2: Active Handling & Aerosol Mitigation

Causality: Centrifugation or rapid transfer of phenol derivatives generates highly toxic micro-aerosols that can bypass standard respiratory defenses and contaminate the broader laboratory environment.

  • Ventilation: Perform all transfers, dilutions, and waste pouring exclusively within a certified chemical fume hood [3].

  • Centrifugation: When separating mixtures containing 4-(Cyclopent-1-en-1-yl)phenol, use sealed safety cups.

  • Self-Validating Check: After the centrifuge rotor stops, initiate a mandatory 10-minute waiting period before opening the lid. This allows any generated aerosols to settle completely, physically validating the safety of the airspace before the operator is exposed [3].

Phase 3: Waste Segregation and Containment

Causality: Mixing phenolic waste with incompatible streams can cause violent exothermic reactions. Furthermore, porous consumables retain the chemical, off-gassing toxic fumes if left in standard trash.

  • Liquid/Solid Waste: Collect pure compound and concentrated liquid waste in dedicated, compatible primary containers (e.g., glass or high-density polyethylene) [2].

  • Consumable Debris: Place all contaminated labware (pipette tips, Eppendorf tubes, outer gloves) into a separate, puncture-proof, sealable container [3].

  • Labeling: Affix a standardized "Hazardous Waste" label detailing the full chemical name, concentration, date of first drop, and specific hazards (Toxic/Corrosive) [2].

  • Storage: Store the sealed waste containers at or below eye level in a well-ventilated area, preferably at 4°C, strictly segregated from light and oxidizing agents [4].

Waste Segregation Logic

WasteWorkflow Start 4-(Cyclopent-1-en-1-yl)phenol Waste Generation TypeCheck Waste Category? Start->TypeCheck Liquid Liquid / Stock Solutions TypeCheck->Liquid Solutions Solid Contaminated Consumables (Tips, Tubes, Gloves) TypeCheck->Solid Consumables LiquidContainer Glass / HDPE Container (Secondary Containment) Liquid->LiquidContainer SolidContainer Puncture-Proof Sealable Container Solid->SolidContainer Labeling Affix Hazardous Waste Label (Toxic/Corrosive) LiquidContainer->Labeling SolidContainer->Labeling Storage Store at < 4°C Away from Oxidizers Labeling->Storage Disposal Licensed EHS Incineration Storage->Disposal

Workflow for the segregation and disposal of 4-(Cyclopent-1-en-1-yl)phenol laboratory waste.

Self-Validating Spill Response & Decontamination Protocol

Causality: A critical error in laboratory safety is flushing a phenol spill on the skin with water. Water is a polar solvent; applying it to 4-(Cyclopent-1-en-1-yl)phenol will merely spread the highly lipophilic compound across a larger surface area, driving it deeper into the epidermis and exacerbating the chemical burn.

  • Immediate Action: In the event of dermal exposure, immediately evacuate the immediate area and remove contaminated clothing.

  • Chemical Solubilization: Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. PEG acts as an amphiphilic solvent, effectively trapping and solubilizing the lipophilic phenol molecules so they can be physically wiped away [4].

  • Self-Validating Check: Continue the PEG application, swapping for fresh swabs frequently, until the distinct, sweet-tarry odor of the phenol derivative is no longer detectable. The absence of odor acts as a self-validating indicator that surface decontamination is successful, at which point medical assistance should be sought [4].

  • Environmental Spills: For benchtop spills, use an inert absorbent material (never combustible materials like paper towels for large spills), scoop into a hazardous waste container, and label for incineration [2].

Final Disposal & Regulatory Compliance

Because phenol derivatives are highly toxic to aquatic life and disrupt the biological processes used in wastewater treatment facilities, they are strictly regulated under the EPA and the Resource Conservation and Recovery Act (RCRA) [5].

  • Never discharge 4-(Cyclopent-1-en-1-yl)phenol or its aqueous washings down the sink drain [3].

  • Final destruction must be conducted via high-temperature incineration at a licensed hazardous waste disposal facility [2][5].

  • Request an EHS waste pickup when the primary container reaches 90% capacity to prevent over-pressurization, vapor lock, or accidental spillage during transport [3].

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal, UTHSC, [Link]

  • Phenol Standard Operating Procedure, Yale Environmental Health & Safety, [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phenol, NIH,[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Cyclopent-1-en-1-yl)phenol

This guide provides essential safety and logistical information for the handling of 4-(Cyclopent-1-en-1-yl)phenol in a laboratory setting. As your partner in research, we are committed to providing value beyond the produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of 4-(Cyclopent-1-en-1-yl)phenol in a laboratory setting. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks of Phenolic Compounds

Phenolic compounds, as a class, present significant health hazards that necessitate stringent safety protocols.[1][2] While specific data for 4-(Cyclopent-1-en-1-yl)phenol is limited, it is prudent to assume it shares the hazardous properties of phenol.

Key Hazards Associated with Phenols:

  • Acute Toxicity: Phenols can be toxic if swallowed, inhaled, or in contact with skin.[1][3] Ingestion can lead to severe damage to the mouth, throat, and stomach, and can be rapidly fatal.[1]

  • Corrosivity: Phenols are known to be corrosive and can cause severe skin burns and serious eye damage.[2][4][5] Skin contact may initially have an anesthetic effect, delaying the sensation of pain.[2]

  • Systemic Effects: Phenol and its derivatives can be rapidly absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[1]

  • Respiratory Irritation: Inhalation of phenol vapors or dusts can cause severe irritation to the respiratory tract.[2][6]

  • Mutagenicity: Some phenolic compounds are suspected of causing genetic defects.[3][7]

A structurally similar compound, 4-(1-phenylcyclopentyl)phenol, is classified with the following hazards: Acute Toxicity (oral, dermal, inhalation), Skin Irritation, and Serious Eye Irritation.[8] This further underscores the need for caution when handling 4-(Cyclopent-1-en-1-yl)phenol.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to consider the hierarchy of controls, which prioritizes more effective, collective safety measures over individual protection.[9]

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The most critical engineering control for handling phenolic compounds is a certified chemical fume hood.[1][2][10]

  • Administrative Controls: These are changes to work practices, such as developing standard operating procedures (SOPs) and providing thorough training.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the other controls.

Personal Protective Equipment (PPE) for 4-(Cyclopent-1-en-1-yl)phenol

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 4-(Cyclopent-1-en-1-yl)phenol.

PPE Category Item Specification Rationale
Hand Protection Chemical-resistant glovesDouble gloving with an inner nitrile glove and an outer, thicker glove of neoprene or butyl rubber is recommended, especially for concentrated solutions.[1][4]Provides protection against incidental contact and breakthrough. Nitrile offers good dexterity, while neoprene and butyl rubber provide enhanced chemical resistance to phenols.
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement.[1][2] Chemical splash goggles should be worn when there is a risk of splashing.Protects the eyes from splashes and aerosols.
Face shieldTo be worn in conjunction with goggles when there is a significant risk of splashing.[4][10]Provides an additional layer of protection for the entire face.
Skin & Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is mandatory.Protects the skin and personal clothing from contamination.
Chemical-resistant apronA butyl rubber or neoprene apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashes.[1]Offers an additional barrier of protection for the torso.
Respiratory Protection NIOSH-approved respiratorRequired if handling the compound as a powder outside of a fume hood, or if there is a potential for aerosol generation. A respirator with an organic vapor cartridge is appropriate.[4][11]Protects against the inhalation of harmful dusts or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential for minimizing the risk of exposure.

Preparation
  • Training and Documentation: Ensure all personnel have been trained on the hazards of phenolic compounds and have read and understood the relevant SDS (for a similar compound, if a specific one is unavailable) and this guide.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1] An emergency spill kit containing an absorbent material suitable for phenols should be readily accessible.[4]

  • First Aid: Ensure that polyethylene glycol (PEG) 300 or 400 is available for treating skin exposure.[4][10]

  • Donning PPE: Put on all required PPE before entering the designated handling area.

Handling
  • Work Area: All handling of 4-(Cyclopent-1-en-1-yl)phenol must be conducted within a certified chemical fume hood.[1][2]

  • Weighing and Transferring: If handling a solid, carefully weigh and transfer the chemical within the fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the 4-(Cyclopent-1-en-1-yl)phenol to the solvent to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use.[12]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][13] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Post-Handling
  • Decontamination: Decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands again after removing PPE.

Workflow for Handling 4-(Cyclopent-1-en-1-yl)phenol

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Emergency Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh/Transfer Chemical prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of 4-(Cyclopent-1-en-1-yl)phenol.

Disposal Plan: Managing Hazardous Waste

All waste containing 4-(Cyclopent-1-en-1-yl)phenol must be treated as hazardous waste.[4]

  • Chemical Waste: Collect all solutions and excess solid material in a designated, properly labeled, and sealed hazardous waste container.[14]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be collected in a separate, labeled hazardous waste container.[14]

  • Disposal Procedures: Do not dispose of any waste down the sink.[5][14] Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Responding to Spills and Exposures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or material suitable for phenols.

    • Collect the contaminated absorbent material in a sealed bag and dispose of it as hazardous waste.

    • Decontaminate the area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's emergency response team.

Personal Exposure
  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[4][15]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[15]

    • If available, swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1][4]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[4][15]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[4]

References

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Phenol - OHS Information Sheet. (2023, June). Monash University. Retrieved from [Link]

  • for the SAFE USE of PHENOL. (2020). Petrochemicals Europe. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 11). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Phenol - OHS Information Sheet. (n.d.). Monash University. Retrieved from [Link]

  • 4-(1-phenylcyclopentyl)phenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 4-(1-Cyclopenten-1-yl)phenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Substance Information: 4-(3-ethylpentan-3-yl)phenol. (2022, May 6). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Safety Data Sheet: Phenol Solution. (n.d.). INEOS Group. Retrieved from [Link]

  • Substance Information: Phenol. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Registration Dossier: Cyclopentanone. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Substance Information: Phenol, (tetrapropenyl) derivatives. (2025, July 25). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Substance Information: 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-... (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.